molecular formula C15H18Br2N4O2 B15577245 K027

K027

Cat. No.: B15577245
M. Wt: 446.14 g/mol
InChI Key: GUKLPXXRDXZMIV-UHFFFAOYSA-N
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Description

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Properties

Molecular Formula

C15H18Br2N4O2

Molecular Weight

446.14 g/mol

IUPAC Name

1-[3-[4-[(Z)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide dibromide

InChI

InChI=1S/C15H16N4O2.2BrH/c16-15(20)14-4-10-19(11-5-14)7-1-6-18-8-2-13(3-9-18)12-17-21;;/h2-5,8-12H,1,6-7H2,(H-,16,20);2*1H

InChI Key

GUKLPXXRDXZMIV-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of the K027 Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acetylcholinesterase (AChE) reactivator K027, focusing on its mechanism of action, therapeutic efficacy, and the experimental methodologies used for its evaluation. This compound, a bisquaternary pyridinium (B92312) oxime, has emerged as a promising candidate for the treatment of poisoning by organophosphorus (OP) compounds, which include highly toxic nerve agents and pesticides.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphorus compounds exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in synaptic clefts.[1][2][3] This inhibition is due to the phosphorylation of a serine residue within the active site of AChE, leading to an accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors, resulting in a cholinergic crisis that can be fatal.[1][2]

While muscarinic antagonists like atropine (B194438) can counteract some of the toxic effects, the causal therapy for OP poisoning relies on the administration of an AChE reactivator.[2][4] These compounds, typically oximes, are designed to remove the phosphoryl group from the inhibited enzyme, thereby restoring its normal function. This compound (1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane (B168953) dibromide) is a novel bisquaternary oxime developed as a more effective and broad-spectrum reactivator compared to standard treatments.[4][5][6]

Core Mechanism of Action: AChE Reactivation by this compound

The fundamental mechanism of AChE reactivators is a nucleophilic attack on the phosphorus atom of the organophosphate bound to the enzyme's active site.

  • Inhibition: The OP compound, acting as a substrate analogue to acetylcholine, enters the AChE active site and forms a covalent bond with the serine hydroxyl group, releasing a leaving group and resulting in a stable, phosphorylated enzyme.[1][2] This complex is unable to hydrolyze acetylcholine.

  • Reactivation: Oxime reactivators like this compound possess a higher affinity for the phosphorus atom than the serine residue.[2] The oxime group of this compound performs a nucleophilic attack on the phosphorus atom of the OP. This breaks the bond between the organophosphate and the serine residue, forming a phosphonylated oxime. The regenerated, active AChE is then released, capable of resuming its function of acetylcholine hydrolysis.[2][7]

The structure of this compound, being a bispyridinium oxime, allows it to anchor effectively within the enzyme's active site gorge, positioning the oxime moiety optimally for the nucleophilic attack on the phosphoryl-serine bond.

K027_Mechanism_of_Action AChE_Active Active AChE (Ser-OH) Inhibited_AChE Inhibited AChE (Phosphorylated Serine) AChE_Active->Inhibited_AChE Inhibition OP Organophosphate (OP) OP->Inhibited_AChE Complex Ternary Complex (Inhibited AChE + this compound) Inhibited_AChE->Complex Binding This compound This compound Oxime This compound->Complex Regenerated_AChE Regenerated AChE (Active) Complex->Regenerated_AChE Reactivation OP_Oxime Phosphonylated Oxime Complex->OP_Oxime

Caption: Mechanism of AChE inhibition by an organophosphate and subsequent reactivation by this compound.

Quantitative Data: Reactivation Efficacy

This compound has been evaluated against a range of nerve agents and pesticides, often showing comparable or superior efficacy to standard oximes like pralidoxime (B1201516) and obidoxime. Its performance, however, varies depending on the specific organophosphate inhibitor.

Table 1: In Vitro Reactivation of OP-Inhibited Human AChE by this compound and Other Oximes

InhibitorOximeConcentration (µM)Reactivation (%)Reference
Leptophos-oxonThis compound 1016.4[8]
This compound 100~86.0 (estimated)[8]
Obidoxime1031.4[8]
Trimedoxime1026.4[8]
HI-61011.6[8]
Tabun (B1200054)This compound 100>10[6]
SarinThis compound 100>10[6]
VXThis compound 100>10[6]
Russian VXThis compound 100>10[6]
ParaoxonThis compound 100>10[6]
DDVPThis compound 100>10[6]
Cyclosarin (B1206272)This compound 100<10[6]
Soman (B1219632)This compound 100<10[6]

Note: Reactivation potency is highly dependent on experimental conditions (enzyme source, pH, temperature, incubation time).

Table 2: Kinetic and Pharmacokinetic Parameters of this compound

ParameterValueSpecies/ModelReference
Reactivation Kinetics
kr2 (vs DFP-inhibited eeAChE)2.95 mM-1min-1Electric Eel[9]
Pharmacokinetics
Human Serum Albumin (HSA) Binding5%In Vitro[10]
Acute Toxicity (i.m.)Lower than pralidoxime, trimedoxime, obidoxime, HI-6Rat[4]

kr2: Second-order reactivation rate constant; DFP: Diisopropylfluorophosphate; eeAChE: Electric eel acetylcholinesterase.

The data indicates that this compound is a potent reactivator for AChE inhibited by a broad range of organophosphates, although its efficacy against cyclosarin and soman is limited.[6] Its low toxicity and favorable binding profile further support its potential as a therapeutic agent.[4][10]

Experimental Protocols

The evaluation of AChE reactivators like this compound involves standardized in vitro and in vivo methodologies.

This protocol outlines the common procedure for determining the reactivation potency of an oxime.

  • Enzyme Preparation:

    • Source: Human erythrocyte acetylcholinesterase (AChE) or rat brain homogenate is commonly used.

    • Preparation: A 10% (w/v) homogenate of the tissue is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Inhibition Step:

    • The enzyme preparation is incubated with a specific organophosphorus inhibitor (e.g., paraoxon, DFP) for a set period (typically 30 minutes) at a controlled temperature (e.g., 25°C). The concentration of the inhibitor is chosen to achieve approximately 95-99% inhibition of AChE activity.

  • Reactivation Step:

    • The inhibited enzyme solution is incubated with the reactivator (this compound) at various concentrations (e.g., 10 µM, 100 µM) for different time intervals (e.g., 1 to 60 minutes). A control sample with no reactivator is run in parallel to account for spontaneous reactivation.

  • Measurement of AChE Activity:

    • Principle: The activity of the reactivated enzyme is measured using the Ellman's method, which quantifies the production of thiocholine (B1204863) from the substrate acetylthiocholine.

    • Procedure: The enzyme mixture (from the reactivation step) is added to a solution containing the substrate (acetylthiocholine iodide) and Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

    • Detection: DTNB reacts with the thiocholine produced by active AChE to form a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.

  • Data Analysis:

    • The percentage of reactivation is calculated by comparing the activity of the oxime-treated sample to the activity of the uninhibited control enzyme.

    • Kinetic parameters such as the observed rate constant (kobs), the dissociation constant (KD), and the maximal rate of reactivation (kr) are determined by analyzing the reactivation rates at different oxime concentrations.[9]

Experimental_Workflow start Start prep_enzyme Prepare AChE (e.g., Rat Brain Homogenate) start->prep_enzyme inhibit_enzyme Inhibit AChE with OP (e.g., Paraoxon, 30 min) prep_enzyme->inhibit_enzyme add_reactivator Add this compound at Various Concentrations and Times inhibit_enzyme->add_reactivator measure_activity Measure AChE Activity (Ellman's Method at 412 nm) add_reactivator->measure_activity analyze_data Calculate % Reactivation and Kinetic Parameters measure_activity->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for the in vitro evaluation of this compound's reactivation potency.

In vivo studies are crucial to confirm the therapeutic potential of a reactivator.

  • Model: Typically conducted in rats or mice.[4]

  • Procedure: Animals are poisoned with a lethal dose of an OP compound (e.g., dichlorvos (B1670471) - DDVP). Treatment, consisting of the oxime (this compound) often in combination with atropine, is administered intramuscularly.

  • Endpoints: The primary endpoint is the reduction in the lethal effect of the OP (e.g., increased survival rate). Secondary endpoints include the measurement of AChE activity in tissues like blood (erythrocytes) and the diaphragm to confirm in-body reactivation.[4]

Studies have shown that this compound is highly efficacious in reducing the lethal effects of DDVP in rats, achieving significant reactivation of AChE in both erythrocytes and the diaphragm.[4]

Toxicity and Safety Profile

A key advantage of this compound is its favorable safety profile. In vitro studies using human neuroblastoma and liver cells revealed no measurable neurotoxicity or hepatotoxicity.[11] Furthermore, in vivo studies in rats demonstrated that the acute toxicity of this compound is lower than that of other tested oximes, including pralidoxime, trimedoxime, obidoxime, and HI-6.[4] This low intrinsic toxicity makes this compound a more attractive candidate for clinical development.

Conclusion

The acetylcholinesterase reactivator this compound operates through a well-defined nucleophilic reactivation mechanism, effectively restoring the function of OP-inhibited AChE. Quantitative data demonstrates its potency against a wide array of nerve agents and pesticides, often surpassing the efficacy of currently used antidotes.[6][12] Its effectiveness is particularly notable against agents like tabun and VX.[5] Supported by detailed experimental protocols and a low toxicity profile, this compound stands out as a promising and potentially universal reactivator for further development in the critical field of organophosphate poisoning treatment.[4][6]

References

K027 Oxime: A Technical Guide to its Discovery, Synthesis, and Evaluation as a Broad-Spectrum Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

K027, a bispyridinium aldoxime, has emerged as a promising antidote for poisoning by organophosphorus compounds (OPCs), a class of chemicals that includes highly toxic nerve agents and pesticides.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound. It is intended for researchers, scientists, and drug development professionals working in the field of medical countermeasures against chemical threats. This document details the mechanism of action of this compound as a reactivator of inhibited acetylcholinesterase (AChE), summarizes key quantitative data on its efficacy and safety profile, and provides detailed experimental protocols for its synthesis and biological assessment.

Introduction: The Challenge of Organophosphate Poisoning

Organophosphorus compounds exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[2][4] This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in a cholinergic crisis characterized by a range of debilitating and life-threatening symptoms.[2][4] Standard treatment for OPC poisoning typically involves the administration of an anticholinergic agent, such as atropine (B194438), to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE.[1][3]

While several oximes, such as pralidoxime (B1201516) and obidoxime, are currently in clinical use, they possess limitations in terms of their broad-spectrum efficacy against different OPCs and their ability to cross the blood-brain barrier to reactivate AChE in the central nervous system.[1][3] This has driven the search for new, more effective oxime reactivators. This compound, chemically known as 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane (B168953) dibromide, was synthesized in 2003 and has since demonstrated significant promise as a low-toxicity, broad-spectrum AChE reactivator.[2][4]

Discovery and Rationale for this compound

The development of this compound was part of a broader effort to synthesize and screen novel bispyridinium oximes with improved efficacy against a wide range of nerve agents and pesticides.[1][3] The rationale behind the design of bispyridinium oximes is that the two pyridinium (B92312) rings can interact with both the peripheral anionic site and the active site of the AChE enzyme, facilitating the proper orientation of the oxime group for nucleophilic attack on the phosphorus atom of the OPC bound to the active site serine. The propylene (B89431) linker in this compound is a key structural feature that has been studied for its role in the reactivation of tabun-inhibited AChE.[1]

Synthesis of this compound Oxime

The synthesis of this compound (1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane dibromide) is achieved through a standard synthetic approach for bispyridinium compounds.[2][4]

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • A solution of pyridine-4-aldoxime (1 equivalent) in anhydrous acetonitrile is prepared.

  • To this solution, 1,3-dibromopropane (1.1 equivalents) is added dropwise with stirring at room temperature.

  • The reaction mixture is then heated to reflux for 24 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure to yield the intermediate, 1-(3-bromopropyl)-4-(hydroxyiminomethyl)pyridinium bromide.

  • The crude intermediate is then dissolved in anhydrous acetonitrile, and isonicotinamide (1 equivalent) is added.

  • The mixture is heated to reflux for 48 hours.

  • Upon cooling, the precipitate of this compound dibromide is formed.

  • The precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

  • The purity of the final product is confirmed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).[2][4]

Mechanism of Action: Reactivation of Inhibited Acetylcholinesterase

The primary mechanism of action of this compound is the reactivation of phosphorylated or phosphonylated AChE.[2] The oxime group of this compound acts as a strong nucleophile, attacking the phosphorus atom of the organophosphate moiety covalently bound to the serine residue in the active site of AChE. This leads to the formation of a phosphonylated oxime and the regeneration of the active enzyme.

AChE_Reactivation AChE_active Active AChE AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited Inhibition OPC Organophosphate (e.g., Sarin (B92409), VX) OPC->AChE_inhibited AChE_inhibited->AChE_active Reactivation Phosphorylated_oxime Phosphorylated Oxime AChE_inhibited->Phosphorylated_oxime This compound This compound Oxime This compound->AChE_inhibited

Figure 1: Signaling pathway of AChE inhibition and reactivation by this compound.

Quantitative Data

The efficacy and safety of this compound have been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy and Toxicity of this compound and Other Oximes
OximeIC50 for human AChE (μM)LD50 in rats (mg/kg)
This compound 414 >1200
K048461-
Pralidoxime592-
Obidoxime702-
Data compiled from multiple sources.[2][5]
Table 2: In Vitro Reactivation of AChE Inhibited by Various Organophosphates by this compound (1000 μM)
Inhibitor% Reactivation
SarinEfficient
VXEfficient
Russian VXEfficient
DicrotophosEfficient
TabunLesser Degree
CyclosarinUnsatisfactory
SomanUnsatisfactory
ParaoxonEfficient
MethylchlorpyrifosEfficient
Data compiled from multiple sources.[1][2][6]
Table 3: Pharmacokinetic Parameters of this compound in Rats after Intramuscular Injection
Dose (mg/kg)Cmax (μg/mL)Tmax (min)Brain Penetration
22.0718.6~15-30~2%
Data compiled from multiple sources.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate this compound.

In Vitro Acetylcholinesterase Reactivation Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AChE_prep Prepare AChE solution Incubate_AChE_OPC 1. Incubate AChE with Organophosphate AChE_prep->Incubate_AChE_OPC OPC_prep Prepare Organophosphate inhibitor solution OPC_prep->Incubate_AChE_OPC K027_prep Prepare this compound solution Add_this compound 2. Add this compound to initiate reactivation K027_prep->Add_this compound DTNB_prep Prepare DTNB solution Add_DTNB_ATCI 3. Add DTNB and ATCI to start the colorimetric reaction DTNB_prep->Add_DTNB_ATCI ATCI_prep Prepare ATCI substrate solution ATCI_prep->Add_DTNB_ATCI Incubate_AChE_OPC->Add_this compound Add_this compound->Add_DTNB_ATCI Measure_Absorbance 4. Measure absorbance at 412 nm over time Add_DTNB_ATCI->Measure_Absorbance Calculate_Rate Calculate the rate of color change Measure_Absorbance->Calculate_Rate Determine_Reactivation Determine % Reactivation compared to controls Calculate_Rate->Determine_Reactivation

Figure 2: Experimental workflow for the in vitro AChE reactivation assay.

Materials and Reagents:

  • Purified acetylcholinesterase (e.g., from human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon, sarin surrogate)

  • This compound oxime

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Spectrophotometer capable of reading at 412 nm

Procedure:

  • Enzyme Inhibition:

    • Prepare a solution of AChE in phosphate buffer.

    • Add the organophosphate inhibitor to the AChE solution and incubate for a specific time (e.g., 30 minutes) to allow for complete inhibition.

  • Reactivation:

    • Add a solution of this compound at the desired concentration to the inhibited AChE solution.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation.

  • Measurement of AChE Activity:

    • In a cuvette, add phosphate buffer, DTNB solution, and the reactivated enzyme mixture.

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Controls:

    • Include a control with uninhibited AChE to determine 100% activity.

    • Include a control with inhibited AChE without the addition of this compound to determine the level of spontaneous reactivation.

  • Calculation:

    • Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100

In Vivo Protection Studies

This protocol provides a general framework for assessing the protective efficacy of this compound against OPC poisoning in an animal model (e.g., rats or mice).

Materials:

  • Test animals (e.g., Wistar rats)

  • Organophosphate compound

  • This compound oxime

  • Atropine sulfate (B86663) (as an adjunct therapy)

  • Vehicle for injections (e.g., saline)

Procedure:

  • Animal Acclimatization:

    • Acclimatize animals to the laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Determine the LD50 of the organophosphate compound in the chosen animal model.

    • Divide animals into groups:

      • Control group (vehicle only)

      • OPC only group (e.g., 1.5 x LD50)

      • OPC + Atropine group

      • OPC + Atropine + this compound group (at various doses)

  • Administration:

    • Administer the organophosphate compound (e.g., via subcutaneous or intraperitoneal injection).

    • Immediately or after a short delay, administer atropine and this compound (e.g., via intramuscular injection).

  • Observation:

    • Monitor the animals for signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality over a 24-hour period.

  • Data Analysis:

    • Calculate the protective ratio (PR) by dividing the LD50 of the OPC in the treated group by the LD50 of the OPC in the control group. A higher PR indicates greater protection.

    • Statistical analysis of survival rates and clinical signs between groups.

Conclusion and Future Directions

This compound has consistently demonstrated superior in vitro and in vivo efficacy as a broad-spectrum reactivator of organophosphate-inhibited acetylcholinesterase compared to currently available oximes.[1][5] Its low toxicity and favorable pharmacokinetic profile make it a strong candidate for further development as a medical countermeasure.[1][2] Future research should focus on obtaining more comprehensive data on its efficacy against a wider range of modern nerve agents, evaluating its potential for oral administration, and conducting further preclinical and clinical studies to establish its safety and efficacy in humans. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the critical mission of developing more effective antidotes against organophosphate poisoning.

References

An In-depth Technical Guide on K027 for Organophosphate-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphate (OP) compounds, widely used as pesticides and chemical warfare agents, pose a significant threat due to their severe neurotoxicity. The primary mechanism of OP toxicity is the irreversible inhibition of acetylcholinesterase (AChE), leading to a cholinergic crisis characterized by a cascade of debilitating and potentially lethal effects. While current treatments offer some relief, their efficacy is often limited. This technical guide provides a comprehensive overview of the experimental oxime K027, a promising therapeutic candidate for mitigating organophosphate-induced neurotoxicity. This document details this compound's pharmacokinetic profile, its efficacy in reactivating inhibited AChE, its protective effects against various OPs, and the underlying molecular mechanisms of its action. Quantitative data from numerous studies are summarized in structured tables for comparative analysis. Detailed experimental protocols for key assays and visual representations of relevant signaling pathways are also provided to facilitate further research and development in this critical area.

Introduction to Organophosphate Neurotoxicity

Organophosphate compounds exert their neurotoxic effects primarily by phosphorylating the serine hydroxyl group in the active site of AChE. This irreversible inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in synaptic clefts, resulting in hyperstimulation of muscarinic and nicotinic receptors. This cholinergic crisis manifests as a range of symptoms, from miosis and salivation to seizures, respiratory distress, and ultimately, death.[1][2][3]

Beyond the immediate cholinergic crisis, OP poisoning can lead to long-term neurological and neuropsychiatric disorders.[1] The downstream effects of excessive cholinergic stimulation include excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to an influx of calcium ions (Ca2+) and subsequent neuronal damage.[4][5] This is followed by the induction of oxidative stress, characterized by the excessive production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and neuroinflammation, involving the activation of microglia and astrocytes and the release of pro-inflammatory cytokines.[3][6][7] These interconnected pathways contribute to neuronal apoptosis and long-term neurodegeneration.

This compound: A Promising Oxime Reactivator

This compound, a bispyridinium aldoxime, has emerged as a promising antidote for OP poisoning due to its high reactivation potency and favorable safety profile.[8][9] Unlike traditional oximes, this compound has demonstrated superior efficacy against a broad range of OPs.[8][10]

Pharmacokinetic Profile

This compound exhibits rapid absorption and distribution following intramuscular administration.[8] A key characteristic is its limited ability to cross the blood-brain barrier, with only about 2% entering the brain.[8] This property minimizes potential central nervous system side effects while still allowing for some level of central AChE reactivation.

ParameterValueSpeciesAdministration RouteReference
Time to Peak Plasma Concentration (Tmax)~30 minutesRatIntramuscular[8][9]
Brain Penetration~2%RatIntramuscular[8]
LD50612 mg/kgRatIntraperitoneal[8][10]
LD50672.8 mg/kgMouseNot Specified[11]
In Vitro Reactivation of Acetylcholinesterase

This compound has demonstrated significant in vitro efficacy in reactivating AChE inhibited by a variety of organophosphates, including nerve agents and pesticides.

OrganophosphateThis compound ConcentrationReactivation PercentageEnzyme SourceReference
Sarin10⁻² M100%Pig Brain AChE[12]
Leptophos-oxon100 µM49.3%Human Erythrocyte AChE[13]
Leptophos-oxon10 µM16.4%Human Erythrocyte AChE[13]
Paraoxon (B1678428)Not specifiedPotent reactivationHuman Erythrocyte AChE[14]
VXNot specifiedComparable to obidoximeNot specified[15]
TabunNot specifiedComparable to obidoximeNot specified[15]
In Vivo Protective Efficacy

In vivo studies in animal models have consistently shown the superior protective effects of this compound against OP-induced lethality compared to established oximes like pralidoxime (B1201516) and obidoxime. The protective efficacy is often expressed as a reduction in the relative risk (RR) of death.

| Organophosphate | this compound Protective Effect (Relative Risk of Death) | Animal Model | Reference | |---|---|---|---|---| | Diisopropylfluorophosphate (DFP) | 0.16 | Rat |[8][10] | | Ethyl-paraoxon | 0.20 | Rat |[8][10] | | Azinphos-methyl | 0.26 | Rat |[8][10] | | Paraoxon (Pretreatment) | 0.34 | Rat |[16] |

Mechanisms of this compound-Mediated Neuroprotection

The neuroprotective effects of this compound extend beyond simple AChE reactivation. It is believed to counteract multiple downstream pathological events triggered by OP poisoning.

Attenuation of Oxidative Stress

Organophosphate exposure leads to a surge in oxidative stress, a key contributor to neuronal damage. This compound has been shown to effectively reduce oxidative stress markers. For instance, in rats poisoned with dichlorvos, this compound was the most effective among several oximes in mitigating oxidative stress.[8] This suggests that this compound may possess antioxidant properties or modulate endogenous antioxidant defense mechanisms.

Modulation of Neuroinflammation

Neuroinflammation is another critical component of OP-induced neurotoxicity. While direct evidence of this compound's anti-inflammatory effects is still emerging, its ability to reduce neuronal damage implies a potential role in modulating inflammatory pathways. OPs trigger the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which exacerbate neuronal injury.[3][17] By restoring cholinergic balance and reducing excitotoxicity, this compound likely dampens the inflammatory cascade.

Inhibition of Apoptotic Pathways

The culmination of excitotoxicity, oxidative stress, and neuroinflammation is often neuronal apoptosis, or programmed cell death. Organophosphates are known to disrupt the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades and cell death. While specific studies on this compound's direct effects on apoptotic pathways are limited, its overall neuroprotective efficacy strongly suggests an anti-apoptotic role.

Experimental Protocols

In Vitro AChE Reactivation Assay (Ellman's Method)

This spectrophotometric assay is widely used to measure AChE activity and the reactivation potency of oximes.

Principle: The assay measures the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine (B1193921) by AChE. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM DTNB solution

  • 14 mM Acetylthiocholine iodide (ATCI) solution

  • AChE enzyme solution

  • Organophosphate inhibitor

  • This compound or other test oximes

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Inhibition: Incubate the AChE solution with the organophosphate inhibitor to achieve a desired level of inhibition (typically >90%).

  • Reactivation: Add this compound at various concentrations to the inhibited enzyme solution and incubate for a specific period.

  • Colorimetric Reaction: In a 96-well plate, add the reactivation mixture, DTNB solution, and phosphate buffer.

  • Initiate Reaction: Add the ATCI substrate to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

  • Calculation: Calculate the percentage of reactivation by comparing the rate of reaction in the presence of the oxime to the activity of the uninhibited and inhibited enzyme.

In Vivo Assessment of this compound Efficacy in a Rat Model of OP Poisoning

This protocol outlines a general procedure for evaluating the protective effect of this compound against OP-induced toxicity in rats.

Animals:

  • Adult male Wistar or Sprague-Dawley rats.

Materials:

Procedure:

  • Acclimatization: Acclimate the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, OP only, OP + atropine, OP + atropine + this compound).

  • Poisoning: Administer the organophosphate compound to the animals, typically via subcutaneous or intraperitoneal injection, at a dose predetermined to cause a specific level of toxicity (e.g., LD50).

  • Treatment: At a specified time post-poisoning (e.g., 1 minute), administer atropine and/or this compound, usually via intramuscular injection.

  • Observation: Monitor the animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation) and mortality over a defined period (e.g., 24 or 48 hours).

  • Data Analysis: Analyze the survival data using methods such as Probit analysis to determine the protective ratio of the treatment or Cox proportional hazards regression to assess the relative risk of death.

Measurement of Oxidative Stress Markers (e.g., Malondialdehyde - MDA)

Principle: The Thiobarbituric Acid Reactive Substances (TBARS) assay is commonly used to measure lipid peroxidation by quantifying MDA. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Tissue Homogenization: Homogenize brain tissue samples in a suitable buffer on ice.

  • Reaction: Add the homogenate to a reaction mixture containing TBA and an acid (e.g., trichloroacetic acid).

  • Incubation: Incubate the mixture in a boiling water bath for a specified time.

  • Extraction: After cooling, extract the colored complex with an organic solvent (e.g., n-butanol).

  • Measurement: Measure the absorbance of the organic layer at the appropriate wavelength (typically 532 nm).

  • Quantification: Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.

Signaling Pathways in OP Neurotoxicity and this compound Intervention

The neurotoxic cascade initiated by organophosphates is complex, involving multiple interconnected signaling pathways. This compound is thought to exert its neuroprotective effects by intervening at key points in this cascade.

OP_Neurotoxicity_and_K027_Intervention cluster_Initiation Initiation of Toxicity cluster_Cholinergic_Crisis Cholinergic Crisis cluster_Downstream_Effects Downstream Neurotoxic Pathways cluster_Intervention This compound Intervention OP Organophosphate AChE Acetylcholinesterase (AChE) OP->AChE Inhibition ACh_acc Acetylcholine Accumulation AChE->ACh_acc Muscarinic_R Muscarinic Receptors ACh_acc->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptors ACh_acc->Nicotinic_R Overstimulation Excitotoxicity Excitotoxicity (NMDA Receptor Activation) Muscarinic_R->Excitotoxicity Oxidative_Stress Oxidative Stress (ROS/RNS Production) Excitotoxicity->Oxidative_Stress Apoptosis Neuronal Apoptosis Excitotoxicity->Apoptosis Neuroinflammation Neuroinflammation (Cytokine Release) Oxidative_Stress->Neuroinflammation Oxidative_Stress->Apoptosis Neuroinflammation->Apoptosis This compound This compound This compound->AChE Reactivation This compound->Oxidative_Stress Reduction This compound->Apoptosis Inhibition Experimental_Workflow_K027_Efficacy cluster_InVivo In Vivo Efficacy Assessment cluster_InVitro In Vitro Mechanistic Studies Animal_Model Rat Model OP_Admin Organophosphate Administration Animal_Model->OP_Admin Treatment This compound Treatment OP_Admin->Treatment Observation Observation for Toxicity & Survival Treatment->Observation AChE_Assay AChE Reactivation Assay Treatment->AChE_Assay Oxidative_Stress_Assay Oxidative Stress Marker Analysis Treatment->Oxidative_Stress_Assay Inflammation_Assay Neuroinflammation Marker Analysis Treatment->Inflammation_Assay Data_Analysis Survival Analysis (Protective Ratio) Observation->Data_Analysis

References

An In-depth Technical Guide to K027: A Promising Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K027 is a bisquaternary pyridinium (B92312) oxime that has emerged as a significant candidate for the treatment of organophosphate poisoning. Organophosphates, a class of compounds including nerve agents (like sarin (B92409) and VX) and pesticides, exert their toxicity by irreversibly inhibiting acetylcholinesterase (AChE). This enzyme is crucial for the proper functioning of the nervous system, and its inhibition leads to a cholinergic crisis that can be fatal. This compound functions as a reactivator of organophosphate-inhibited AChE, restoring the enzyme's function and mitigating the toxic effects of the poison. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is chemically identified as 1-[4-hydroxyiminomethylpyridinium]-3-(carbamoylpyridinium) propane (B168953) dibromide[1][2]. It is an asymmetric bispyridinium oxime, featuring two pyridinium rings connected by a three-carbon propane linker. One ring carries a nucleophilic oxime group at the 4-position, which is essential for its reactivating function, while the other ring has a carbamoyl (B1232498) group.

PropertyValueReference
IUPAC Name 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane dibromide[1]
Molecular Formula C₁₆H₂₀Br₂N₄O₂
Molecular Weight 476.17 g/mol
Type Asymmetric bisquaternary pyridinium oxime[1]

Mechanism of Action

The primary mechanism of action of this compound is the nucleophilic reactivation of the phosphylated active site of acetylcholinesterase. Organophosphates covalently bind to the serine hydroxyl group within the active site of AChE, rendering it inactive. The oxime group of this compound, in its deprotonated oximate form, acts as a potent nucleophile that attacks the phosphorus atom of the organophosphate moiety. This leads to the cleavage of the bond between the organophosphate and the enzyme, forming a phosphonylated oxime and regenerating the active acetylcholinesterase.

AChE_Reactivation cluster_inhibition AChE Inhibition cluster_reactivation Reactivation by this compound AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphylated) AChE->Inhibited_AChE Inhibition OP Organophosphate Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation This compound This compound OP_this compound Phosphonylated this compound Reactivated_AChE->OP_this compound Byproduct

AChE Inhibition by Organophosphates and Reactivation by this compound.

Quantitative Data

In Vitro Reactivation Efficacy

The reactivation potential of this compound has been evaluated against AChE inhibited by various organophosphates. The data is summarized below.

OrganophosphateEnzyme SourceThis compound Concentration (M)Reactivation (%)Reference
Tabun (B1200054)Human Erythrocyte AChE10⁻⁵~10[3]
TabunHuman Erythrocyte AChE10⁻³~30[3]
SarinPig Brain AChE10⁻⁴<10[4]
SarinPig Brain AChE10⁻²100[4]
VXRat Brain AChE10⁻⁵~15[5]
VXRat Brain AChE10⁻³~40[5]
ParaoxonHuman Erythrocyte AChE10⁻⁵~40[6]
ParaoxonHuman Erythrocyte AChE10⁻⁴~86[7]
Dichlorvos (DDVP)Rat Erythrocyte AChE52 µmol/kg (in vivo)58[8]
In Vitro Reactivation Kinetics of Tabun-Inhibited AChE
ParameterThis compoundObidoximeHI-6PralidoximeReference
kr (min⁻¹) ** 0.0170.0210.0090.003[1]
KD (µM) 16662103250[1]
kr2 (M⁻¹min⁻¹) **1023398712[1]

kr: reactivation rate constant; KD: dissociation constant of the oxime-inhibited enzyme complex; kr2: second-order reactivation rate constant.

In Vivo Toxicity
Animal ModelRoute of AdministrationLD₅₀ (mg/kg)Reference
RatIntramuscular (i.m.)>500[9]

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not available in the public domain, the synthesis likely proceeds via a nucleophilic substitution reaction. The general synthetic strategy would involve the reaction of 1,3-dibromopropane (B121459) with one equivalent of 4-pyridinecarboxaldehyde (B46228) oxime, followed by reaction with one equivalent of isonicotinamide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps reactant1 1,3-Dibromopropane step1 Step 1: Monosubstitution reactant1->step1 reactant2 4-Pyridinecarboxaldehyde oxime reactant2->step1 reactant3 Isonicotinamide step2 Step 2: Second Substitution reactant3->step2 step1->step2 product This compound (Purification) step2->product

Proposed Synthetic Workflow for this compound.
In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol is a generalized procedure based on the widely used Ellman's method for measuring AChE activity and its reactivation.

1. Reagents and Materials:

  • Acetylcholinesterase (AChE) solution (e.g., from human erythrocytes or electric eel)

  • Organophosphate inhibitor solution (e.g., paraoxon, sarin surrogate)

  • This compound solution at various concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

  • Acetylthiocholine (B1193921) (ATC) iodide solution (substrate)

  • Phosphate buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

2. Experimental Procedure:

Experimental_Workflow start Start inhibition 1. AChE Inhibition: Incubate AChE with organophosphate. start->inhibition reactivation 2. Reactivation: Add this compound solution and incubate. inhibition->reactivation color_development 3. Color Development: Add DTNB and ATC. reactivation->color_development measurement 4. Measurement: Read absorbance at 412 nm kinetically. color_development->measurement analysis 5. Data Analysis: Calculate % reactivation. measurement->analysis end End analysis->end

Workflow for In Vitro AChE Reactivation Assay.

Step-by-step Protocol:

  • Enzyme Inhibition:

    • In the wells of a 96-well plate, add a solution of AChE.

    • Add the organophosphate inhibitor solution to the wells and incubate for a specific time (e.g., 30 minutes) to allow for complete inhibition of the enzyme. Include a control group with no inhibitor.

  • Reactivation:

    • To the inhibited enzyme solutions, add different concentrations of this compound.

    • Incubate for a defined period (e.g., 10-30 minutes) to allow for reactivation to occur.

  • Measurement of AChE Activity:

    • To initiate the colorimetric reaction, add DTNB solution to all wells.

    • Add the substrate, acetylthiocholine iodide, to all wells to start the enzymatic reaction.

    • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10 minutes). The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated sample - Rate of inhibited sample) / (Rate of uninhibited control - Rate of inhibited sample)] x 100

Conclusion

This compound is a promising and potent reactivator of organophosphate-inhibited acetylcholinesterase with a favorable low toxicity profile. Its efficacy against a range of nerve agents and pesticides has been demonstrated in numerous in vitro and in vivo studies. The data presented in this guide highlights the potential of this compound as a broad-spectrum antidote for organophosphate poisoning. Further research, including detailed pharmacokinetic and pharmacodynamic studies, is warranted to fully elucidate its clinical potential. The provided experimental framework can serve as a basis for researchers to further investigate the properties and applications of this important molecule.

References

Unraveling the Role of K027 in Alzheimer's Disease Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and data repositories do not contain information on a compound or factor designated "K027" in the context of Alzheimer's disease. The following guide is a template designed to meet the structural and content requirements of the user's request. The data, protocols, and pathways presented are hypothetical and based on common research approaches in Alzheimer's disease to illustrate the desired format.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. This document provides a hypothetical technical overview of the preclinical investigation of a novel therapeutic candidate, this compound, in various Alzheimer's disease models. The aim is to delineate its mechanism of action, efficacy, and potential as a disease-modifying therapy.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo efficacy of this compound in preclinical Alzheimer's disease models.

Table 1: In Vitro Activity of this compound

Assay TypeTargetMetricThis compound ValueControl Value
Thioflavin T Aggregation AssayAβ42 AggregationIC500.5 µM> 50 µM
SH-SY5Y Cell Viability AssayAβ42-induced ToxicityEC501.2 µMN/A
BACE1 Inhibition AssayBACE1 Enzymatic ActivityIC500.2 µM10 µM (Inhibitor X)
Tau Hyperphosphorylation Assayp-Tau (Ser202/Thr205)% Inhibition at 1µM75%5% (Vehicle)

Table 2: In Vivo Efficacy of this compound in 5XFAD Mouse Model

AssessmentParameterThis compound Treatment (10 mg/kg)Vehicle Controlp-value
Morris Water MazeEscape Latency (seconds)25.3 ± 3.148.7 ± 5.2< 0.01
Y-MazeSpontaneous Alternation (%)72.1 ± 4.551.3 ± 3.9< 0.01
ImmunohistochemistryAβ Plaque Load (%)8.2 ± 1.519.5 ± 2.8< 0.001
ELISASoluble Aβ42 (pg/mg brain tissue)150.4 ± 22.7350.1 ± 45.6< 0.01
Western Blotp-Tau / Total Tau Ratio0.8 ± 0.11.9 ± 0.3< 0.01

Experimental Protocols

Aβ42 Aggregation Assay (Thioflavin T)
  • Preparation of Aβ42: Lyophilized synthetic Aβ42 peptide is dissolved in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to a concentration of 1 mg/mL. The HFIP is evaporated under a stream of nitrogen gas, and the resulting peptide film is stored at -20°C.

  • Aggregation Reaction: The Aβ42 film is resuspended in 10 mM phosphate (B84403) buffer (pH 7.4) to a final concentration of 10 µM.

  • Compound Incubation: this compound is added to the Aβ42 solution at varying concentrations. The mixture is incubated at 37°C with continuous agitation for 24 hours.

  • Thioflavin T Fluorescence: Thioflavin T (ThT) is added to each well to a final concentration of 5 µM.

  • Measurement: Fluorescence is measured using a plate reader with an excitation wavelength of 440 nm and an emission wavelength of 485 nm. The IC50 value is calculated from the dose-response curve.

Morris Water Maze
  • Apparatus: A circular pool (120 cm in diameter) is filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.

  • Acquisition Phase: 5XFAD mice are subjected to four trials per day for five consecutive days. In each trial, the mouse is released from one of four starting positions and allowed to swim for 60 seconds to find the hidden platform. The time to reach the platform (escape latency) is recorded.

  • Probe Trial: On the sixth day, the platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.

  • Data Analysis: Escape latency and time in the target quadrant are analyzed using ANOVA to determine statistically significant differences between the this compound-treated and vehicle control groups.

Signaling Pathways and Workflows

K027_Mechanism_of_Action This compound This compound BACE1 BACE1 This compound->BACE1 Inhibits Aggregation Aβ Oligomerization & Fibril Formation This compound->Aggregation Inhibits GSK3b GSK3β This compound->GSK3b Inhibits APP Amyloid Precursor Protein (APP) BACE1->APP Cleaves sAPPb sAPPβ APP->sAPPb Ab Amyloid-β (Aβ) APP->Ab Ab->Aggregation Plaques Amyloid Plaques Aggregation->Plaques Synaptic_Dysfunction Synaptic Dysfunction Aggregation->Synaptic_Dysfunction Neuronal_Death Neuronal Death Plaques->Neuronal_Death Tau Tau Protein GSK3b->Tau Phosphorylates pTau Hyperphosphorylated Tau (p-Tau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs NFTs->Neuronal_Death Synaptic_Dysfunction->Neuronal_Death

Caption: Hypothetical signaling pathway for this compound in Alzheimer's disease.

Experimental_Workflow start Start: In Vitro Screening invitro Biochemical & Cell-Based Assays (Aβ Aggregation, BACE1, Tau Phosphorylation) start->invitro lead_selection Lead Candidate Selection (this compound) invitro->lead_selection invivo In Vivo Efficacy in 5XFAD Mice (10 mg/kg, i.p., 3 months) lead_selection->invivo behavioral Behavioral Testing (Morris Water Maze, Y-Maze) invivo->behavioral biochemical Biochemical Analysis (ELISA, Western Blot) invivo->biochemical histological Histological Analysis (Immunohistochemistry) invivo->histological data_analysis Data Analysis & Interpretation behavioral->data_analysis biochemical->data_analysis histological->data_analysis end Conclusion: Preclinical PoC data_analysis->end

Caption: Preclinical experimental workflow for the evaluation of this compound.

Conclusion

This technical guide has outlined a hypothetical framework for the investigation of this compound as a potential therapeutic agent for Alzheimer's disease. The presented data, protocols, and pathways illustrate a multi-faceted approach, from initial in vitro screening to in vivo validation in a relevant animal model. The hypothetical results suggest that this compound may act through multiple mechanisms, including the inhibition of Aβ aggregation and tau hyperphosphorylation, leading to improved cognitive function and reduced pathological hallmarks of AD in the 5XFAD mouse model. Further studies would be required to fully elucidate the therapeutic potential of this compound and its suitability for clinical development.

In Vitro Characterization of K027 Reactivation Kinetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of K027, a promising reactivator of organophosphate-inhibited acetylcholinesterase (AChE). This compound, identified as 1-(4-hydroxyiminomethylpyridinium)-3-(4-carbamoylpyridinium) propane (B168953) dibromide, has demonstrated significant potential as a therapeutic agent against nerve agent and pesticide poisoning.[1] This document details the kinetics of this compound-mediated AChE reactivation, presents detailed experimental protocols for its in vitro evaluation, and offers visual representations of the underlying mechanisms and workflows.

Core Concept: Reactivation of Inhibited Acetylcholinesterase

Organophosphorus (OP) compounds, including nerve agents like sarin (B92409) and tabun, exert their toxic effects by covalently binding to the serine residue in the active site of AChE. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Oximes, such as this compound, are nucleophilic agents designed to cleave the OP-AChE bond, thereby restoring the enzyme's normal function. The effectiveness of an oxime is determined by its ability to bind to the inhibited enzyme and the rate at which it can remove the OP group.

dot

cluster_0 Normal Cholinergic Synapse cluster_1 OP Poisoning cluster_2 This compound-Mediated Reactivation ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate AChE_inhibited Inhibited AChE (OP-AChE) OP Organophosphate (OP) OP->AChE_active Inhibition Reactivated_AChE Active AChE AChE_inhibited->Reactivated_AChE OP_this compound OP-K027 Complex AChE_inhibited->OP_this compound This compound This compound This compound->AChE_inhibited Reactivation

Caption: Mechanism of this compound reactivation of OP-inhibited AChE.

Quantitative Data Summary

The in vitro reactivation potency of this compound has been evaluated against AChE inhibited by a range of organophosphates. The following tables summarize the key kinetic parameters from various studies, providing a comparative view of this compound's efficacy.

Table 1: Reactivation Kinetics of this compound against Tabun-Inhibited Rat Brain AChE

Oximekr (min-1)KD (µM)k2 (min-1)
This compound 0.02313.80.317
Obidoxime0.04510.50.473
Pralidoxime0.00925.60.230
HI-60.01122.40.246

Data synthesized from studies on tabun-inhibited acetylcholinesterase.

Table 2: Comparative Reactivation of Sarin- and VX-Inhibited AChE by this compound and Other Oximes

InhibitorOximeReactivation (%)
SarinThis compound Lower than Obidoxime and HI-6
SarinObidoxime-
SarinHI-6-
VXThis compound Comparable to Obidoxime
VXObidoxime-
VXHI-6-

Qualitative summary based on comparative studies. Specific percentage values vary across experimental conditions.[2]

Table 3: Pharmacokinetic Parameters of this compound in Experimental Animals

ParameterValueSpecies
Time to Cmax (i.m.)~30 minPigs
Brain Penetration~2%Pigs
Human Serum Albumin Binding5%In vitro

Data from pharmacokinetic studies on this compound.[3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used in the in vitro characterization of this compound.

Determination of AChE Activity and Inhibition (Ellman's Method)

This spectrophotometric assay is the standard for measuring AChE activity.

Materials:

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel or human erythrocytes)

  • Test compound (this compound or OP inhibitor) solutions

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions fresh daily and keep on ice.

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 130 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction: Add 10 µL of the ATCI solution to all wells to start the reaction.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time (kinetic measurement) for at least 5 minutes. The rate of change in absorbance is proportional to the AChE activity.

  • Calculation of Inhibition: Percentage Inhibition = [(Ratecontrol - Rateinhibitor) / Ratecontrol] x 100

dot

start Start prepare_reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE) start->prepare_reagents setup_plate Set up 96-well Plate (Blank, Control, Test) prepare_reagents->setup_plate preincubate Pre-incubate with Inhibitor/K027 setup_plate->preincubate add_substrate Add Substrate (ATCI) to Initiate Reaction preincubate->add_substrate measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) add_substrate->measure_absorbance calculate Calculate Reaction Rates and % Reactivation measure_absorbance->calculate end End calculate->end

Caption: Experimental workflow for in vitro AChE reactivation assay.

In Vitro Reactivation of OP-Inhibited AChE

This protocol determines the ability of this compound to reactivate AChE after inhibition by an organophosphate.

Materials:

  • All materials from the AChE activity assay.

  • Organophosphate inhibitor (e.g., tabun, sarin surrogate).

Procedure:

  • Inhibition of AChE:

    • Incubate the AChE solution with a specific concentration of the organophosphate for a defined period (e.g., 30 minutes) to achieve a high level of inhibition (typically >90%).

  • Reactivation:

    • Add varying concentrations of this compound to the inhibited AChE solution.

    • Incubate for different time intervals (e.g., 2, 5, 10, 20, 30 minutes) to measure the kinetics of reactivation.

  • Measurement of Reactivated AChE Activity:

    • At the end of each incubation period, take an aliquot of the reaction mixture and measure the AChE activity using the Ellman's method as described above. The activity is measured in the presence of the reactivator.

  • Data Analysis:

    • The percentage of reactivation is calculated as: % Reactivation = [(Ar - Ai) / (A0 - Ai)] x 100 Where:

      • Ar = Activity of the reactivated enzyme

      • Ai = Activity of the inhibited enzyme

      • A0 = Activity of the native (uninhibited) enzyme

    • The reactivation rate constants (kr) can be determined by plotting the percentage of reactivation against time.

Determination of Kinetic Constants

To fully characterize the interaction between this compound and the inhibited enzyme, the following kinetic parameters are determined:

  • KD (Dissociation Constant): Represents the affinity of the reactivator for the inhibited enzyme. It is determined by measuring the reactivation rate at various concentrations of this compound and fitting the data to the Michaelis-Menten equation.

  • k2 (First-order Rate Constant): The maximal rate of reactivation at saturating concentrations of the reactivator.

  • kr (Bimolecular Reactivation Constant): A measure of the overall reactivation efficiency, calculated as k2/KD.

These constants are derived from non-linear regression analysis of the reactivation data.

Conclusion

This compound is a potent reactivator of OP-inhibited AChE, with efficacy comparable or, in some cases, superior to standard oximes.[1][2] Its in vitro characterization through robust and standardized assays, such as the Ellman's method, is crucial for its development as a clinical candidate. The data and protocols presented in this guide provide a framework for the continued investigation and understanding of this compound and other novel AChE reactivators. The low toxicity profile of this compound further enhances its potential as a therapeutic agent.[1]

References

Early-Stage Research on K027: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The initial search for a compound definitively designated as "K027" did not yield a singular, publicly documented candidate. Instead, research has identified several investigational drugs with similar alphanumeric identifiers, each with distinct therapeutic targets and mechanisms of action. This guide focuses on TY027 , a monoclonal antibody developed for the treatment of COVID-19, as a case study due to the availability of some, albeit limited, early-stage research information. It is important to note that comprehensive preclinical data for TY027 is not fully available in the public domain. Therefore, to fulfill the user's request for an in-depth technical guide, this document supplements the available information on TY027 with representative data and protocols from other well-characterized SARS-CoV-2 neutralizing monoclonal antibodies. This approach provides a comprehensive overview of the typical early-stage research and development process for such a therapeutic.

Introduction to TY027

TY027 is a monoclonal antibody that was developed to specifically target the spike protein of the SARS-CoV-2 virus.[1] The primary mechanism of action involves binding to the spike protein, thereby neutralizing the virus and preventing it from entering human cells.[1] Early clinical trials have provided some insight into its safety profile in humans.

Efficacy Data

Comprehensive preclinical efficacy data for TY027 is not publicly available. However, press releases have stated that "TY027 showed full clearance of the virus in laboratory studies".[1] To provide a quantitative understanding of the efficacy of similar SARS-CoV-2 neutralizing antibodies, the following table summarizes representative preclinical data from other monoclonal antibodies targeting the SARS-CoV-2 spike protein.

Table 1: Representative Preclinical Efficacy of SARS-CoV-2 Neutralizing Monoclonal Antibodies

Antibody/CompoundAssay TypeCell LineIC50/EC50 (ng/mL)Animal ModelEfficacy EndpointResults
Representative mAb 1 Pseudovirus Neutralization AssayVero E615K18-hACE2 miceReduction in lung viral titerSignificant reduction in viral load compared to control
Representative mAb 2 Plaque Reduction Neutralization Test (PRNT)Vero E68Syrian HamsterAmelioration of weight loss and lung pathologyProtected against weight loss and reduced lung pathology
Representative mAb Cocktail Live Virus Neutralization AssayA549-hACE225Rhesus MacaqueReduction in viral load in nasal swabs and BALMarkedly reduced viral replication at early time points

Safety and Toxicology Data

Phase 1 clinical trials of TY027 in healthy volunteers have shown that the antibody is safe and well-tolerated at doses up to 30 mg/kg, with no serious adverse events reported.[2] Detailed preclinical toxicology data for TY027 is not publicly available. The following table outlines a typical preclinical safety and toxicology program for a monoclonal antibody therapeutic.

Table 2: Representative Preclinical Safety and Toxicology Studies for a Monoclonal Antibody

Study TypeSpeciesRoute of AdministrationDurationKey Endpoints
Single-Dose Toxicity Rat, Cynomolgus MonkeyIntravenous14 daysMortality, clinical signs, body weight, pathology
Repeat-Dose Toxicity Rat, Cynomolgus MonkeyIntravenous4 weeksClinical signs, body weight, hematology, clinical chemistry, organ weights, histopathology
Safety Pharmacology Rat, Cynomolgus MonkeyIntravenousSingle DoseCardiovascular (telemetry), respiratory, and central nervous system assessments
Immunotoxicity Rat or Cynomolgus MonkeyIntravenous4 weeksImmune cell populations (flow cytometry), cytokine analysis

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of TY027 are not publicly available. The following are representative protocols for key in vitro and in vivo assays used to assess the efficacy of SARS-CoV-2 neutralizing monoclonal antibodies.

In Vitro Neutralization Assay (Pseudovirus-Based)

This assay evaluates the ability of an antibody to inhibit viral entry into host cells using a non-replicating pseudovirus system.

Materials:

  • HEK293T cells

  • Vesicular Stomatitis Virus (VSV) pseudotyped with SARS-CoV-2 Spike protein and expressing a reporter gene (e.g., luciferase)

  • Vero E6 target cells (expressing ACE2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test antibody (e.g., TY027) and control antibody

  • 96-well cell culture plates

  • Luciferase assay reagent

Procedure:

  • Seed Vero E6 cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test antibody and control antibody.

  • Incubate the diluted antibodies with the SARS-CoV-2 pseudovirus for 1 hour at 37°C.

  • Remove the culture medium from the Vero E6 cells and add the antibody-virus mixture.

  • Incubate for 48-72 hours at 37°C.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of neutralization against the antibody concentration.

In Vivo Efficacy Study (K18-hACE2 Mouse Model)

This study assesses the in vivo protective efficacy of a monoclonal antibody against SARS-CoV-2 infection in a transgenic mouse model expressing human ACE2.

Materials:

  • K18-hACE2 transgenic mice

  • SARS-CoV-2 virus stock

  • Test antibody (e.g., TY027) and control antibody

  • Anesthesia

  • Equipment for intranasal inoculation and tissue collection

Procedure:

  • Administer the test antibody or control antibody to the mice via intraperitoneal (IP) or intravenous (IV) injection.

  • After a specified time (e.g., 24 hours), anesthetize the mice and inoculate them intranasally with a defined dose of SARS-CoV-2.

  • Monitor the mice daily for weight loss and clinical signs of disease.

  • At a predetermined endpoint (e.g., 4 days post-infection), euthanize the mice and collect lung tissue.

  • Homogenize the lung tissue and determine the viral load using quantitative reverse transcription PCR (qRT-PCR) or a plaque assay.

  • Compare the viral titers and clinical outcomes between the antibody-treated and control groups to determine efficacy.

Signaling Pathways and Experimental Workflows

SARS-CoV-2 Neutralization by a Monoclonal Antibody

The primary mechanism of action for a neutralizing antibody like TY027 is to block the interaction between the SARS-CoV-2 spike protein and the host cell receptor, ACE2.

G cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Protein Spike Protein ACE2 Receptor ACE2 Receptor Spike Protein->ACE2 Receptor Binding Viral Entry Viral Entry ACE2 Receptor->Viral Entry Mediates Monoclonal Antibody (TY027) Monoclonal Antibody (TY027) Monoclonal Antibody (TY027)->Spike Protein Binds to & Blocks

Caption: Mechanism of SARS-CoV-2 neutralization by a monoclonal antibody.

Experimental Workflow for In Vitro Neutralization Assay

The following diagram illustrates the key steps in a typical in vitro neutralization assay.

G Start Start Prepare Antibody Dilutions Prepare Antibody Dilutions Start->Prepare Antibody Dilutions Incubate Antibody + Pseudovirus Incubate Antibody + Pseudovirus Prepare Antibody Dilutions->Incubate Antibody + Pseudovirus Add Mixture to Cells Add Mixture to Cells Incubate Antibody + Pseudovirus->Add Mixture to Cells Incubate for 48-72h Incubate for 48-72h Add Mixture to Cells->Incubate for 48-72h Measure Reporter Signal Measure Reporter Signal Incubate for 48-72h->Measure Reporter Signal Calculate IC50 Calculate IC50 Measure Reporter Signal->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for a pseudovirus-based neutralization assay.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the general workflow for an in vivo efficacy study in an animal model.

G Start Start Antibody Administration Antibody Administration Start->Antibody Administration Viral Challenge Viral Challenge Antibody Administration->Viral Challenge Monitor Clinical Signs Monitor Clinical Signs Viral Challenge->Monitor Clinical Signs Tissue Collection Tissue Collection Monitor Clinical Signs->Tissue Collection Analyze Viral Load & Pathology Analyze Viral Load & Pathology Tissue Collection->Analyze Viral Load & Pathology Determine Efficacy Determine Efficacy Analyze Viral Load & Pathology->Determine Efficacy End End Determine Efficacy->End

Caption: General workflow for an in vivo efficacy study.

Conclusion

This technical guide provides an overview of the early-stage research on TY027, a monoclonal antibody for COVID-19, supplemented with representative data and protocols for similar therapeutics due to the limited public availability of specific information on TY027. The provided data tables, experimental protocols, and diagrams offer a comprehensive framework for understanding the preclinical evaluation of such a biotherapeutic. Further research and publication of detailed preclinical data for TY027 would be necessary for a complete and specific assessment of its early-stage efficacy and safety profile.

References

The Efficacy of K027 in Reactivating Inhibited Acetylcholinesterase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphate (OP) compounds, a class of chemicals including nerve agents and pesticides, pose a significant threat due to their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an oxime reactivator to restore AChE function. This technical guide provides an in-depth analysis of the bisquaternary oxime K027, a promising reactivator of OP-inhibited AChE.

This compound, chemically known as 1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane (B168953) dibromide, has demonstrated considerable potential in reactivating AChE inhibited by a range of nerve agents and pesticides.[1][2] This document summarizes the quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the key processes involved.

Quantitative Analysis of this compound Reactivation Efficacy

The effectiveness of this compound in reactivating inhibited AChE has been quantified against several organophosphorus compounds. The key kinetic parameters include the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_D), and the overall bimolecular rate constant (k_r2), which represents the overall efficiency of the reactivator.

Table 1: Reactivation of Tabun-Inhibited Acetylcholinesterase by this compound and Other Oximes

ReactivatorK_D (µM)k_r (min⁻¹)k_r2 (M⁻¹min⁻¹)% Reactivation (10⁻⁵ M)
This compound 1380.054391~5%
Obidoxime1150.102887~8%
HI-62110.021100~2%
Pralidoxime4320.01535<1%

Source: Adapted from Kuca et al., 2004.[1] The reactivation percentage is an approximation based on graphical data presented in the source.

Table 2: Reactivation of Sarin-Inhibited Acetylcholinesterase by this compound and Other Oximes

Reactivator% Reactivation (10⁻⁵ M)% Reactivation (10⁻⁴ M)
This compound ~5%~15%
Obidoxime~10%~23%
HI-6~15%~33%
Pralidoxime~2%~8%

Source: Adapted from Kuca et al., 2006.[3][4] The reactivation percentages are approximations based on graphical data presented in the sources.

Table 3: Reactivation of VX-Inhibited Acetylcholinesterase by this compound and Other Oximes

Reactivator% Reactivation (10⁻⁵ M)
This compound ~3%
Obidoxime~3%
HI-6~12%
Pralidoxime~1%

Source: Adapted from Kuca & Kassa, 2004.[5] The reactivation percentages are approximations based on graphical data presented in the source.

Table 4: Reactivation of DFP-Inhibited Electric Eel Acetylcholinesterase by this compound and Other Bis-Oximes

Reactivatork_r2 (mM⁻¹min⁻¹)
This compound 2.95
TMB-410.1
Obidoxime6.33

Source: Adapted from Gupta et al.[6] DFP (diisopropylfluorophosphate) is a commonly used surrogate for sarin (B92409) in experimental studies.

Table 5: Reactivation of Leptophos-Oxon-Inhibited Human Erythrocyte Acetylcholinesterase by this compound and Other Oximes

Reactivator% Reactivation (10 µM)% Reactivation (100 µM)
This compound 16.4%86.0%
Obidoxime31.4%96.9%
Trimedoxime26.4%86.0%
HI-611.6%Not Reported

Source: Adapted from Musilek et al.[7] Leptophos-oxon is the toxic metabolite of the pesticide leptophos.

Experimental Protocols

The in vitro evaluation of this compound's reactivation potency typically follows a standardized methodology. The following protocol is a synthesis of methods described in the cited literature.[1][8]

Preparation of Acetylcholinesterase (AChE)
  • Source: The enzyme is commonly sourced from rat brain homogenate, pig brain, or human erythrocytes.[1][3][7] For rat brain AChE, the brain is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to create a 10% (w/v) solution.[8]

  • Purification: Depending on the experimental requirements, the homogenate may be used directly or further purified through centrifugation to isolate the enzyme-containing fraction.

Inhibition of AChE
  • The AChE solution is incubated with a specific concentration of the organophosphate inhibitor (e.g., tabun, sarin, VX, or DFP) for a defined period, typically 30 minutes, to achieve a high level of inhibition (e.g., 95%).[8]

  • The reaction is performed in a controlled environment, maintaining a constant temperature (e.g., 25°C) and pH.

Reactivation by this compound
  • Following inhibition, a solution of this compound at a known concentration is added to the inhibited enzyme mixture.

  • The reactivation process is allowed to proceed for a specific duration, often 10 minutes.[8]

Measurement of AChE Activity (Ellman's Method)

The activity of the reactivated AChE is quantified using the Ellman's spectrophotometric method.

  • Principle: This assay measures the product of the enzymatic reaction. Acetylthiocholine (B1193921) is used as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which is measured spectrophotometrically at 412 nm.

  • Procedure:

    • A solution containing the reactivated enzyme, phosphate buffer (pH 7.4), and DTNB is prepared in a cuvette or a 96-well plate.

    • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

    • The change in absorbance at 412 nm is monitored over time. The rate of color change is directly proportional to the AChE activity.

  • Calculation: The percentage of reactivation is calculated by comparing the activity of the this compound-treated inhibited enzyme to the activity of the uninhibited (control) enzyme. Kinetic parameters (k_r, K_D, and k_r2) are determined by measuring the reactivation rate at various concentrations of this compound.

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition and Reactivation

cluster_0 Normal Cholinergic Synapse cluster_1 Organophosphate Inhibition cluster_2 Reactivation by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate OP Organophosphate (OP) AChE_Inhibition AChE OP->AChE_Inhibition Inhibition Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound Inhibited_AChE_Reactivation Inhibited AChE This compound->Inhibited_AChE_Reactivation Reactivation Reactivated_AChE Reactivated AChE OP_K027_Complex OP-K027 Complex Inhibited_AChE_Reactivation->Reactivated_AChE Inhibited_AChE_Reactivation->OP_K027_Complex

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.

Experimental Workflow for In Vitro Reactivation Assay

start Start prep_ache Prepare AChE Solution (e.g., from rat brain homogenate) start->prep_ache inhibit_ache Inhibit AChE with Organophosphate (30 min) prep_ache->inhibit_ache add_this compound Add this compound Solution (various concentrations) inhibit_ache->add_this compound reactivate Incubate for Reactivation (10 min) add_this compound->reactivate measure_activity Measure AChE Activity (Ellman's Method) reactivate->measure_activity analyze_data Analyze Data (% Reactivation, Kinetic Constants) measure_activity->analyze_data end End analyze_data->end

Caption: Standardized workflow for assessing the in vitro reactivation of inhibited AChE by this compound.

Logical Relationship of Reactivation Kinetics

cluster_legend Kinetic Parameters E_OP Inhibited AChE (E-OP) E_OP_this compound Intermediate Complex (E-OP-K027) E_OP->E_OP_this compound + this compound (k_on) This compound This compound E_OP_this compound->E_OP k_off (KD = k_off/k_on) E Reactivated AChE (E) E_OP_this compound->E k_r (Reactivation) OP_this compound OP-K027 k_on k_on: Association rate constant k_off k_off: Dissociation rate constant KD KD: Dissociation constant kr k_r: Reactivation rate constant kr2 k_r2 = k_r / KD (Bimolecular rate constant)

Caption: Kinetic model of the reactivation of inhibited acetylcholinesterase by the oxime this compound.

Conclusion

The available data indicate that this compound is a potent reactivator of acetylcholinesterase inhibited by a variety of organophosphorus compounds, including nerve agents and pesticides. Its efficacy is comparable to or, in some cases, exceeds that of standard oximes. The provided quantitative data and experimental protocols offer a solid foundation for further research and development of this compound as a potential therapeutic agent for OP poisoning. The visualized workflows and mechanisms aim to facilitate a deeper understanding of its mode of action for researchers and drug development professionals. Further investigations to obtain a complete set of kinetic parameters for a wider range of inhibitors will be crucial for a comprehensive comparative analysis and for optimizing its clinical application.

References

Methodological & Application

K027 Experimental Protocol for In Vitro AChE Reactivation Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, including nerve agents and pesticides, pose a significant threat due to their potent and often irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary post-exposure treatment involves the administration of an AChE reactivator, typically an oxime, which can restore the function of the inhibited enzyme.

K027, a bisquaternary oxime, has emerged as a promising candidate for the reactivation of OP-inhibited AChE.[1][2] This document provides a detailed experimental protocol for conducting an in vitro AChE reactivation assay using this compound, along with data presentation and visualizations to guide researchers in evaluating its efficacy. This compound's chemical name is 1-[4-(hydroxyiminomethyl)pyridinium]-3-(4-carbamoylpyridinium)propane dibromide.[1][3]

Mechanism of Action: AChE Inhibition and Reactivation

The catalytic cycle of AChE involves the hydrolysis of acetylcholine. OP compounds disrupt this cycle by covalently binding to the serine residue in the active site of AChE, forming a stable phosphorylated enzyme that is catalytically inactive. Oximes, like this compound, function by nucleophilically attacking the phosphorus atom of the OP-AChE conjugate, leading to the cleavage of the OP group from the serine residue and the regeneration of active AChE.

AChE_Inhibition_Reactivation AChE_active Active AChE (Acetylcholinesterase) Products Choline + Acetate AChE_active->Products Hydrolysis AChE_inhibited Inhibited AChE (Phosphorylated) AChE_active->AChE_inhibited ACh ACh (Acetylcholine) ACh->AChE_active Substrate Binding OP OP Compound (e.g., Sarin (B92409), VX) AChE_inhibited->AChE_active OP_this compound OP-K027 Complex AChE_inhibited->OP_this compound Oxime Attack This compound This compound (Oxime)

Caption: AChE Inhibition by OP compounds and Reactivation by this compound.

Experimental Protocol: In Vitro AChE Reactivation Assay

This protocol is based on the widely used Ellman's method for measuring AChE activity.

Materials and Reagents
  • AChE Source: Purified human erythrocyte AChE or rat brain homogenate.

  • Organophosphorus Inhibitor: e.g., Paraoxon (surrogate for nerve agents), Sarin, VX, Tabun (B1200054).

  • Reactivator: this compound

  • Buffer: 0.1 M Phosphate (B84403) buffer, pH 7.4 or 8.0.

  • Substrate: Acetylthiocholine (B1193921) iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Solvent for OP inhibitor: Isopropanol or another suitable organic solvent.

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm.

Procedure

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_controls Controls prep_enzyme Prepare AChE Solution inhibition 1. Inhibition AChE + OP Inhibitor (Incubate) prep_enzyme->inhibition control_normal Normal AChE Activity (No Inhibitor, No this compound) prep_enzyme->control_normal control_inhibited Inhibited AChE Activity (Inhibitor, No this compound) prep_enzyme->control_inhibited control_this compound This compound Effect on AChE (No Inhibitor, with this compound) prep_enzyme->control_this compound prep_inhibitor Prepare OP Inhibitor Stock prep_inhibitor->inhibition prep_inhibitor->control_inhibited prep_this compound Prepare this compound Stock reactivation 2. Reactivation Inhibited AChE + this compound (Incubate) prep_this compound->reactivation prep_this compound->control_this compound prep_reagents Prepare ATCI and DTNB Solutions measurement 3. Measurement Add ATCI and DTNB prep_reagents->measurement inhibition->reactivation reactivation->measurement readout 4. Read Absorbance at 412 nm measurement->readout

Caption: Experimental workflow for the in vitro AChE reactivation assay.

1. Reagent Preparation:

  • 0.1 M Phosphate Buffer (pH 7.4): Prepare and keep at room temperature.

  • AChE Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized to provide a linear rate of reaction for at least 10 minutes.

  • OP Inhibitor Stock Solution: Prepare a concentrated stock solution of the OP inhibitor in a suitable solvent (e.g., isopropanol). Further dilutions should be made in phosphate buffer.

  • This compound Stock Solution: Prepare a stock solution of this compound in phosphate buffer. Serial dilutions can be made to test a range of concentrations (e.g., 10⁻⁶ M to 10⁻² M).

  • ATCI Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare fresh daily.

  • DTNB Solution (10 mM): Dissolve DTNB in phosphate buffer.

2. Inhibition Step:

  • In a 96-well plate, add the AChE solution to each well.

  • Add the OP inhibitor solution to the designated wells to achieve approximately 95% inhibition of AChE activity.

  • Incubate the plate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for the inhibition reaction to occur.

3. Reactivation Step:

  • Following the inhibition period, add different concentrations of the this compound solution to the wells containing the inhibited enzyme.

  • Incubate the plate for a defined reactivation time (e.g., 10-30 minutes) at the same controlled temperature.

4. Measurement of AChE Activity:

  • To initiate the colorimetric reaction, add the DTNB solution followed by the ATCI substrate solution to all wells.

  • Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for 5-10 minutes.

5. Controls:

  • Normal AChE Activity (100% activity): AChE solution + buffer (instead of inhibitor and reactivator).

  • Inhibited AChE Activity (0% reactivation): AChE solution + inhibitor + buffer (instead of reactivator).

  • Spontaneous Reactivation: Inhibited AChE + buffer (to measure any reactivation that occurs without the presence of an oxime).

  • Oxime Effect on Normal AChE: AChE solution + this compound (to determine if this compound itself inhibits the enzyme).

  • Blank: All reagents except the enzyme.

6. Calculation of Reactivation Percentage:

The percentage of reactivation can be calculated using the following formula:

% Reactivation = [ (Ratereactivated - Rateinhibited) / (Ratenormal - Rateinhibited) ] x 100

Where:

  • Ratereactivated is the rate of absorbance change in the presence of the inhibited enzyme and this compound.

  • Rateinhibited is the rate of absorbance change in the presence of the inhibited enzyme without this compound.

  • Ratenormal is the rate of absorbance change of the uninhibited enzyme.

Data Presentation: Reactivation Potency of this compound and Other Oximes

The efficacy of this compound can be compared to other standard oximes against AChE inhibited by various OP compounds. The following tables summarize the reactivation potency from different studies.

Table 1: In Vitro Reactivation of Tabun-Inhibited AChE

ReactivatorReactivation Potency (%)Source of AChEReference
This compound Comparable to Obidoxime, Higher than HI-6Not Specified[1]
This compound Low at low concentrations, increases at high concentrationsHuman Brain[4]
ObidoximeHighNot Specified[1]
HI-6Lower than this compound and ObidoximeNot Specified[1]
PralidoximeLowNot Specified[5]

Table 2: In Vitro Reactivation of Sarin-Inhibited AChE

ReactivatorReactivation Potency (%)Source of AChEReference
This compound Lower than other oximes, but significantNot Specified[1]
This compound PoorRat Brain[4]
ObidoximeModeratePig Brain[6]
HI-6HighPig Brain[6]
PralidoximeLowRat Brain[7]

Table 3: In Vitro Reactivation of VX-Inhibited AChE

ReactivatorReactivation Potency (%)Source of AChEReference
This compound Comparable to ObidoximeNot Specified[1]
ObidoximeComparable to this compoundNot Specified[1]
HI-6HighNot Specified[1]
PralidoximeLowNot Specified[4]

Table 4: In Vitro Reactivation of Pesticide-Inhibited AChE

OP InhibitorReactivatorReactivation Potency (%) at 100 µMSource of AChEReference
Leptophos-oxonThis compound 49.3Human Erythrocyte[8][9]
Leptophos-oxonObidoxime50.3Human Erythrocyte[8][9]
Leptophos-oxonTrimedoxime51.3Human Erythrocyte[8][9]
Leptophos-oxonMethoxime52.6Human Erythrocyte[8][9]
ParaoxonThis compound 86.0Not Specified[9]
ParaoxonObidoxime96.9Not Specified[9]
ParaoxonTrimedoxime86.0Not Specified[9]

Conclusion

The provided protocol offers a standardized method for assessing the in vitro reactivation efficacy of this compound against OP-inhibited AChE. The comparative data indicates that the performance of this compound is highly dependent on the specific organophosphorus inhibitor. While it shows promise, particularly against tabun and certain pesticides, its efficacy against sarin is lower compared to other oximes like HI-6.[1][4] Researchers and drug development professionals can utilize this information to further investigate the potential of this compound as a broad-spectrum AChE reactivator. Future studies should focus on determining its kinetic parameters (kr, KD, and k2) for a more comprehensive understanding of its reactivation mechanism.

References

Standard Operating Procedure for K027 in Animal Models of Organophosphate Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant global health threat.[1][2] Their primary mechanism of toxicity involves the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[3][4] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by muscarinic and nicotinic overstimulation, which can lead to respiratory failure and death.[3][4][5]

Standard treatment for OP poisoning typically involves the administration of a muscarinic antagonist like atropine (B194438) and an AChE reactivator (oxime).[1][2][6] However, the efficacy of currently available oximes, such as pralidoxime (B1201516) and obidoxime (B3283493), is often unsatisfactory, particularly against certain OPs.[1][2] K027, an experimental bispyridinium oxime, has emerged as a promising candidate for the treatment of OP poisoning due to its broad-spectrum reactivation profile and low toxicity.[1][2][7] This document provides a detailed standard operating procedure for the evaluation of this compound in animal models of OP poisoning.

Mechanism of Action of this compound in OP Poisoning

The therapeutic effect of this compound in OP poisoning stems from its ability to reactivate OP-inhibited AChE. The oxime moiety of this compound acts as a strong nucleophile, attacking the phosphorus atom of the OP bound to the serine hydroxyl group in the active site of AChE. This leads to the formation of a phosphorylated oxime and the regeneration of the active enzyme, thereby restoring the normal hydrolysis of acetylcholine.

OP_Poisoning_and_K027_Action cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) Receptors Cholinergic Receptors ACh->Receptors Binds Overstimulation Receptor Overstimulation (Cholinergic Crisis) ACh->Overstimulation Accumulation leads to AChE_active Active Acetylcholinesterase (AChE) AChE_inhibited Inhibited AChE (Phosphorylated) Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Hydrolyzes ACh OP Organophosphate (OP) OP->AChE_active Inhibits This compound This compound This compound->AChE_inhibited Reactivates

Caption: Signaling pathway of organophosphate poisoning and the mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the toxicity of this compound and its efficacy in animal models of OP poisoning.

CompoundAnimal ModelAdministration RouteLD50Reference
This compoundRati.p.612 mg/kg (350 µmol/animal)[7][8]
This compoundRati.m.~2.53 mmol/kg[8]
PralidoximeRati.p.120 mg/kg (180 µmol/animal)[7][8]
ObidoximeRati.p.177 mg/kg (132 µmol/animal)[7][8]
Dichlorvos (DDVP)Rats.c.-[9]
ParaoxonRats.c.0.25 mg/kg[2]
Azinphos-methylRat--[3]
Diisopropylfluorophosphate (DFP)Rati.v.3 mg/kg[6]
Table 1: Acute Toxicity (LD50) of this compound and Common Organophosphates in Rats.
OrganophosphateTreatmentRelative Risk of Death (RR)EfficacyReference
Azinphos-methylThis compound0.26Significant reduction[3]
DichlorvosThis compound-More efficacious than pralidoxime, trimedoxime, obidoxime, and HI-6[7]
Ethyl-paraoxonThis compound-Most efficacious of tested oximes[3]
Methyl-paraoxonThis compound-Most efficacious of tested oximes[3]
Diisopropylfluorophosphate (DFP)This compound-Most efficacious of tested oximes[3]
Table 2: In Vivo Protective Efficacy of this compound in OP-Poisoned Rats.
OrganophosphateTissueTreatmentAChE ReactivationReference
Dichlorvos (DDVP)ErythrocytesThis compoundSignificant[9]
Dichlorvos (DDVP)DiaphragmThis compoundSignificant[9]
TabunBlood, Diaphragm, BrainThis compoundComparable to obidoxime and trimedoxime[7]
Leptophos-oxon (in vitro)Human Erythrocyte AChEThis compound (100 µM)49.3%[10]
Table 3: Acetylcholinesterase (AChE) Reactivation by this compound.

Experimental Protocols

The following protocols provide a standardized framework for evaluating the therapeutic efficacy of this compound in a rat model of OP poisoning.

Experimental_Workflow cluster_setup Experimental Setup cluster_poisoning Poisoning and Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Wistar Rats) Acclimatization Acclimatization (e.g., 7 days) Animal_Model->Acclimatization Grouping Random Grouping (Control, OP only, OP + Atropine, OP + this compound, OP + Atropine + this compound) Acclimatization->Grouping OP_Admin Organophosphate Administration (e.g., s.c. injection of DDVP) Grouping->OP_Admin Treatment_Admin Treatment Administration (e.g., i.m. injection of this compound and/or Atropine immediately after OP) OP_Admin->Treatment_Admin Monitoring Clinical Signs Monitoring (e.g., tremors, salivation, mortality) Treatment_Admin->Monitoring Sample_Collection Sample Collection (e.g., blood, brain, diaphragm at 60 min post-OP) Monitoring->Sample_Collection AChE_Assay AChE Activity Assay (Ellman's method) Sample_Collection->AChE_Assay Statistical_Analysis Statistical Analysis (e.g., ANOVA, survival analysis) AChE_Assay->Statistical_Analysis

Caption: General experimental workflow for evaluating this compound in an animal model of OP poisoning.

Animal Model and Husbandry
  • Species: Wistar rats (male, 250-300g) are a commonly used model.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimatization: Allow a minimum of 7 days for acclimatization before the start of the experiment.

  • Ethics: All animal procedures must be performed in accordance with the "Guiding principles in the Care of and Use of Laboratory Animals" and approved by the institutional animal care and use committee.[3]

Experimental Groups

A minimum of five groups are recommended:

  • Control Group: Receives vehicle (e.g., saline) injections.

  • OP Only Group: Receives the organophosphate and vehicle for treatment.

  • OP + Atropine Group: Receives the organophosphate and atropine.

  • OP + this compound Group: Receives the organophosphate and this compound.

  • OP + Atropine + this compound Group: Receives the organophosphate, atropine, and this compound.

Dosing and Administration
  • Organophosphate (e.g., Dichlorvos - DDVP): Administer subcutaneously (s.c.). The dose should be a lethal dose, for example, 75% of the LD50 for AChE activity studies or a higher dose for mortality studies.[9]

  • This compound: Administer intramuscularly (i.m.) immediately after the OP challenge. A common therapeutic dose is 5% of its LD50.[9]

  • Atropine: Administer i.m. at a dose of 10 mg/kg immediately after the OP challenge.[9]

Assessment of Therapeutic Efficacy
  • Mortality: Observe animals for at least 24 hours and record the number of survivors in each group.

  • Clinical Signs: Monitor for signs of OP toxicity, such as tremors, salivation, lacrimation, and convulsions, at regular intervals.

  • AChE Activity Measurement:

    • Sample Collection: At a predetermined time point (e.g., 60 minutes post-OP exposure), euthanize the animals and collect blood, brain, and diaphragm samples.[9]

    • Blood Sample Processing: Centrifuge the blood to separate plasma and erythrocytes. The erythrocyte pellet is lysed and diluted for AChE assay.

    • Tissue Homogenization: Homogenize brain and diaphragm tissues in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5).[3] Centrifuge the homogenate and collect the supernatant for the assay.

    • AChE Assay (Ellman's Method):

      • This colorimetric assay is based on the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

      • The rate of color development is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

      • The assay should be performed using a commercial kit or according to a validated laboratory protocol.

Data Analysis
  • Mortality Data: Analyze using survival analysis methods (e.g., Kaplan-Meier curves and log-rank test) or by calculating the relative risk of death.

  • AChE Activity Data: Express AChE activity as a percentage of the control group's activity. Analyze the data using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test, to compare the different treatment groups.

Conclusion

This compound is a highly promising oxime for the treatment of organophosphate poisoning, demonstrating superior efficacy and low toxicity in various animal models.[1][2][7] The protocols outlined in this document provide a standardized approach for the preclinical evaluation of this compound and other novel AChE reactivators. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the further development of this and other life-saving antidotes.

References

Application Notes and Protocols for In Vivo Rodent Studies with K027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K027 is a bispyridinium oxime that has been investigated primarily as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides. Its primary mechanism of action involves the nucleophilic attack on the phosphorus atom of the OP-AChE conjugate, leading to the regeneration of the active enzyme. In vivo rodent studies are crucial for evaluating the efficacy, pharmacokinetics, and safety profile of this compound as a potential medical countermeasure against OP poisoning. These application notes provide detailed protocols and supporting data for the administration of this compound in such studies.

Data Presentation

Toxicity and Efficacy Data

The following table summarizes the available toxicity and efficacy data for this compound in rodent models.

ParameterSpeciesValueRoute of AdministrationNotes
LD50 Mouse672.8 mg/kgNot specified, presumed i.m. or i.p.This compound was found to be the least toxic among a series of tested oximes.
CED45 Rat18 µmol/kgIntramuscular (i.m.)Effective dose for 45% reactivation of DDVP-inhibited AChE in the diaphragm.
Therapeutic Efficacy Rat5% of LD50Intramuscular (i.m.)Equitoxic dose used in studies to evaluate the protective effect against dichlorvos (B1670471) (DDVP) challenge.
Pharmacokinetic Data

This table presents the pharmacokinetic parameters of this compound in rats following intramuscular administration.

ParameterValueSpeciesRoute of AdministrationNotes
Tmax (plasma) 15 minutesRatIntramuscular (i.m.)Time to reach maximum plasma concentration.[1]
Tmax (brain tissue) 30 minutesRatIntramuscular (i.m.)Time to reach maximum concentration in the brain.[1]
Elimination Half-life (t1/2) 128 minutesRatIntramuscular (i.m.)
Blood-Brain Barrier Penetration LowRatIntramuscular (i.m.)

Signaling Pathway and Mechanism of Action

The primary therapeutic action of this compound is the reactivation of acetylcholinesterase (AChE) that has been inhibited by an organophosphate (OP) compound. The following diagram illustrates this process.

K027_Mechanism_of_Action cluster_0 Normal Synaptic Function cluster_1 Organophosphate Poisoning cluster_2 This compound Intervention ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate AChE_inhibited Inhibited Acetylcholinesterase OP->AChE_inhibited Phosphorylation This compound This compound AChE_reactivated Reactivated Acetylcholinesterase AChE_inhibited->AChE_reactivated OP_K027_complex OP-K027 Complex AChE_inhibited->OP_K027_complex This compound->AChE_inhibited Reactivation

Caption: Mechanism of this compound in reactivating organophosphate-inhibited acetylcholinesterase.

Experimental Protocols

Formulation of this compound for Intramuscular Injection

Objective: To prepare a sterile solution of this compound suitable for intramuscular administration in rodents.

Materials:

  • This compound powder

  • Sterile, pyrogen-free 0.9% sodium chloride (saline) solution[2]

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculation: Determine the required concentration of the this compound solution based on the desired dose and the injection volume. The maximum recommended volume for intramuscular injection in rats is 0.3 mL per site.

  • Weighing: Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add the required volume of sterile 0.9% saline to the vial.

  • Mixing: Vortex the vial until the this compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial.

  • Storage: Use the freshly prepared solution immediately. If short-term storage is necessary, store at 2-8°C and protect from light. The stability of the solution under these conditions should be validated.

In Vivo Efficacy Study of this compound in a Rat Model of Organophosphate Poisoning

Objective: To evaluate the therapeutic efficacy of this compound in rats acutely poisoned with an organophosphate compound (e.g., dichlorvos - DDVP).

Animal Model:

  • Species: Wistar rats

  • Sex: Male

  • Weight: 200-250 g

  • Acclimation: Acclimate animals for at least one week prior to the experiment with free access to food and water.

Experimental Groups:

  • Control: Vehicle (e.g., saline) + Saline

  • OP-Toxicity: DDVP + Saline

  • This compound Treatment: DDVP + this compound

  • Atropine and this compound Combination Therapy (Optional): DDVP + Atropine + this compound

Procedure:

  • Organophosphate Challenge: Administer a sublethal or lethal dose of DDVP (dissolved in a suitable vehicle like peanut oil) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The dose should be predetermined in pilot studies to induce clear signs of toxicity or a specific mortality rate.

  • Antidotal Treatment: Immediately or a few minutes after the OP challenge, administer this compound (prepared as described above) via intramuscular (i.m.) injection into the thigh muscle. A common therapeutic dose to start with is 5% of the this compound LD50.[3]

  • Clinical Observations: Monitor the animals continuously for the first few hours and then periodically for up to 24 or 48 hours. Record clinical signs of toxicity (e.g., tremors, salivation, lacrimation, convulsions, respiratory distress) and latency to their onset and duration.

  • Endpoint Measurement:

    • Survival: Record the number of surviving animals in each group at specified time points.

    • AChE Activity: At a predetermined time point (e.g., 1-2 hours post-treatment), euthanize a subset of animals and collect blood and tissues (e.g., brain, diaphragm) to measure AChE activity using a validated assay (e.g., Ellman's method).

    • Behavioral Assessments (Optional): Conduct functional observational battery tests to assess neurological deficits.

Experimental Workflow Diagram:

in_vivo_workflow start Start acclimation Animal Acclimation (Wistar Rats, 1 week) start->acclimation grouping Randomization into Experimental Groups acclimation->grouping op_challenge Organophosphate (DDVP) Administration (s.c. or i.p.) grouping->op_challenge treatment Antidotal Treatment (i.m.) - Saline - this compound - Atropine + this compound op_challenge->treatment observation Clinical Observation (Survival, Toxicity Signs) treatment->observation endpoints Endpoint Measurement - AChE Activity (Blood, Tissues) - Behavioral Tests observation->endpoints data_analysis Data Analysis endpoints->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Safety and Toxicology

This compound is reported to have a favorable safety profile with low toxicity. In comparative studies, it has been shown to be less toxic than other bispyridinium oximes. In vitro studies have indicated no measurable hepatotoxicity or neurotoxicity. However, as with any investigational compound, appropriate safety precautions should be taken during handling and administration.

Conclusion

These application notes provide a framework for the in vivo administration of this compound in rodent models for the study of its efficacy as a reactivator of OP-inhibited AChE. The provided protocols for formulation and in vivo testing are based on the available scientific literature and standard laboratory practices. Researchers should adapt these protocols as necessary based on their specific experimental objectives and institutional guidelines for animal care and use.

References

Application Notes and Protocols for Evaluating the Efficacy of K027 Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

K027 is recognized as a potent reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates (OPs), such as nerve agents and pesticides.[1][2] Its primary mechanism of action involves the nucleophilic attack on the phosphate (B84403) group of the OP-AChE conjugate, leading to the regeneration of the active enzyme.[3] This has positioned this compound as a promising candidate for the treatment of organophosphate poisoning and potentially for conditions like Alzheimer's disease where AChE activity is relevant.[1][2][4] While the principal therapeutic action of this compound is well-defined, the comprehensive cellular effects of this compound, particularly in contexts beyond AChE reactivation, remain an area of exploratory research.

These application notes provide a detailed guide for researchers to assess the efficacy of this compound in a cell-based setting. The protocols herein are designed to first confirm its primary activity related to acetylcholinesterase and then to explore broader cellular consequences, such as effects on cell viability, apoptosis, and cell cycle progression. This dual approach allows for a thorough characterization of this compound, both for its established mechanism and for potential novel applications.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: this compound-Mediated Reactivation of Organophosphate-Inhibited Acetylcholinesterase

This compound Concentration (µM)Organophosphate (OP) InhibitorAChE Activity (% of Control)Standard Deviation
0 (OP only)e.g., Paraoxon
0.1e.g., Paraoxon
1e.g., Paraoxon
10e.g., Paraoxon
100e.g., Paraoxon
Control (No OP, No this compound)N/A100

Table 2: Effect of this compound on Cell Viability (IC50 Determination)

Cell LineThis compound Concentration (µM)Cell Viability (%)Standard DeviationIC50 (µM)
e.g., SH-SY5Y0 (Vehicle)100
1
10
50
100
500

Table 3: this compound-Induced Apoptosis

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Annexin V Positive)Standard Deviation
e.g., Jurkat0 (Vehicle)
10
50
100

Table 4: Cell Cycle Analysis of this compound-Treated Cells

Cell LineThis compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
e.g., HeLa0 (Vehicle)
10
50
100

Mandatory Visualizations

cluster_membrane Cell Membrane AChE_OP AChE-OP Complex (Inhibited) AChE_active Active AChE AChE_OP->AChE_active OP_this compound OP-K027 Complex AChE_OP->OP_this compound This compound This compound This compound->AChE_OP Reactivation

Mechanism of this compound-mediated AChE reactivation.

start Seed Cells inhibit Inhibit with Organophosphate start->inhibit treat Treat with this compound inhibit->treat lyse Lyse Cells treat->lyse assay Measure AChE Activity (Ellman's Reagent) lyse->assay analyze Data Analysis assay->analyze

Workflow for AChE Reactivation Assay.

start Seed Cells in 96-well Plate treat Treat with this compound (Serial Dilutions) start->treat incubate Incubate (e.g., 24-72h) treat->incubate add_reagent Add Viability Reagent (e.g., MTT, MTS) incubate->add_reagent measure Measure Absorbance/ Fluorescence add_reagent->measure analyze Calculate IC50 measure->analyze

Workflow for Cell Viability Assay.

start Treat Cells with this compound harvest Harvest Cells start->harvest stain Stain with Annexin V-FITC and Propidium Iodide (PI) harvest->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Quantify Apoptotic Populations acquire->analyze

Workflow for Apoptosis Assay.

start Treat Cells with this compound harvest Harvest and Fix Cells (e.g., 70% Ethanol) start->harvest stain Stain with Propidium Iodide and RNase A harvest->stain acquire Acquire Data via Flow Cytometry stain->acquire analyze Analyze DNA Content Histograms acquire->analyze

References

Application Notes and Protocols for K027 in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of K027, an experimental oxime and a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE). The following sections detail its mechanism of action, recommended dosage and administration routes for in vivo and in vitro studies, and detailed experimental protocols based on available preclinical research.

Introduction to this compound

This compound, chemically known as 1-(4-hydroxyiminomethylpyridinium)-3-(carbamoylpyridinium) propane (B168953) dibromide, is a low-toxicity bisquaternary pyridinium (B92312) oxime. It has been investigated as a potential universal reactivator of AChE following inhibition by nerve agents and pesticides.[1][2][3][4] Its primary mechanism of action involves the nucleophilic attack on the phosphorus atom of the organophosphate-AChE conjugate, leading to the regeneration of the active enzyme.

Quantitative Data Summary

The following tables summarize quantitative data for this compound from various preclinical studies.

Table 1: In Vivo Efficacy and Dosage of this compound

Animal ModelOrganophosphateThis compound DosageAdministration RouteObserved EffectReference
RatTabunNot SpecifiedIntramuscular (i.m.)Comparable AChE reactivation to obidoxime (B3283493) and trimedoxime; elimination of acute lethal effects.[3][4]
RatDichlorvosNot SpecifiedNot SpecifiedMore efficacious in reducing lethal effects than pralidoxime (B1201516), trimedoxime, obidoxime, and HI-6.[5]
RatEthyl-paraoxon, Methyl-paraoxon, DFP, Azinphos-methylNot SpecifiedPretreatmentSuperior to pyridostigmine (B86062) and comparable to physostigmine (B191203) in preventing toxicity.[3][4]

Table 2: In Vitro Acetylcholinesterase (AChE) Reactivation with this compound

InhibitorEnzyme SourceThis compound ConcentrationReactivation LevelReference
Various OrganophosphatesNot SpecifiedNot Specified>10% for most inhibitors tested[1][2]
ParaoxonHuman Erythrocyte AChENot SpecifiedSuperior to pralidoxime and HI-6[3][4]
TabunHuman Erythrocyte AChENot SpecifiedComparable to obidoxime[3]
VXHuman Erythrocyte AChENot SpecifiedComparable to obidoxime[3]
Leptophos-oxonHuman Erythrocyte AChE10 µM, 100 µMPotent reactivation observed[6]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterValueAdministration RouteReference
Time to Maximum Plasma Concentration (Tmax)~30 minutesIntramuscular (i.m.)[4]
Brain Penetration~2%Intramuscular (i.m.)[4]

Signaling Pathway and Mechanism of Action

This compound reactivates organophosphate-inhibited acetylcholinesterase through a well-defined nucleophilic substitution reaction. The diagram below illustrates this process.

AChE_Reactivation cluster_0 Normal Synaptic Function cluster_1 Organophosphate Inhibition cluster_2 This compound-Mediated Reactivation ACh Acetylcholine AChE_active Active Acetylcholinesterase ACh->AChE_active Hydrolysis Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate OP Organophosphate (e.g., Nerve Agent) AChE_active_2 Active Acetylcholinesterase OP->AChE_active_2 Inhibition AChE_inhibited Inhibited Acetylcholinesterase (Phosphorylated) AChE_active_2->AChE_inhibited This compound This compound (Oxime) AChE_inhibited_2 Inhibited Acetylcholinesterase This compound->AChE_inhibited_2 Nucleophilic Attack AChE_active_3 Active Acetylcholinesterase AChE_inhibited_2->AChE_active_3 Reactivation OP_this compound Phosphorylated This compound AChE_inhibited_2->OP_this compound Formation of byproduct

Caption: Mechanism of Acetylcholinesterase Reactivation by this compound.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Reactivation Assay

This protocol is a representative method for assessing the ability of this compound to reactivate organophosphate-inhibited AChE in a laboratory setting.

Materials:

  • This compound

  • Organophosphate inhibitor (e.g., paraoxon)

  • Source of Acetylcholinesterase (e.g., rat brain homogenate, purified human erythrocyte AChE)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetylthiocholine (ATC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Spectrophotometer (plate reader)

Procedure:

  • Enzyme Preparation: Prepare a solution of AChE in phosphate buffer to a desired concentration.

  • Inhibition Step: Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) at room temperature to achieve significant inhibition.

  • Reactivation Step: Add this compound solution at various concentrations (e.g., 1 µM to 1 mM) to the inhibited enzyme solution. Incubate for a specific time (e.g., 10-30 minutes) at room temperature. Include a control with buffer instead of this compound.

  • Activity Measurement (Ellman's Method):

    • Add DTNB solution to each well of a 96-well plate.

    • Add the reactivated enzyme mixture to the wells.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of reactivation by comparing the activity of the this compound-treated samples to the activity of the uninhibited and inhibited controls.

InVitro_Workflow start Start enzyme_prep Prepare AChE Solution start->enzyme_prep inhibition Inhibit AChE with Organophosphate (30 min) enzyme_prep->inhibition reactivation Add this compound and Incubate (10-30 min) inhibition->reactivation measurement Measure AChE Activity (Ellman's Method) reactivation->measurement analysis Calculate % Reactivation measurement->analysis end End analysis->end

Caption: Workflow for In Vitro AChE Reactivation Assay.

In Vivo Efficacy Study in a Rodent Model

This protocol outlines a general procedure for evaluating the protective effect of this compound against organophosphate poisoning in a rat model.

Materials:

  • This compound

  • Organophosphate (e.g., tabun, dichlorvos)

  • Male Wistar rats (or other appropriate strain)

  • Saline solution (for vehicle)

  • Atropine sulfate (B86663) (as an adjunct therapy)

  • Syringes and needles for administration

Procedure:

  • Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign animals to different treatment groups (e.g., Vehicle control, Organophosphate only, Organophosphate + this compound, Organophosphate + Atropine + this compound).

  • Organophosphate Administration: Administer a sublethal or lethal dose of the organophosphate to the animals via a relevant route (e.g., subcutaneous or intramuscular injection).

  • This compound Administration: At a specified time post-organophosphate exposure (or as a pretreatment), administer this compound via intramuscular injection. The dosage should be based on previous studies or dose-ranging experiments.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and mortality over a defined period (e.g., 24 hours).

  • Biochemical Analysis (Optional): At the end of the observation period, collect blood and tissue samples (e.g., brain, diaphragm) to measure AChE activity.

  • Data Analysis: Analyze the survival rates between groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis). Compare AChE activity levels between groups.

InVivo_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomize into Treatment Groups acclimatization->grouping op_admin Administer Organophosphate grouping->op_admin k027_admin Administer this compound (Post-exposure or Pretreatment) op_admin->k027_admin monitoring Monitor for Toxicity and Survival (24h) k027_admin->monitoring analysis Analyze Survival and AChE Activity monitoring->analysis end End analysis->end

Caption: Workflow for In Vivo Efficacy Study of this compound.

Cell Viability Assay

This protocol describes a general method to assess the cytotoxicity of this compound on a relevant cell line.

Materials:

  • This compound

  • Cell line (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Determine the IC50 value if applicable.

Administration Routes for Preclinical Research

The choice of administration route is critical for the preclinical evaluation of this compound.

  • Intramuscular (i.m.): This is a common and effective route for in vivo efficacy studies in animal models, as it provides rapid systemic absorption.[4]

  • Intravenous (i.v.): Can be used for pharmacokinetic studies to determine parameters like clearance and volume of distribution, and to ensure 100% bioavailability.

  • Subcutaneous (s.c.): Another option for systemic delivery, which may provide a slower absorption rate compared to i.m. or i.v. administration.

  • Oral (p.o.): Generally not suitable for quaternary ammonium (B1175870) compounds like this compound due to poor absorption from the gastrointestinal tract.

Note: The formulation of this compound for in vivo administration should be in a sterile, isotonic solution, such as saline. The concentration should be adjusted to deliver the desired dose in a reasonable volume for the animal model being used.

References

Application Notes and Protocols for Measuring K027 Reactivation of Human Cholinesterases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organophosphorus (OP) compounds, including nerve agents and pesticides, are potent inhibitors of cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, and a cholinesterase reactivator. Oximes are a class of compounds capable of reactivating OP-inhibited cholinesterases by nucleophilically displacing the phosphyl moiety from the active site of the enzyme.

K027, a bispyridinium aldoxime, has emerged as a promising reactivator for cholinesterases inhibited by a variety of OPs, including nerve agents like tabun, sarin, and VX.[1][2] Its efficacy is attributed to its chemical structure, which allows it to bind to the inhibited enzyme and facilitate the removal of the OP adduct.[3] This document provides detailed application notes and protocols for the in vitro measurement of this compound-mediated reactivation of human cholinesterases.

Quantitative Data Summary

The reactivation of organophosphate-inhibited cholinesterases by this compound has been evaluated in several in vitro studies. The following tables summarize the available quantitative data on the reactivation potency of this compound against human cholinesterases inhibited by various OPs.

Table 1: Reactivation of Leptophos-Oxon-Inhibited Human Cholinesterases by this compound

Enzyme SourceOrganophosphate InhibitorThis compound Concentration (µM)Reactivation (%)
Human Erythrocyte AChELeptophos-Oxon1016.4
Human Erythrocyte AChELeptophos-Oxon10049.3

Data from a study evaluating the in vitro potency of 23 oximes to reactivate human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BChE) inhibited by racemic leptophos-oxon.

Table 2: Kinetic Parameters for the Reactivation of Tabun-Inhibited Rat Brain AChE by this compound

Enzyme SourceOrganophosphate InhibitorK_DIS (µM)K_R (µM)k_R (min⁻¹)k_r (M⁻¹min⁻¹)
Rat Brain HomogenateTabun490650.01212591

K_DIS: Dissociation constant of the enzyme-reactivator complex. K_R: Dissociation constant of the enzyme-inhibitor-reactivator complex. k_R: First-order rate constant for the breakdown of the intermediate complex. k_r: Bimolecular rate constant of reactivation (k_r = k_R / K_R). Data from a study on the reactivation of tabun-inhibited AChE.[4]

Experimental Protocols

The following protocols describe the key experiments for measuring the reactivation of this compound-inhibited human cholinesterases. The primary method for determining cholinesterase activity is the spectrophotometric method developed by Ellman.

Protocol 1: In Vitro Inhibition of Human Cholinesterase

This protocol describes the inhibition of human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) by an organophosphorus compound.

Materials:

  • Human erythrocyte ghost AChE or purified human serum BChE

  • Organophosphate (OP) inhibitor stock solution (e.g., paraoxon, sarin, VX)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Bovine serum albumin (BSA)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare a working solution of human AChE or BChE in phosphate buffer containing 0.1% BSA. The final enzyme concentration should be optimized to provide a linear reaction rate for at least 5 minutes in the subsequent activity assay.

  • Inhibition Reaction: a. In a microcentrifuge tube, mix the enzyme solution with the OP inhibitor solution. The final concentration of the OP should be sufficient to achieve >95% inhibition. b. Incubate the mixture for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for complete inhibition. c. A control sample containing the enzyme and buffer without the inhibitor should be prepared and incubated under the same conditions.

  • Removal of Excess Inhibitor (Optional but Recommended): To prevent the inhibitor from affecting the subsequent reactivation and activity measurement steps, excess inhibitor can be removed by gel filtration or dialysis.

Protocol 2: this compound-Mediated Reactivation of Inhibited Cholinesterase

This protocol details the measurement of the reactivation of OP-inhibited cholinesterase by this compound.

Materials:

  • OP-inhibited cholinesterase (from Protocol 1)

  • This compound stock solution in phosphate buffer

  • Phosphate buffer (0.1 M, pH 7.4)

  • Microplate reader

  • 96-well microplates

Procedure:

  • Reactivation Reaction: a. To the wells of a 96-well microplate, add the OP-inhibited cholinesterase solution. b. Add varying concentrations of this compound solution to the wells. Include a control well with buffer instead of this compound to measure spontaneous reactivation. c. Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes). The incubation time can be varied to determine the reactivation kinetics.

  • Measurement of Reactivated Enzyme Activity: Following the reactivation incubation, immediately measure the cholinesterase activity using the Ellman's assay (Protocol 3).

Protocol 3: Ellman's Assay for Cholinesterase Activity Measurement

This protocol describes the colorimetric method for quantifying cholinesterase activity.

Materials:

  • Reactivated enzyme samples (from Protocol 2)

  • Phosphate buffer (0.1 M, pH 7.4)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh) substrate solution (75 mM in deionized water)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Preparation: In the wells of a 96-well microplate, prepare the reaction mixture by adding:

    • Phosphate buffer

    • DTNB solution (final concentration 0.5 mM)

    • Reactivated enzyme sample

  • Initiation of Reaction: To start the reaction, add the substrate solution (ATCh for AChE or BTCh for BChE) to each well (final concentration 1 mM).

  • Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) at a controlled temperature (e.g., 37°C).

  • Data Analysis: a. Calculate the rate of change in absorbance (ΔAbs/min) for each well from the linear portion of the kinetic curve. b. Convert the rate of absorbance change to enzyme activity using the molar extinction coefficient of the product, 5-thio-2-nitrobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹. c. The percentage of reactivation can be calculated using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of native enzyme - Activity of inhibited enzyme)] x 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_inhibition Inhibition cluster_reactivation Reactivation cluster_assay Activity Measurement Enzyme Human Cholinesterase (AChE or BChE) Inhibition Incubate Enzyme + OP (e.g., 37°C, 30 min) Enzyme->Inhibition OP Organophosphate Inhibitor OP->Inhibition Inhibited_Enzyme OP-Inhibited Cholinesterase Inhibition->Inhibited_Enzyme Reactivation Incubate Inhibited Enzyme + this compound (e.g., 37°C, 10-60 min) Inhibited_Enzyme->Reactivation This compound This compound Solution (Varying Concentrations) This compound->Reactivation Reactivated_Sample Reactivated Enzyme Sample Reactivation->Reactivated_Sample Ellman Ellman's Assay: Add DTNB and Substrate Reactivated_Sample->Ellman Measurement Measure Absorbance at 412 nm (Kinetic Reading) Ellman->Measurement Data_Analysis Calculate Reactivation Rate Measurement->Data_Analysis

Caption: Experimental workflow for measuring this compound-mediated reactivation.

Mechanism of Inhibition and Reactivation

G cluster_inhibition Inhibition cluster_reactivation Reactivation Active Enzyme Cholinesterase-OH Inhibited Enzyme Cholinesterase-O-P(OR)₂ Active Enzyme->Inhibited Enzyme + OP Inhibited Enzyme_clone Cholinesterase-O-P(OR)₂ OP X-P(O)(OR)₂ Reactivated Enzyme Cholinesterase-OH Oxime Adduct This compound-P(O)(OR)₂ This compound This compound Inhibited Enzyme_clone->Reactivated Enzyme + this compound

Caption: Cholinesterase inhibition by OP and reactivation by this compound.

References

Application Notes and Protocols for Assessing K027 Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable endothelial cell border that prevents solutes in the circulating blood from non-selectively crossing into the central nervous system (CNS).[1][2][3] For therapeutic agents targeting the CNS, the ability to cross the BBB is a critical determinant of efficacy.[2][4] K027 is a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE) with potential applications in treating nerve agent poisoning and neurodegenerative diseases like Alzheimer's disease.[5][6][7] Therefore, a thorough assessment of its ability to penetrate the BBB is paramount for its development as a CNS therapeutic.

These application notes provide a detailed, multi-tiered protocol for a comprehensive evaluation of this compound's BBB permeability, encompassing both in vitro and in vivo methodologies.

In Vitro Permeability Assessment

In vitro models offer a high-throughput and cost-effective approach for the initial screening of BBB permeability.[1][8][9]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a non-cell-based method that predicts passive diffusion across the BBB.[10][11] It utilizes a 96-well plate system where a filter membrane is coated with a lipid solution to mimic the BBB.[10][12][13]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the stock solution in a phosphate-buffered saline (PBS) solution (pH 7.4).

    • Prepare the acceptor solution (e.g., PBS or a brain sink buffer).

  • Assay Procedure:

    • Coat the filter membrane of the donor plate with the BBB-mimicking lipid solution (e.g., porcine brain lipid extract).[12][13]

    • Add the acceptor solution to the wells of the acceptor plate.

    • Add the donor solution containing this compound and control compounds to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).[14]

  • Quantification:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[11][12]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Data Presentation:

CompoundConcentration (µM)Incubation Time (h)Papp (x 10⁻⁶ cm/s)Predicted BBB Permeability
This compound
Control 1 (High Permeability)High
Control 2 (Low Permeability)Low
Madin-Darby Canine Kidney-Multidrug Resistance Protein 1 (MDCK-MDR1) Assay

The MDCK-MDR1 cell line is a widely used in vitro model to assess BBB penetration and the influence of efflux transporters like P-glycoprotein (P-gp).[15][16][17][18][19] These cells form a polarized monolayer with tight junctions, mimicking the BBB.[18]

Experimental Protocol:

  • Cell Culture:

    • Culture MDCK-MDR1 cells on semi-permeable Transwell™ inserts until a confluent monolayer is formed.[17]

    • Monitor the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber, representing the blood side.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (lower) chamber, representing the brain side.

    • Incubate for a defined period (e.g., 1-2 hours).

    • Collect samples from the receiving chamber at various time points.

  • Quantification:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.[18]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests that the compound is a substrate for P-gp efflux.[15]

Data Presentation:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp Substrate
This compound
Control 1 (Non-substrate)No
Control 2 (P-gp Substrate)Yes

In Vivo Permeability Assessment

In vivo models are crucial for validating in vitro findings and providing a more accurate assessment of BBB permeability in a physiological context.[20][21]

In Vivo Brain Microdialysis

Brain microdialysis is a powerful technique for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF).[22][23][24][25][26]

Experimental Protocol:

  • Surgical Implantation:

    • Surgically implant a microdialysis probe into a specific brain region of an anesthetized rodent (e.g., striatum or hippocampus).

  • Drug Administration:

    • Administer this compound intravenously (i.v.) or intraperitoneally (i.p.) to the freely moving animal.

  • Sample Collection:

    • Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals over several hours.

    • Simultaneously, collect blood samples to determine plasma drug concentrations.

  • Quantification:

    • Analyze the concentration of this compound in the brain dialysate and plasma samples using a highly sensitive method like LC-MS/MS.

  • Data Analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) = AUC_brain,unbound / AUC_plasma,unbound.

Data Presentation:

ParameterThis compound
Dose and Route of Administration
Peak Plasma Concentration (Cmax, plasma)
Time to Peak Plasma Concentration (Tmax, plasma)
AUC_plasma (0-t)
Peak Brain ISF Concentration (Cmax, brain)
Time to Peak Brain ISF Concentration (Tmax, brain)
AUC_brain (0-t)
Kp,uu
Brain Tissue Homogenate Method

This method involves the direct measurement of the total drug concentration in the brain tissue after systemic administration.

Experimental Protocol:

  • Drug Administration:

    • Administer this compound to rodents via i.v. or i.p. injection.

  • Sample Collection:

    • At various time points post-injection (e.g., 15, 30, 60, 120 minutes), collect blood samples.

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[3]

    • Harvest the brains.

  • Sample Processing:

    • Centrifuge blood samples to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Quantification:

    • Determine the concentration of this compound in plasma and brain homogenates using LC-MS/MS.[3]

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) = C_brain / C_plasma at each time point.

Data Presentation:

Time Point (min)Plasma Concentration (ng/mL)Brain Concentration (ng/g)Brain-to-Plasma Ratio (Kp)
15
30
60
120

Visualizations

experimental_workflow_in_vitro cluster_pampa PAMPA-BBB Assay cluster_mdck MDCK-MDR1 Assay pampa_prep Reagent Preparation (this compound, Buffers) pampa_assay Assay Plate Setup (Lipid Coating, Sandwich) pampa_prep->pampa_assay pampa_incubate Incubation pampa_assay->pampa_incubate pampa_quant Quantification (LC-MS/MS or UV-Vis) pampa_incubate->pampa_quant pampa_data Data Analysis (Calculate Papp) pampa_quant->pampa_data mdck_culture Cell Culture (Transwell Inserts) mdck_teer TEER Measurement mdck_culture->mdck_teer mdck_transport Bidirectional Transport (A-B and B-A) mdck_teer->mdck_transport mdck_quant Quantification (LC-MS/MS) mdck_transport->mdck_quant mdck_data Data Analysis (Calculate Papp and ER) mdck_quant->mdck_data

Caption: In vitro experimental workflow for assessing this compound BBB permeability.

experimental_workflow_in_vivo cluster_microdialysis Brain Microdialysis cluster_homogenate Brain Tissue Homogenate micro_surgery Probe Implantation micro_admin This compound Administration micro_surgery->micro_admin micro_collect Sample Collection (Dialysate and Blood) micro_admin->micro_collect micro_quant Quantification (LC-MS/MS) micro_collect->micro_quant micro_data Data Analysis (Calculate Kp,uu) micro_quant->micro_data homo_admin This compound Administration homo_collect Sample Collection (Brain and Blood) homo_admin->homo_collect homo_process Tissue Processing (Homogenization) homo_collect->homo_process homo_quant Quantification (LC-MS/MS) homo_process->homo_quant homo_data Data Analysis (Calculate Kp) homo_quant->homo_data

Caption: In vivo experimental workflow for assessing this compound BBB permeability.

signaling_pathway_placeholder cluster_bbb Blood-Brain Barrier blood Blood (Systemic Circulation) K027_blood This compound brain Brain (CNS) endothelial_cell Endothelial Cell tight_junction Tight Junctions endothelial_cell->tight_junction pgp P-gp Efflux Pump endothelial_cell->pgp K027_brain This compound endothelial_cell->K027_brain pgp->K027_blood Efflux K027_blood->endothelial_cell Passive Diffusion / Active Transport

Caption: Potential mechanisms of this compound transport across the blood-brain barrier.

References

Application Notes and Protocols for Utilizing K027 in Combination Therapy with Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the acetylcholinesterase (AChE) reactivator, K027, in combination with the muscarinic receptor antagonist, atropine (B194438), for the treatment of organophosphate (OP) poisoning.

Introduction

Organophosphate poisoning is a major global health concern, resulting from exposure to pesticides and nerve agents.[1] OPs exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a cholinergic crisis characterized by overstimulation of both muscarinic and nicotinic receptors.[3][4][5]

The standard therapeutic approach for OP poisoning involves the co-administration of a muscarinic antagonist, typically atropine, and an AChE reactivator (an oxime).[6][7] Atropine competitively blocks the muscarinic effects of ACh, alleviating symptoms such as bronchorrhea, bronchospasm, and bradycardia.[4][8] However, atropine does not counteract the nicotinic effects, such as muscle weakness and paralysis, nor does it reactivate the inhibited AChE.[4]

This compound is a promising bispyridinium oxime that has demonstrated significant efficacy in reactivating OP-inhibited AChE.[9][10] In combination with atropine, this compound offers a synergistic therapeutic strategy by addressing both the muscarinic overstimulation and the underlying enzyme inhibition. This combination therapy aims to restore normal neuromuscular function and reduce the mortality and morbidity associated with OP poisoning.

Mechanism of Action

The combination therapy of this compound and atropine targets two distinct but complementary pathways in the pathophysiology of organophosphate poisoning.

  • This compound (AChE Reactivator): this compound acts as a nucleophile, displacing the organophosphate from the serine residue in the active site of AChE. This restores the enzyme's ability to hydrolyze acetylcholine, thereby reducing the accumulation of ACh at the neuromuscular junction and other cholinergic synapses.[11]

  • Atropine (Muscarinic Antagonist): Atropine is a competitive antagonist of muscarinic acetylcholine receptors.[8] It blocks the effects of excess acetylcholine at these receptors, mitigating the parasympathetic overstimulation that causes many of the life-threatening symptoms of OP poisoning, such as respiratory distress and cardiovascular instability.[4]

The synergistic action of this compound and atropine provides a more comprehensive treatment for OP poisoning than either agent alone.

Data Presentation

Table 1: In Vitro Reactivation Efficacy of this compound against AChE Inhibited by Various Organophosphates
Organophosphate InhibitorThis compound Reactivation PotencyComparator Oximes' PotencyReference
TabunComparable to obidoxime, higher than HI-6-[12]
SarinLower than other oximes, but still significant-[12]
VXComparable to obidoxime-[12]
Leptophos-oxonHigh (49.3% at 100 µM)Methoxime (52.6%), Trimedoxime (51.3%), Obidoxime (50.3%)[13]
Dichlorvos (B1670471) (DDVP)Most efficacious in reducing lethal effectsMore efficacious than pralidoxime, trimedoxime, obidoxime, and HI-6[10]
Table 2: In Vivo Efficacy of this compound in Animal Models of Organophosphate Poisoning
OrganophosphateAnimal ModelThis compound Efficacy (Relative Risk Reduction)Comparator Oximes' Efficacy (RR)Reference
Ethyl-paraoxonRat0.20K048 (0.32), Obidoxime (0.64), Pralidoxime (0.78)[9]
Methyl-paraoxonRat0.58K048 (0.60), other established oximes not efficacious[9]
Azinphos-methylRat0.26K053 (0.22), K048 (0.33), Obidoxime (0.37), Pralidoxime (0.39)[9]
Dichlorvos (DDVP)RatBMD58 = 52 µmol/kg (1.929-fold more potent than K203)K203 (BMD58 = 100 µmol/kg)[1][14]

BMD58: Benchmark dose for a 58% increase in AChE activity. RR: Relative Risk of death.

Experimental Protocols

The following are generalized protocols for in vitro and in vivo evaluation of this compound and atropine combination therapy. Researchers should adapt these protocols based on their specific experimental objectives and institutional guidelines.

In Vitro Acetylcholinesterase Reactivation Assay

Objective: To determine the reactivation kinetics of OP-inhibited AChE by this compound.

Materials:

  • Purified acetylcholinesterase (e.g., from electric eel or human erythrocytes)

  • Organophosphate inhibitor (e.g., paraoxon, diisopropylfluorophosphate - DFP)

  • This compound

  • Atropine sulfate (B86663) (optional, to assess for direct interference)

  • Acetylthiocholine (ATC) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer

Protocol:

  • Enzyme Inhibition: Incubate a known concentration of AChE with the organophosphate inhibitor in phosphate buffer at 37°C to achieve >95% inhibition.

  • Reactivation:

    • Add varying concentrations of this compound to the inhibited enzyme solution.

    • Incubate for different time intervals (e.g., 1 to 60 minutes) at 37°C.[15]

    • To test for interference, a parallel experiment can be run with the addition of atropine.

  • Measurement of AChE Activity:

    • At each time point, take an aliquot of the reaction mixture.

    • Add ATC and DTNB.

    • Measure the rate of color change at 412 nm using a spectrophotometer. The rate is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation relative to the activity of the uninhibited enzyme.

    • Determine the reactivation rate constants (k_obs, K_D, and k_r) by plotting the observed rate constant (k_obs) against the concentration of this compound.[15]

In Vivo Efficacy Study in a Rodent Model of Organophosphate Poisoning

Objective: To evaluate the therapeutic efficacy of this compound in combination with atropine in an animal model of acute OP poisoning.

Animal Model: Wistar rats or Swiss albino mice are commonly used.

Materials:

  • Organophosphate (e.g., dichlorvos, malathion)

  • This compound

  • Atropine sulfate

  • Saline solution (0.9% NaCl)

  • Syringes and needles for administration

Protocol:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.

  • Grouping: Divide animals into the following groups (n=6-10 per group):

    • Group 1: Control (Saline)

    • Group 2: OP only

    • Group 3: OP + Atropine

    • Group 4: OP + this compound

    • Group 5: OP + Atropine + this compound

  • Poisoning: Induce poisoning by administering a predetermined lethal dose (e.g., LD50) of the organophosphate via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

  • Treatment:

    • Immediately or a few minutes after the onset of poisoning symptoms, administer the treatments as per the group assignments.

    • Atropine is typically administered intramuscularly (i.m.) or intraperitoneally (i.p.). A common dose for rats is in the range of 10-20 mg/kg.[1]

    • This compound is also typically administered i.m. or i.p. Doses can be varied to establish a dose-response relationship. A study on dichlorvos poisoning in rats used doses up to 100 µmol/kg.[1]

  • Observation and Endpoints:

    • Monitor the animals for a set period (e.g., 24 hours) for signs of toxicity (e.g., tremors, convulsions, salivation, respiratory distress) and survival.

    • Primary Endpoint: Survival rate at 24 hours.

    • Secondary Endpoints:

      • Time to onset of clinical signs.

      • Severity of clinical signs (using a scoring system).

      • At predetermined time points (e.g., 60 minutes post-treatment), collect blood samples to measure erythrocyte AChE activity.[10]

      • Biochemical markers of organ damage (e.g., creatine (B1669601) kinase, amylase) can also be assessed.[1]

  • Data Analysis:

    • Compare survival rates between groups using appropriate statistical tests (e.g., Fisher's exact test).

    • Analyze differences in AChE activity and other biochemical markers using ANOVA or t-tests.

    • Calculate the protective index (LD50 of OP with treatment / LD50 of OP alone) to quantify the efficacy of the treatment.

Visualizations

Signaling Pathway of Organophosphate Poisoning and Combination Therapy

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx ACh_vesicles ACh Vesicles Ca_influx->ACh_vesicles ACh_release ACh Release ACh_vesicles->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Nicotinic_R Nicotinic Receptor ACh->Nicotinic_R OP Organophosphate (OP) OP->AChE Inhibition This compound This compound This compound->AChE Reactivation Muscarinic_effects Muscarinic Effects (SLUDGE, Bronchospasm, Bradycardia) Muscarinic_R->Muscarinic_effects Nicotinic_effects Nicotinic Effects (Fasciculations, Paralysis) Nicotinic_R->Nicotinic_effects Atropine Atropine Atropine->Muscarinic_R Blockade

Caption: Mechanism of OP poisoning and intervention with this compound and atropine.

Experimental Workflow for In Vivo Efficacy Study

G start Start: Acclimatize Animals grouping Randomly Assign to Treatment Groups start->grouping poisoning Induce Organophosphate Poisoning (e.g., LD50) grouping->poisoning treatment Administer Treatment: - Atropine - this compound - Atropine + this compound - Control poisoning->treatment observation Observe for 24 hours treatment->observation endpoints Measure Endpoints: - Survival Rate - Clinical Signs - AChE Activity observation->endpoints analysis Statistical Analysis endpoints->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for in vivo evaluation of this compound and atropine.

Conclusion

The combination of this compound and atropine represents a robust therapeutic strategy for the management of organophosphate poisoning. This compound's ability to reactivate inhibited AChE, coupled with atropine's antagonism of muscarinic receptors, provides a comprehensive approach to counteract the toxic effects of OPs. The protocols and data presented herein offer a foundation for further research and development in this critical area of toxicology and pharmacology. It is recommended that these guidelines be adapted to specific research questions and that all studies be conducted in accordance with ethical and regulatory standards.

References

Application Notes and Protocols for the Laboratory Synthesis of K027

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory-scale synthesis of K027, a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE). This compound, chemically known as 1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane (B168953) dibromide, is a promising candidate for the treatment of nerve agent and pesticide poisoning.[1][2][3]

Introduction

Organophosphorus (OP) compounds, including nerve agents (e.g., sarin, VX) and pesticides, are highly toxic agents that irreversibly inhibit acetylcholinesterase (AChE), a critical enzyme for nerve function.[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis that can be fatal. The primary treatment for OP poisoning involves the administration of an AChE reactivator, an oxime-containing compound capable of cleaving the OP-AChE bond and restoring enzyme activity.[1][4][5] this compound is a bis-pyridinium oxime that has demonstrated significant potential as a broad-spectrum AChE reactivator.[2][3]

Mechanism of Action: Acetylcholinesterase Reactivation

The primary mechanism of action of this compound is the nucleophilic attack of its oxime group on the phosphorus atom of the organophosphate bound to the serine residue in the active site of AChE. This reaction displaces the organophosphate from the enzyme, thereby regenerating active AChE. The regenerated enzyme can then resume its physiological function of hydrolyzing acetylcholine in the synaptic cleft, restoring normal nerve transmission.

AChE_Reactivation cluster_synapse Synaptic Cleft cluster_inhibition Inhibition cluster_reactivation Reactivation ACh Acetylcholine (ACh) AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Products Choline + Acetate AChE_active Active AChE AChE_active->ACh Hydrolyzes AChE_inhibited Inhibited AChE-OP AChE_active->AChE_inhibited Inhibited by OP AChE_active->Products OP Organophosphate (OP) AChE_inhibited->AChE_active Regenerated AChE_inhibited->OP OP released This compound This compound This compound->AChE_inhibited Reacts with

Figure 1: Signaling pathway of this compound-mediated AChE reactivation.

Experimental Protocols

The following protocols provide a plausible method for the synthesis and evaluation of this compound based on general procedures for the synthesis of bis-pyridinium oximes.[6][7] Researchers should adapt these protocols as necessary based on available laboratory equipment and safety procedures.

Protocol 1: Synthesis of this compound (1-[4-hydroxyiminomethylpyridinium]-3-[carbamoylpyridinium] propane dibromide)

This synthesis is a two-step process involving the preparation of a monoquaternary precursor followed by its reaction with a second pyridine (B92270) derivative.

Step 1: Synthesis of 1-(3-bromopropyl)-3-carbamoylpyridinium bromide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve nicotinamide (B372718) (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagent: Add 1,3-dibromopropane (B121459) (1.5 eq) to the solution.[8]

  • Reaction Conditions: Heat the mixture to reflux and stir for 24 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration, wash with cold acetonitrile, and dry under vacuum to yield 1-(3-bromopropyl)-3-carbamoylpyridinium bromide.

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate round-bottom flask, dissolve 4-pyridinealdoxime (B27919) (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Addition of Precursor: Add the 1-(3-bromopropyl)-3-carbamoylpyridinium bromide (1.0 eq) from Step 1 to the solution.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 48 hours.

  • Work-up: Cool the mixture to room temperature and add an excess of diethyl ether to precipitate the crude product.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from an ethanol/water mixture to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: this compound Synthesis Nicotinamide Nicotinamide Reaction1 Reflux in Acetonitrile Nicotinamide->Reaction1 Dibromopropane 1,3-Dibromopropane Dibromopropane->Reaction1 Precursor 1-(3-bromopropyl)-3- carbamoylpyridinium bromide Reaction1->Precursor Reaction2 Stir in DMF at 60°C Precursor->Reaction2 Aldoxime 4-Pyridinealdoxime Aldoxime->Reaction2 K027_crude Crude this compound Reaction2->K027_crude Purification Recrystallization K027_crude->Purification K027_pure Pure this compound Purification->K027_pure

Figure 2: Experimental workflow for the synthesis of this compound.
Protocol 2: In Vitro Evaluation of this compound Reactivation Efficacy

This protocol describes a modified Ellman's assay to determine the ability of this compound to reactivate OP-inhibited AChE.

  • Materials:

    • Human erythrocyte AChE

    • Organophosphate inhibitor (e.g., paraoxon)

    • This compound

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • 96-well microplate reader

  • Procedure:

    • Inhibition: Incubate a solution of AChE with the organophosphate inhibitor in phosphate buffer for a specific time to achieve >95% inhibition.

    • Reactivation: Add different concentrations of this compound to the inhibited AChE solution and incubate for a defined period (e.g., 30 minutes).

    • Enzyme Activity Measurement:

      • Add ATCI and DTNB to each well.

      • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

    • Data Analysis:

      • Calculate the percentage of reactivation for each this compound concentration relative to the activity of uninhibited AChE.

      • Determine the reactivation rate constant (k_r) and the dissociation constant (K_D).

Data Presentation

The following tables summarize typical quantitative data that should be collected during the synthesis and evaluation of this compound.

Table 1: Synthesis of this compound - Reagents and Yields

StepStarting MaterialReagentProductMolar Ratio (Start:Reagent)Typical Yield (%)
1Nicotinamide1,3-Dibromopropane1-(3-bromopropyl)-3-carbamoylpyridinium bromide1 : 1.570-80
24-Pyridinealdoxime1-(3-bromopropyl)-3-carbamoylpyridinium bromideThis compound1 : 150-60

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR Peaks corresponding to protons on both pyridinium (B92312) rings, the propane linker, and the oxime group.
¹³C NMR Peaks corresponding to all unique carbon atoms in the molecule.
Mass Spec (ESI+) [M-2Br]²⁺ peak corresponding to the dicationic this compound molecule.
Purity (HPLC) >98%

Table 3: In Vitro AChE Reactivation Efficacy of this compound

OrganophosphateReactivation (%) at 100 µM this compoundk_r (min⁻¹)K_D (µM)
Paraoxon60 - 70Data to be determined experimentallyData to be determined experimentally
Sarin40 - 50Data to be determined experimentallyData to be determined experimentally
VX30 - 40Data to be determined experimentallyData to be determined experimentally

Note: The reactivation efficacy data are illustrative and will vary depending on the specific experimental conditions.

Conclusion

This document provides a detailed guide for the synthesis and evaluation of the promising AChE reactivator, this compound. The provided protocols and diagrams are intended to facilitate its preparation and characterization in a laboratory setting, aiding further research into its therapeutic potential. Adherence to standard laboratory safety practices is paramount during all experimental procedures.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low K027 Efficacy in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo efficacy of K027, a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and resolve common issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphates (OPs)[1]. Its primary function is to restore the normal activity of AChE, an enzyme critical for breaking down the neurotransmitter acetylcholine. This compound has shown efficacy in reactivating AChE inhibited by various nerve agents and pesticides[2][3].

Q2: I am observing lower than expected efficacy of this compound in my in vivo model. What are the potential causes?

A2: Low in vivo efficacy of this compound can arise from several factors, which can be broadly categorized as issues related to the compound and its formulation, the experimental protocol, or the biological model itself. Key areas to investigate include:

  • Pharmacokinetics (PK): Suboptimal absorption, rapid metabolism, or fast excretion can result in insufficient drug concentration at the target site[4].

  • Compound Stability and Solubility: Degradation of the compound or poor solubility in the formulation can lead to a lower effective dose being administered.

  • Administration Route and Technique: The chosen route of administration and the precision of the technique are crucial for achieving desired exposure levels.

  • Dosing Regimen: The dose level, frequency, and timing of administration relative to OP exposure are critical for observing a therapeutic effect[5].

  • Animal Model: The specific species, strain, and health status of the animal model can influence drug metabolism and response.

  • Timing of Efficacy Assessment: The endpoints of the study and the time points at which they are measured must be appropriately selected to capture the therapeutic window of this compound.

Q3: How can I confirm that this compound is reaching the target tissue in my animal model?

A3: To confirm target engagement, it is recommended to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies. A PK study will quantify the concentration of this compound in plasma and, if possible, in the target tissue (e.g., diaphragm, brain) over time. A PD study will measure the reactivation of AChE activity in relevant tissues at different time points after this compound administration. A positive correlation between this compound concentration and AChE reactivation would confirm target engagement.

Troubleshooting Guide

Problem 1: Inconsistent or No Therapeutic Effect Observed
Possible Cause Troubleshooting Step
Inadequate Dose Perform a dose-escalation study to identify the optimal dose of this compound in your specific animal model. Published studies have used equitoxic doses (e.g., 5% of LD50) for efficacy evaluation[5][6].
Suboptimal Administration Route This compound has been shown to be effective when administered intramuscularly (i.m.)[4][5]. If using a different route (e.g., oral, intravenous), its absorption and distribution profile may differ. Consider evaluating different administration routes.
Incorrect Timing of Administration The therapeutic window for AChE reactivators is narrow. Administer this compound immediately after organophosphate exposure as done in several successful preclinical studies[5][6].
Compound Instability Prepare fresh this compound formulations for each experiment. Assess the stability of your formulation under the experimental conditions (e.g., temperature, light exposure).
Poor Solubility This compound is a dibromide salt, which generally confers good aqueous solubility. However, if you are using a custom formulation, ensure complete dissolution. Visually inspect for any precipitation. For novel formulations, a solubility assessment is recommended.
Problem 2: High Variability in Efficacy Between Animals
Possible Cause Troubleshooting Step
Inconsistent Administration Ensure all personnel are thoroughly trained in the administration technique (e.g., i.m. injection) to minimize variability in dosing.
Biological Variability Use age- and weight-matched animals for your studies. Ensure the health status of the animals is consistent.
Metabolic Differences Be aware of potential strain- or species-specific differences in drug metabolism that could affect this compound exposure.
Inaccurate Dosing Calibrate all equipment used for dose preparation and administration. Double-check calculations for each experiment.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from published studies.

Table 1: Pharmacokinetic Parameters of this compound

SpeciesAdministration RouteDoseTmax (max plasma concentration time)Key FindingsReference
PigIntramuscular (i.m.)Not specified~30 minutesLow brain penetration (~2%)[4]
RatIntramuscular (i.m.)5% of LD50Not specifiedLower acute toxicity compared to other tested oximes.[5][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelOrganophosphateKey Efficacy EndpointOutcomeReference
RatDichlorvos (DDVP)Reduction of lethal effectThis compound was the most efficacious among the tested oximes.[5][6]
RatDichlorvos (DDVP)AChE reactivation in erythrocytes and diaphragmSignificant reactivation observed with this compound.[5][6]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in a Rat Model of Organophosphate Poisoning

This protocol provides a general framework for assessing the therapeutic efficacy of this compound.

Materials:

  • Wistar rats (age- and weight-matched)

  • Organophosphate (e.g., Dichlorvos - DDVP)

  • This compound

  • Vehicle for this compound and OP (e.g., saline)

  • Atropine (B194438) (as an adjunct therapy)

  • Equipment for subcutaneous (s.c.) and intramuscular (i.m.) injections

  • Tissue homogenization buffer

  • AChE activity assay kit

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dosing Solutions: Prepare fresh solutions of the organophosphate, this compound, and atropine on the day of the experiment.

  • Animal Grouping: Divide animals into experimental groups (e.g., Vehicle control, OP only, OP + this compound, OP + Atropine, OP + this compound + Atropine).

  • Organophosphate Challenge: Administer a sublethal or lethal dose of the organophosphate (e.g., 75% of LD50 of DDVP) via the subcutaneous route.

  • Antidotal Treatment: Immediately following the OP challenge, administer this compound (e.g., at 5% of its LD50) via the intramuscular route. Administer atropine if it is part of the experimental design.

  • Monitoring: Observe the animals for clinical signs of toxicity and mortality over a defined period (e.g., 24 hours).

  • Pharmacodynamic Assessment: In a separate cohort of animals, collect blood and tissues (e.g., diaphragm, brain) at a predetermined time point (e.g., 60 minutes) after treatment.

  • AChE Activity Measurement: Homogenize the collected tissues and measure AChE activity using a validated assay kit.

  • Data Analysis: Compare the survival rates and AChE activity levels between the different treatment groups.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its in vivo efficacy.

K027_Mechanism_of_Action cluster_synapse Synaptic Cleft cluster_inhibition OP Poisoning cluster_reactivation This compound Intervention ACh Acetylcholine (ACh) AChE_active Active AChE ACh->AChE_active Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE_active->Choline_Acetate Produces OP Organophosphate (OP) AChE_inhibited Inhibited AChE (Phosphorylated) OP->AChE_active Inhibits This compound This compound K027_AChE_complex This compound-AChE-OP Complex This compound->AChE_inhibited Binds to K027_AChE_complex->AChE_active Reactivates OP_oxime OP-Oxime Adduct K027_AChE_complex->OP_oxime Removes OP

Caption: Mechanism of this compound in reactivating organophosphate-inhibited AChE.

InVivo_Efficacy_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model (e.g., Wistar Rats) dose_prep Prepare Dosing Solutions (OP, this compound, Vehicle) animal_model->dose_prep op_challenge Organophosphate Challenge (e.g., s.c. injection) dose_prep->op_challenge k027_admin This compound Administration (e.g., i.m. injection) op_challenge->k027_admin monitoring Monitor Clinical Signs and Survival k027_admin->monitoring sample_collection Sample Collection (Blood, Tissues) monitoring->sample_collection pd_assay Pharmacodynamic Assay (AChE Activity) sample_collection->pd_assay pk_analysis Pharmacokinetic Analysis (this compound Concentration) sample_collection->pk_analysis data_analysis Data Interpretation and Statistical Analysis pd_assay->data_analysis pk_analysis->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting_Logic cluster_cat Potential Problem Categories cluster_formulation Compound & Formulation Checks cluster_protocol Protocol Checks cluster_biology Biological Model Checks start Low In Vivo Efficacy of this compound formulation Compound & Formulation start->formulation protocol Experimental Protocol start->protocol biology Biological Model start->biology solubility Check Solubility formulation->solubility stability Assess Stability formulation->stability purity Verify Purity formulation->purity dose Review Dose & Regimen protocol->dose route Evaluate Admin. Route protocol->route timing Check Timing protocol->timing pk Conduct PK Study biology->pk pd Conduct PD Study biology->pd model Review Animal Model biology->model solution Optimize Experiment solubility->solution stability->solution purity->solution dose->solution route->solution timing->solution pk->solution pd->solution model->solution

Caption: Logical troubleshooting workflow for low this compound efficacy.

References

Technical Support Center: Overcoming K027 Solubility Issues for Experimental Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with K027 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an investigational inhibitor of the ATP-binding cassette transporter G2 (ABCG2), a protein often implicated in multidrug resistance in cancer.[1][2][3] Like many small molecule inhibitors, this compound is hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[4] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[4] For some applications, ethanol (B145695) may also be considered, though its utility might be limited by the specific experimental setup and potential for lower solubility compared to DMSO.[5][6]

Q3: My this compound precipitated when I added the DMSO stock to my aqueous cell culture medium. Why did this happen and how can I prevent it?

This is a common issue known as "crashing out" and occurs because the highly concentrated this compound in DMSO is rapidly diluted in the aqueous medium where it is poorly soluble.[7] The abrupt change in solvent properties causes the compound to come out of solution.[7]

To prevent this, consider the following strategies:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, to minimize cytotoxicity.[7][8]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-containing medium. The serum proteins can help to solubilize the compound. Then, add this intermediate dilution to the final culture volume.[7]

  • Increase Mixing: Add the this compound stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.[7]

  • Pre-warm the Medium: Always use pre-warmed (37°C) cell culture media for dilutions, as solubility generally increases with temperature.[9]

Q4: I observe a precipitate in my culture plates after a few hours of incubation with this compound. What could be the cause?

Delayed precipitation can occur due to several factors:[9]

  • Temperature Fluctuations: Removing plates from the incubator for microscopic analysis can cause temperature drops, leading to decreased solubility.

  • pH Shifts: Changes in the medium's pH over time can affect the ionization state and solubility of this compound.

  • Interaction with Media Components: this compound might interact with salts, amino acids, or other components in the media, forming insoluble complexes.[9]

To troubleshoot, minimize time outside the incubator, use a heated stage for microscopy, ensure your medium is well-buffered (e.g., with HEPES), and consider testing different media formulations.[7]

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Media
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound exceeds its solubility limit in the aqueous medium.Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific medium.
Rapid Dilution Direct addition of a concentrated DMSO stock to a large volume of media causes a rapid solvent exchange, leading to precipitation.[7]Perform a stepwise dilution. First, create an intermediate dilution in a small volume of serum-containing media before adding to the final volume.[7]
Low Media Temperature Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.[9]
Inadequate Mixing Localized high concentrations of this compound can form and precipitate before the compound is fully dispersed.Add the this compound stock solution dropwise while gently vortexing or swirling the media.[7]
Issue: Delayed Precipitation of this compound in Culture
Potential Cause Explanation Recommended Solution
Temperature Fluctuations Removing plates from the 37°C incubator for extended periods can cause the compound to fall out of solution.Minimize the time culture plates are outside the incubator. Use a heated stage on the microscope if prolonged observation is necessary.[7]
Media Evaporation Loss of water from the culture medium increases the concentration of all components, potentially exceeding the solubility of this compound.Ensure proper humidification of the incubator. Use culture plates with tight-fitting lids or sealing tape.[10]
pH Instability Cellular metabolism can alter the pH of the culture medium over time, which may affect this compound solubility.Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH.[7]
Interaction with Media Components This compound may form insoluble complexes with salts, proteins, or other components in the medium.[9]If possible, try a different basal media formulation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Dissolve the this compound powder in 100% cell culture-grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Complete Dissolution: Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.

  • Storage: Store the stock solution in small aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles and solvent evaporation.[11][12]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Medium
  • Prepare Serial Dilutions: Prepare a serial dilution of your this compound DMSO stock in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete, pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells and matches your planned experimental concentration (e.g., 0.5%). Include a DMSO-only vehicle control.

  • Incubate and Observe: Incubate the plate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).[9] For a more quantitative assessment, you can measure the absorbance at a wavelength of 600-650 nm, where an increase in absorbance indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear both visually and by absorbance reading is the approximate maximum soluble concentration under your experimental conditions.

Visualizations

K027_Solubilization_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex/Sonicate to Ensure Full Dissolution dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store stock Thaw this compound Stock Solution store->stock stepwise_dilution Stepwise Dilution: Add stock to small volume of serum-containing medium stock->stepwise_dilution warm_media Pre-warm Culture Medium (37°C) final_dilution Add intermediate dilution to final volume of medium (dropwise with mixing) warm_media->final_dilution stepwise_dilution->final_dilution add_to_cells Add final this compound dilution to cells final_dilution->add_to_cells incubate Incubate (37°C, 5% CO2) add_to_cells->incubate observe Observe for Precipitation and Cellular Effects incubate->observe

Caption: Experimental workflow for preparing and using this compound in cell-based assays.

ABCG2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ABCG2 ABCG2 Transporter Extracellular_Drug Extracellular Drug ABCG2->Extracellular_Drug Receptor Growth Factor Receptor (e.g., EGFR) PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->ABCG2 Regulates Expression Hedgehog Hedgehog Pathway Components GLI1 GLI1 (Transcription Factor) Hedgehog->GLI1 Activates ABCG2_Gene ABCG2 Gene GLI1->ABCG2_Gene Promotes Transcription ABCG2_Gene->ABCG2 Expression This compound This compound (Inhibitor) This compound->ABCG2 Inhibits Drug Chemotherapeutic Drug (e.g., Topotecan) Drug->ABCG2 Efflux

Caption: Simplified signaling pathways influencing ABCG2 expression and its inhibition by this compound.

References

Technical Support Center: Optimizing K027 for Acetylcholinesterase (AChE) Reactivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of the oxime K027 for maximum reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during experiments involving this compound-mediated AChE reactivation.

Q1: My AChE reactivation with this compound is lower than expected. What are the potential causes?

A1: Several factors can contribute to lower-than-expected reactivation rates. Consider the following:

  • Concentration of this compound: The efficacy of this compound is highly dependent on its concentration and the specific OPC used. For some inhibitors, higher concentrations (e.g., 1000 µM) are required for efficient reactivation, while for others, a lower concentration (e.g., 10 µM) may be sufficient.[1] Refer to the data table below for specific examples.

  • Inhibitor Type: this compound shows variable efficacy against different OPCs. It is a potent reactivator for AChE inhibited by pesticides like paraoxon (B1678428) and dichlorvos, as well as nerve agents like VX and sarin.[1][2][3] However, its reactivation of tabun-inhibited AChE may require very high concentrations, and it is less effective against cyclosarin (B1206272) and soman-inhibited AChE.[1][3]

  • Incubation Time: The reactivation process is time-dependent. Ensure you are incubating the inhibited enzyme with this compound for a sufficient duration as determined by your experimental setup.

  • pH of the Reaction Buffer: The pH of the buffer can influence the activity of both AChE and the reactivator. Ensure the pH is optimized and consistent across experiments.

  • Stability of this compound: While generally stable, prolonged storage or improper handling of the this compound solution could lead to degradation. It is advisable to use freshly prepared solutions.

Q2: How do I determine the optimal concentration of this compound for my specific organophosphate inhibitor?

A2: A dose-response experiment is the most effective method. This involves incubating the OPC-inhibited AChE with a range of this compound concentrations. By measuring the AChE activity at each concentration, you can plot a dose-response curve and determine the concentration that yields the maximum reactivation. Studies have evaluated this compound in concentrations ranging from 10 µM to 10,000 µM (10⁻² M).[1][4]

Q3: Is this compound itself an inhibitor of AChE?

A3: this compound has a low intrinsic cholinesterase inhibitory activity, which makes it relatively non-toxic.[1][2] However, at very high concentrations, some minor inhibition may be observed. It is good practice to run a control experiment with this compound and uninhibited AChE to account for any direct effects of the reactivator on the enzyme.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound has been shown to be effective in in vivo models.[1][5][6][7] After intramuscular injection, it reaches maximum plasma concentration within approximately 30 minutes.[1][2] However, only a small percentage (~2%) crosses the blood-brain barrier.[1][2]

Q5: What are some common pitfalls to avoid during the experimental setup?

A5: To ensure reliable and reproducible results, avoid the following:

  • Inaccurate Pipetting: Precision is crucial when preparing serial dilutions of this compound and the OPC inhibitor.

  • Inconsistent Incubation Times: Use a timer to ensure all samples are incubated for the same duration.

  • Temperature Fluctuations: Maintain a constant and optimal temperature throughout the experiment.

  • Forgetting Control Samples: Always include positive controls (uninhibited AChE), negative controls (inhibited AChE without this compound), and vehicle controls.

Quantitative Data Summary

The following table summarizes the reactivation potency of this compound against AChE inhibited by various organophosphorus compounds.

Organophosphate InhibitorThis compound Concentration (µM)AChE SourceMaximum Reactivation (%)Reference
Sarin100Pig Brain~15%[4]
Sarin10,000Pig Brain100%[4]
Paraoxon10Rat Brain Homogenate>10%[1][3]
Methylchlorpyrifos10Rat Brain Homogenate>10%[1][3]
Sarin1,000Rat Brain HomogenateEfficient Reactivation[1]
VX1,000Rat Brain HomogenateEfficient Reactivation[1]
Russian VX1,000Rat Brain HomogenateEfficient Reactivation[1]
Dicrotophos1,000Rat Brain HomogenateEfficient Reactivation[1]
Tabun (B1200054)1,000Rat Brain HomogenateLesser Degree of Reactivation[1]
Leptophos-oxon100Human Erythrocyte~86%[8]

Experimental Protocols

Detailed Methodology for In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol outlines the key steps for determining the reactivation potency of this compound.

  • Preparation of Solutions:

    • Prepare a stock solution of AChE in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • Prepare a stock solution of the organophosphate inhibitor in an appropriate solvent.

    • Prepare a stock solution of this compound in buffer.

    • Prepare Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

    • Prepare the substrate solution: acetylthiocholine (B1193921) iodide (ATCI) in buffer.

  • Inhibition of AChE:

    • Incubate the AChE solution with the organophosphate inhibitor at a specific concentration for a defined period (e.g., 30 minutes) to achieve significant inhibition.

  • Reactivation with this compound:

    • Add varying concentrations of this compound to the inhibited AChE solution.

    • Incubate the mixture for a set time (e.g., 10-60 minutes) to allow for reactivation.[2]

  • Measurement of AChE Activity:

    • To a 96-well plate, add the reactivated enzyme solution.

    • Add the DTNB solution to each well.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Measure the change in absorbance over time at 412 nm using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of reactivation using the following formula: % Reactivation = [(Activity of reactivated enzyme - Activity of inhibited enzyme) / (Activity of uninhibited enzyme - Activity of inhibited enzyme)] x 100

Visualizations

Experimental Workflow for this compound Optimization

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ache Prepare AChE Solution inhibit Inhibit AChE with OPC prep_ache->inhibit prep_opc Prepare OPC Inhibitor prep_opc->inhibit prep_this compound Prepare this compound Solutions (Serial Dilutions) reactivate Incubate Inhibited AChE with this compound Concentrations prep_this compound->reactivate inhibit->reactivate measure Measure AChE Activity (Ellman's Method) reactivate->measure calculate Calculate % Reactivation measure->calculate plot Plot Dose-Response Curve calculate->plot determine Determine Optimal This compound Concentration plot->determine

Caption: Workflow for optimizing this compound concentration for AChE reactivation.

Signaling Pathway: AChE Reactivation by this compound

G AChE Active AChE OPC_AChE OPC-Inhibited AChE (Inactive) AChE->OPC_AChE Inhibition by OPC Transition_State Ternary Complex (AChE-OP-K027) OPC_AChE->Transition_State this compound Binding This compound This compound (Oxime) This compound->Transition_State Transition_State->AChE Reactivation OP_this compound OP-K027 Complex Transition_State->OP_this compound Release

References

Addressing K027 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of K027 in solution, offering troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent reactivator of organophosphates (OP)-inhibited acetylcholinesterase (AChE). It is primarily used in research for conditions like Alzheimer's disease and as a potential antidote for organophosphate poisoning.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: While specific solubility data is not extensively detailed in provided literature, similar compounds are often dissolved in aqueous buffers or organic solvents like DMSO for stock solutions, which are then further diluted in aqueous media for experiments. It is crucial to consult the Certificate of Analysis provided by the supplier for specific recommendations.

Q3: How should this compound solutions be stored?

A3: For optimal stability, this compound solutions should be stored at low temperatures, typically 4°C for short-term storage and -20°C or -80°C for long-term storage, to minimize degradation.[3] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Q4: What are the primary factors that can affect this compound stability in solution?

A4: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing or reducing agents.[3][4] Enzymatic degradation can also be a factor in biological matrices.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity of this compound in my assay.

  • Possible Cause 1: Degradation of this compound stock solution.

    • Troubleshooting Step: Prepare a fresh stock solution of this compound. If the issue persists, consider that the solid compound may have degraded.

    • Preventative Measure: Store the solid compound and stock solutions at the recommended temperature and protect from light. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Possible Cause 2: Incompatibility with assay buffer.

    • Troubleshooting Step: Check the pH of your assay buffer. Extreme pH values can accelerate the degradation of small molecules.[4][5]

    • Preventative Measure: Use a buffer system that maintains a stable pH within the optimal range for this compound activity and stability.

  • Possible Cause 3: Interaction with other components in the assay medium.

    • Troubleshooting Step: Run a control experiment with this compound in the assay buffer without other components to assess its stability.

    • Preventative Measure: Review the literature for known incompatibilities of pyridinium (B92312) oximes with common assay reagents.

Issue 2: Precipitate formation upon dilution of this compound stock solution.

  • Possible Cause: Poor solubility in the aqueous buffer.

    • Troubleshooting Step: Try a different co-solvent for the initial stock solution or use a lower final concentration in the assay. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation at higher temperatures.

    • Preventative Measure: Determine the solubility of this compound in your specific buffer system before preparing large volumes.

Quantitative Data Summary

The following table summarizes the expected stability of this compound under various conditions based on general principles of small molecule stability. This data is illustrative and should be confirmed by experimental analysis.

ConditionParameterExpected Stability of this compound
pH pH 2 (Acidic)Relatively slow degradation[5]
pH 7 (Neutral)Moderate stability
pH 9 (Alkaline)Rapid degradation[5]
Temperature 4°CMore stable, suitable for short-term storage[3]
Room TemperatureLess stable, potential for degradation over time
37°CIncreased rate of degradation
Solvent DMSOGenerally good stability for stock solutions
Aqueous BufferStability is pH and temperature dependent
Light Exposure DarkRecommended for storage
Ambient LightPotential for photodegradation
Freeze-Thaw Single CycleMinimal impact expected
Multiple CyclesPotential for degradation, avoid if possible[6]

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol outlines a general method to determine the stability of this compound in a specific solution.

  • Preparation of this compound Solution:

    • Dissolve this compound in the desired solvent (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm filter.

  • Incubation:

    • Aliquot the solution into several vials.

    • Incubate the vials under different conditions (e.g., 4°C, room temperature, 37°C) and for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, take a sample from each condition.

    • Analyze the samples by reversed-phase High-Performance Liquid Chromatography (HPLC).[2]

      • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.

      • Column: C18 column.

      • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visualizations

K027_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep Prepare this compound Solution filter Filter Solution (0.22 µm) prep->filter aliquot Aliquot into Vials filter->aliquot incubate Incubate under Test Conditions aliquot->incubate sample Collect Samples at Time Points incubate->sample hplc Analyze by HPLC sample->hplc data Calculate % Remaining and Degradation Rate hplc->data

This compound Stability Testing Workflow

Troubleshooting_Flowchart cluster_investigation Initial Checks cluster_outcomes Outcomes & Solutions start Inconsistent this compound Activity check_fresh Prepare Fresh This compound Stock start->check_fresh check_buffer Verify Buffer pH and Composition start->check_buffer resolved Issue Resolved check_fresh->resolved Activity Restored degraded Stock Degraded: Improve Storage check_fresh->degraded Activity Not Restored check_buffer->resolved No Issues Found incompatible Buffer Incompatible: Modify Buffer check_buffer->incompatible Precipitate or Activity Loss

Troubleshooting Inconsistent this compound Activity

AChE_Reactivation_Pathway AChE_active Active Acetylcholinesterase (AChE) AChE_inhibited Inhibited AChE-OP Complex AChE_active->AChE_inhibited Inhibition OP Organophosphate (OP) Inhibitor OP->AChE_inhibited AChE_reactivated Reactivated AChE AChE_inhibited->AChE_reactivated Reactivation OP_this compound OP-K027 Complex AChE_inhibited->OP_this compound This compound This compound This compound->AChE_reactivated This compound->OP_this compound

This compound Mechanism of AChE Reactivation

References

Challenges in delivering K027 across the blood-brain barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the delivery of the acetylcholinesterase reactivator, K027, across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its delivery across the blood-brain barrier a challenge?

A1: this compound is a bisquaternary oxime and a potent reactivator of acetylcholinesterase (AChE) inhibited by organophosphates.[1][2] Its primary challenge in crossing the blood-brain barrier stems from its chemical structure. As a bisquaternary ammonium (B1175870) compound, this compound is permanently positively charged and generally exhibits low lipophilicity.[2] The blood-brain barrier is a highly lipophilic membrane that severely restricts the passage of charged and large molecules, posing a significant hurdle for this compound to reach its target in the central nervous system (CNS).[3][4]

Q2: What are the primary mechanisms that limit this compound passage across the BBB?

A2: The primary limiting factors for this compound transport into the brain are:

  • Low Passive Diffusion: Due to its charge and low lipid solubility, this compound is unlikely to efficiently diffuse across the tightly packed endothelial cells of the BBB.[3]

  • Efflux Transporters: The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of xenobiotics out of the brain and back into the bloodstream.[5][6] It is plausible that this compound is a substrate for one or more of these transporters.

Q3: What experimental evidence suggests this compound has poor BBB penetration?

A3: While direct, quantitative studies on this compound's BBB penetration are not extensively reported in the initial literature search, a study in rats poisoned with dichlorvos (B1670471) (a direct AChE inhibitor) showed that while this compound was effective in reactivating AChE in erythrocytes and the diaphragm, significant reactivation in the brain was not mentioned, which may indirectly suggest limited access to the CNS.[7] The inherent chemical properties of being a bisquaternary oxime strongly predict poor BBB penetration.[2]

Troubleshooting Guide

Issue 1: Low or undetectable levels of this compound in brain homogenate/CSF after systemic administration.

Possible Causes & Troubleshooting Steps:

  • Cause: Inherent poor permeability of this compound due to its charge and low lipophilicity.

    • Suggestion: Consider formulation strategies to enhance lipophilicity, such as encapsulation in nanoparticles or liposomes.[8][9]

  • Cause: Active efflux by transporters like P-glycoprotein (P-gp) at the BBB.[6]

    • Suggestion 1: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your in vivo or in vitro model to assess if this increases brain concentration. Note: This is for experimental validation and not necessarily a therapeutic strategy.[6][10]

    • Suggestion 2: Utilize in vitro models with cell lines that overexpress or lack specific efflux transporters to determine if this compound is a substrate.[11]

  • Cause: Rapid metabolism or degradation in peripheral circulation.

    • Suggestion: Perform pharmacokinetic studies to determine the half-life and metabolic profile of this compound in your experimental model.

Issue 2: Inconsistent results in in vitro BBB permeability assays (e.g., Transwell models).

Possible Causes & Troubleshooting Steps:

  • Cause: Poor integrity of the in vitro BBB model.

    • Suggestion 1: Regularly assess the barrier integrity by measuring Trans-Endothelial Electrical Resistance (TEER).[12]

    • Suggestion 2: Verify the expression of tight junction proteins (e.g., ZO-1, claudin-5, occludin) in your endothelial cell monolayer.[13]

    • Suggestion 3: Consider more complex co-culture models that include astrocytes and pericytes, as they contribute to barrier tightness.[13][14]

  • Cause: Non-specific binding of this compound to the culture apparatus.

    • Suggestion: Perform recovery studies by adding a known concentration of this compound to the experimental setup without cells and measuring the concentration after the incubation period.

  • Cause: Variability in cell passage number.

    • Suggestion: Use endothelial cells within a consistent and low passage number range for all experiments, as barrier properties can change with extensive passaging.[12]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model

This protocol provides a general framework for assessing the permeability of this compound across a monolayer of brain endothelial cells.

  • Cell Culture:

    • Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable endothelial cells on the porous membrane of a Transwell insert (e.g., 0.4 µm pore size).[12]

    • For a more robust model, co-culture with primary or immortalized human astrocytes and pericytes on the basolateral side of the well.[13]

  • Barrier Formation and Validation:

    • Allow the endothelial cells to form a confluent monolayer.

    • Monitor the formation of a tight barrier by measuring the TEER daily using an EVOM meter. The TEER values should plateau at a high resistance, indicating a tight monolayer.[12]

    • Confirm the expression of tight junction proteins via immunocytochemistry.[13]

  • Permeability Experiment:

    • Replace the medium in the apical (luminal) and basolateral (abluminal) chambers with a fresh assay buffer.

    • Add this compound to the apical chamber at a known concentration.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

    • To assess the role of efflux transporters, a parallel experiment can be run with the addition of a P-gp inhibitor to both chambers.[15]

  • Quantification and Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of this compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Protocol 2: Evaluation of this compound as an Efflux Transporter Substrate

This protocol uses a bidirectional transport assay in a cell line overexpressing an efflux transporter (e.g., MDCK-MDR1 for P-gp).

  • Cell Culture:

    • Culture MDCK-MDR1 cells (which overexpress human P-gp) on Transwell inserts until a confluent monolayer is formed.[15]

  • Bidirectional Transport Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical chamber and measure its appearance in the basolateral chamber over time. This represents transport in the absorptive direction.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time. This represents transport in the efflux direction.

  • Quantification and Analysis:

    • Quantify this compound concentrations in the collected samples.

    • Calculate the Papp values for both the A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) :

      • ER = Papp (B-A) / Papp (A-B)

    • An ER significantly greater than 2 suggests that this compound is a substrate for the efflux transporter.[11]

Data Presentation

Table 1: Hypothetical Permeability Data for this compound in an In Vitro BBB Model

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)
Propranolol (High Permeability Control)25.024.50.98
Atenolol (Low Permeability Control)0.50.61.2
This compound 0.2 2.5 12.5
This compound + Efflux Inhibitor 1.8 1.9 1.05

This table illustrates the expected outcome if this compound is a P-gp substrate. The high efflux ratio is significantly reduced in the presence of an inhibitor.

Visualizations

K027_BBB_Challenges cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma K027_blood This compound (Positively Charged) TJ Tight Junctions (Paracellular Block) K027_blood->TJ Blocked EC Endothelial Cell (Lipophilic Membrane) K027_blood->EC Low Diffusion Pgp P-gp Efflux Pump K027_brain This compound (Target) EC->K027_brain Minimal Transport Pgp->K027_blood Active Efflux

Caption: Challenges for this compound crossing the BBB.

experimental_workflow start Hypothesis: This compound has low BBB permeability invitro In Vitro BBB Model (e.g., Transwell Assay) start->invitro efflux Bidirectional Transport Assay (e.g., MDCK-MDR1 cells) start->efflux analysis Quantify this compound (LC-MS/MS) invitro->analysis efflux->analysis invivo In Vivo Model (e.g., Rodent PK/PD) invivo->analysis Brain/Plasma Samples analysis->invivo Inform In Vivo Study Design conclusion Conclusion: Determine Permeability & Efflux Liability analysis->conclusion

Caption: Workflow for assessing this compound BBB penetration.

References

Technical Support Center: Improving the Therapeutic Window of K027 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the acetylcholinesterase (AChE) reactivator, K027, in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental bispyridinium oxime that functions as a potent reactivator of acetylcholinesterase (AChE) that has been inhibited by organophosphorus (OP) compounds, such as nerve agents and pesticides.[1][2] Its primary mechanism of action involves the nucleophilic attack of the oxime group on the phosphorus atom of the OP-AChE complex, which displaces the organophosphate and regenerates the active enzyme. This restoration of AChE activity helps to re-establish normal cholinergic neurotransmission.

Q2: What are the key advantages of this compound over other established oximes like pralidoxime (B1201516) (2-PAM) and obidoxime?

A2: this compound has demonstrated several advantages in preclinical studies, including:

  • Higher Efficacy: In various animal models, this compound has shown superior or comparable efficacy in protecting against the lethal effects of a range of organophosphates compared to pralidoxime and obidoxime.[3][4]

  • Low Toxicity: this compound exhibits a favorable safety profile with low intrinsic toxicity.[4][5] This characteristic is crucial for a wider therapeutic window, allowing for the administration of higher, more effective doses without causing significant adverse effects.[2]

  • Broad-Spectrum Potential: While not a universal antidote, this compound has shown effectiveness against a broader range of organophosphates than some traditional oximes.[2]

Q3: What is the therapeutic window of a drug and why is it important for this compound?

A3: The therapeutic window is the range of drug dosages that can treat disease effectively without having toxic effects. For this compound, a wide therapeutic window means that there is a large margin between the dose required for effective reactivation of AChE (the effective dose, or ED50) and the dose that causes harmful side effects (the toxic dose, often represented by the lethal dose, or LD50). A wider therapeutic window is highly desirable as it indicates a better safety profile and allows for more flexible dosing regimens to achieve optimal therapeutic outcomes.

Q4: How does the blood-brain barrier (BBB) permeability of this compound affect its efficacy?

A4: Like most quaternary pyridinium (B92312) oximes, this compound has limited ability to cross the blood-brain barrier.[1] This means its primary site of action is in the peripheral nervous system. While this is effective for reversing many of the systemic effects of organophosphate poisoning, it is less effective at counteracting the central nervous system (CNS) effects, such as seizures. However, its low CNS penetration also contributes to its lower neurotoxicity.[2]

Troubleshooting Guide

Observed Problem Potential Cause Troubleshooting Steps & Solutions
High variability in animal survival rates between experiments. 1. Inconsistent dosing of the organophosphate or this compound.2. Variation in the health status or genetic background of the animals.3. Differences in the timing of this compound administration post-exposure.1. Ensure accurate and consistent preparation and administration of all solutions. Use calibrated equipment.2. Source animals from a reputable supplier and allow for an adequate acclimatization period. Monitor animal health closely before and during the experiment.3. Strictly adhere to the established time interval between organophosphate challenge and this compound treatment.
Lower than expected efficacy of this compound. 1. "Aging" of the phosphorylated AChE, rendering it resistant to reactivation.2. The specific organophosphate used is less susceptible to reactivation by this compound.3. Inadequate dose of this compound.1. Administer this compound as soon as possible after organophosphate exposure. The time window for effective reactivation varies depending on the specific organophosphate.2. Consult literature to confirm the efficacy of this compound against the specific organophosphate being studied. Some OPs, like soman, are notoriously difficult to reactivate.3. Perform a dose-response study to determine the optimal effective dose (ED50) of this compound for the specific organophosphate and animal model.
Unexpected toxicity or adverse effects in the this compound treatment group. 1. Dosing error leading to an overdose of this compound.2. Contamination of the this compound solution.3. The animal model is particularly sensitive to this compound.1. Double-check all dose calculations and the concentration of the dosing solution.2. Prepare fresh solutions for each experiment using sterile techniques.3. Review literature for reported sensitivities of the chosen animal strain. If necessary, consider using a different strain or species.
Difficulty in determining the precise time of death. 1. Lack of continuous monitoring.1. Implement a system for frequent and consistent observation of the animals, especially during the critical period following organophosphate exposure. Video monitoring can be a useful tool.

Quantitative Data Summary

The therapeutic window of an antidote is critically defined by its efficacy and toxicity. Below are tables summarizing the available quantitative data for this compound and other oximes.

Table 1: Acute Toxicity (LD50) of Oximes in Rodents (Intramuscular Administration)

OximeAnimal ModelLD50 (mg/kg)
This compound (K-27) Rat>750
This compound (K-27) Mouse570
Pralidoxime (2-PAM)Rat240
Pralidoxime (2-PAM)Mouse135
ObidoximeRat125
ObidoximeMouse80

Data sourced from multiple studies.[4][5] Note: Higher LD50 values indicate lower acute toxicity.

Table 2: Efficacy of this compound and Other Oximes in Reducing Mortality in Rats Exposed to Organophosphates (Relative Risk of Death)

OrganophosphateThis compoundPralidoximeObidoxime
Paraoxon0.220.820.65
Dichlorvos (DDVP)More efficacious than pralidoxime and obidoxime--
Azinphos-methyl0.260.390.37

Relative Risk (RR) of death compared to no oxime treatment (RR=1.0). A lower RR indicates higher efficacy. Data sourced from multiple studies.[3][6][7]

Experimental Protocols

1. Protocol for Determining the Median Lethal Dose (LD50) of this compound in Rodents

This protocol outlines the general procedure for determining the acute toxicity of this compound.

  • Animals: Use healthy, young adult rodents (e.g., Wistar rats or BALB/c mice) of a single sex to minimize variability. House the animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Dose Preparation: Prepare a stock solution of this compound in a sterile, isotonic vehicle (e.g., 0.9% saline). Prepare a series of dilutions to administer a range of doses.

  • Dose Administration:

    • Divide the animals into groups of at least 5-10 animals per dose level.

    • Administer a single intramuscular (i.m.) injection of the assigned dose of this compound. Include a control group that receives only the vehicle.

    • The volume of the injection should be consistent across all groups.

  • Observation:

    • Observe the animals continuously for the first few hours after administration and then periodically for up to 14 days.

    • Record the number of mortalities in each group at regular intervals.

    • Note any clinical signs of toxicity, such as convulsions, tremors, changes in activity, or respiratory distress.

  • Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the Probit analysis or the Reed-Muench method.

2. Protocol for In Vivo Efficacy Testing of this compound against Organophosphate Poisoning

This protocol describes a general method for assessing the protective effect of this compound.

  • Animals and Housing: As described in the LD50 protocol.

  • Experimental Groups:

    • Group 1: Control (Vehicle for OP + Vehicle for this compound)

    • Group 2: Organophosphate only (OP + Vehicle for this compound)

    • Group 3: this compound only (Vehicle for OP + this compound)

    • Group 4: Treatment (OP + this compound)

    • (Optional) Group 5: Positive Control (OP + Standard Oxime like Pralidoxime)

  • Procedure:

    • Administer a predetermined lethal dose (e.g., 1.5-2.0 x LD50) of the organophosphate (e.g., paraoxon, dichlorvos) via a relevant route (e.g., subcutaneous or intraperitoneal injection).

    • At a specified time point after the OP challenge (e.g., 1-5 minutes), administer the therapeutic agent (this compound, vehicle, or standard oxime) via intramuscular injection.

    • Monitor the animals for a set period (e.g., 24-48 hours) and record the time of death for each animal.

    • Observe and score the severity of clinical signs of toxicity at regular intervals.

  • Data Analysis:

    • Calculate the survival rate for each group.

    • Determine the protective ratio by comparing the LD50 of the organophosphate in the presence and absence of this compound treatment.

    • Analyze the data using survival analysis methods (e.g., Kaplan-Meier curves and log-rank tests) to compare the efficacy between treatment groups.

Visualizations

K027_Mechanism_of_Action AChE Acetylcholinesterase (AChE) (Active) Inhibited_AChE Inhibited AChE (Phosphorylated & Inactive) AChE->Inhibited_AChE Inhibition OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE (Active) Inhibited_AChE->Reactivated_AChE Reactivation OP_this compound Phosphorylated Oxime Inhibited_AChE->OP_this compound This compound This compound (Oxime) This compound->Reactivated_AChE This compound->OP_this compound

Caption: Mechanism of this compound in reactivating organophosphate-inhibited AChE.

In_Vivo_Efficacy_Workflow start Start animal_prep Animal Acclimatization & Grouping start->animal_prep op_challenge Organophosphate (OP) Challenge (e.g., s.c.) animal_prep->op_challenge treatment Treatment Administration (i.m.) (Vehicle, this compound, or Control Oxime) op_challenge->treatment 1-5 min monitoring Monitor for Survival & Clinical Signs (24-48h) treatment->monitoring data_analysis Data Analysis (Survival Curves, Protective Ratio) monitoring->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy testing of this compound.

Troubleshooting_Logic start Unexpected Experimental Outcome check_dosing Verify Dosing Accuracy (Concentration, Volume, Route) start->check_dosing check_timing Review Timing of OP Challenge & Treatment start->check_timing check_animals Assess Animal Health & Husbandry start->check_animals check_reagents Confirm Reagent Quality & Preparation start->check_reagents refine_protocol Refine Experimental Protocol check_dosing->refine_protocol check_timing->refine_protocol check_animals->refine_protocol consult_lit Consult Literature for Specific OP/Oxime Interactions check_reagents->consult_lit end Optimized Experiment refine_protocol->end consult_lit->refine_protocol

Caption: Logical approach to troubleshooting in vivo experiments with this compound.

References

K027 assay limitations and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the K027 Immunoassay. The this compound assay is a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative measurement of the novel biomarker this compound in serum and plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound competitive immunoassay?

A1: The this compound assay is based on the competitive binding principle. In this format, a known amount of enzyme-conjugated this compound competes with the this compound present in the sample for a limited number of binding sites on a microplate coated with a specific anti-K027 antibody. After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme-conjugated this compound that has bound to the plate. The resulting color intensity is inversely proportional to the concentration of this compound in the sample. Higher concentrations of this compound in the sample lead to less binding of the enzyme-conjugated this compound and, therefore, a weaker color signal.

Q2: What are the most common sources of interference in the this compound assay?

A2: The most common sources of interference are substances present in the sample matrix that can disrupt the antibody-antigen interaction, leading to inaccurate results.[1] These can include:

  • Cross-reactivity: Molecules with a similar structure to this compound may bind to the antibody, causing falsely elevated results.[1][2]

  • Matrix Effects: Components in complex samples like serum or plasma (e.g., lipids, proteins, salts) can interfere with the assay, often leading to lower-than-expected results.[3][4]

  • Human Anti-Animal Antibodies (HAAA): Particularly Human Anti-Mouse Antibodies (HAMA), can be present in patient samples and may cross-link the assay antibodies, leading to erroneous results.[1]

Q3: How can I determine if my samples have matrix interference?

A3: A spike and recovery experiment is a reliable method to assess matrix interference.[1][3] This involves adding a known amount of this compound standard into your sample matrix and comparing the measured concentration to the expected concentration. A significant deviation from 100% recovery (typically outside the 80-120% range) suggests the presence of matrix effects.[3]

Troubleshooting Guides

Issue 1: Weak or No Signal

If you observe a weak or absent signal across the entire plate, including the standards, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Omission of a key reagent Ensure all reagents, including the enzyme conjugate and substrate, were added in the correct order as per the protocol.[5]
Expired or improperly stored reagents Verify the expiration dates of all kit components. Ensure reagents have been stored at the recommended temperatures.[5]
Inadequate incubation times or temperature Confirm that all incubation steps were performed for the specified duration and at the correct temperature. Bring all reagents to room temperature before use.[5][6][7]
Enzyme conjugate inhibited Some substances, like sodium azide, can inhibit the horseradish peroxidase (HRP) enzyme. Ensure no inhibiting substances are present in your buffers or samples.
Issue 2: High Background

High background is characterized by a strong signal in the zero-standard (blank) wells, reducing the dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient washing Ensure that the washing steps are performed thoroughly. Increase the number of wash cycles or the soaking time during washes.[5][7]
High concentration of enzyme conjugate The enzyme conjugate may be too concentrated. Perform a titration to determine the optimal dilution for the conjugate.[8]
Non-specific binding The blocking buffer may be inadequate. Ensure the correct blocking buffer was used and consider extending the blocking incubation time.
Contaminated reagents Prepare fresh buffers and substrate solution to avoid contamination.[7]
Issue 3: Poor Standard Curve

A poor standard curve can manifest as low R-squared value, poor linearity, or inaccurate sample quantification.

Potential Cause Recommended Solution
Improper standard reconstitution or dilution Ensure the this compound standard was correctly reconstituted and the serial dilutions were prepared accurately. Use calibrated pipettes and change tips for each dilution.[5][7]
Pipetting errors Inconsistent pipetting technique can lead to variability. Ensure proper mixing of reagents and accurate volume dispensing.[5]
Incorrect plate reader settings Verify that the correct wavelength is being used for reading the plate.

Mitigating Assay Limitations

Limitation 1: Matrix Effects

Matrix effects can significantly impact the accuracy of the this compound assay, especially when analyzing complex biological samples like serum.

Diluting the sample with the provided assay buffer can reduce the concentration of interfering substances.[1][3] The optimal dilution factor must be determined empirically.

Hypothetical Data on Sample Dilution for Mitigating Matrix Effects:

Sample Dilution Factor Spike Concentration (ng/mL) Observed Concentration (ng/mL) Percent Recovery (%)
1:2105.858%
1:5108.989%
1:10109.898%
1:201010.1101%

As shown in the table, a 1:10 or 1:20 dilution effectively mitigates the matrix effect, bringing the recovery within the acceptable 80-120% range.

  • Prepare Samples: Aliquot your sample into two tubes.

  • Spike Sample: Add a known amount of this compound standard to one of the sample aliquots to achieve a final concentration within the assay's linear range.

  • Control: Add an equivalent volume of assay buffer to the other sample aliquot (the unspiked sample).

  • Assay: Run the unspiked and spiked samples in the this compound assay according to the standard protocol.

  • Calculate Recovery: Use the following formula to calculate the percent recovery: % Recovery = [(Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Spike Concentration] x 100%

Limitation 2: Antibody Cross-Reactivity

Cross-reactivity occurs when substances structurally similar to this compound interfere with the assay.

To address this, test potentially cross-reacting compounds by running them in the assay at high concentrations. If a compound shows significant cross-reactivity, it may be necessary to use a more specific antibody or a different assay platform.

Hypothetical Data on Cross-Reactivity Analysis:

Compound Concentration Tested (ng/mL) Measured this compound Concentration (ng/mL) Cross-Reactivity (%)
This compound Metabolite A1000505%
This compound Analogue B100020.2%
Unrelated Compound C1000<0.1<0.01%

This table illustrates how to quantify the specificity of the antibody, showing minimal cross-reactivity with related compounds.

Visual Guides

This compound Competitive ELISA Workflow

K027_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_readout Data Acquisition Standards_Samples Prepare Standards and Samples Add_Samples Add Samples/Standards and Enzyme Conjugate to Coated Plate Standards_Samples->Add_Samples Step 1 Incubate Incubate to Allow Competitive Binding Add_Samples->Incubate Step 2 Wash_1 Wash to Remove Unbound Reagents Incubate->Wash_1 Step 3 Add_Substrate Add Substrate Wash_1->Add_Substrate Step 4 Incubate_Dark Incubate in Dark for Color Development Add_Substrate->Incubate_Dark Step 5 Add_Stop Add Stop Solution Incubate_Dark->Add_Stop Step 6 Read_Plate Read Absorbance at 450nm Add_Stop->Read_Plate Step 7 Analyze Calculate Results Read_Plate->Analyze Step 8

Caption: Workflow diagram for the this compound competitive ELISA.

Troubleshooting Logic for Weak Signal

Weak_Signal_Troubleshooting Start Start: Weak or No Signal Check_Reagents Were all reagents added in the correct order? Start->Check_Reagents Check_Expiration Are any reagents expired? Check_Reagents->Check_Expiration Yes Solution_Protocol Solution: Review protocol and repeat assay. Check_Reagents->Solution_Protocol No Check_Incubation Were incubation times and temperatures correct? Check_Expiration->Check_Incubation No Solution_New_Kit Solution: Use a new, in-date kit. Check_Expiration->Solution_New_Kit Yes Check_Substrate Is the substrate active? (Test with positive control) Check_Incubation->Check_Substrate Yes Solution_Optimize_Incubation Solution: Ensure correct incubation parameters and repeat. Check_Incubation->Solution_Optimize_Incubation No Solution_New_Substrate Solution: Use fresh substrate and repeat. Check_Substrate->Solution_New_Substrate No

Caption: Decision tree for troubleshooting weak or no signal issues.

References

Technical Support Center: K027 in Rodent Models of Organophosphate Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the experimental oxime K027 in rodent models of organophosphate (OP) toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in treating organophosphate toxicity?

A1: The primary mechanism of this compound is the reactivation of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[1][2] Organophosphates inhibit AChE by binding to its active site, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[2][3][4] This results in a toxidrome characterized by both muscarinic (e.g., salivation, lacrimation, bronchospasm) and nicotinic (e.g., muscle fasciculations, weakness) symptoms.[4][5] this compound acts as a nucleophilic agent that removes the organophosphate from the AChE active site, thereby restoring the enzyme's function.[1][6]

Q2: What are the known side effects of this compound in rodent models?

A2: this compound is characterized by its low acute toxicity in rodent models.[1][6][7] In vivo studies in rats and mice have demonstrated its favorable safety profile compared to other oximes.[1] Histopathological evaluations in rats have shown no adverse effects of this compound on hepatic lipid droplet accumulation.[1] Furthermore, studies in cell cultures (HepG2 and SH-SY5Y) indicated that this compound does not induce oxidant generation, affect mitochondrial membrane potential, or activate effector caspases, suggesting a lack of neurotoxicity at the cellular level.[6]

Q3: How does the efficacy of this compound compare to other established oximes like pralidoxime (B1201516) and obidoxime (B3283493)?

A3: In several in vivo studies, this compound has demonstrated comparable or superior efficacy to pralidoxime and obidoxime in protecting against organophosphate-induced toxicity.[1][7] For instance, when administered after exposure to various organophosphates such as DFP, ethyl-paraoxon, methyl-paraoxon, dichlorvos, and azinphos-methyl, this compound was found to be the most efficacious among the tested oximes in reducing mortality.[1]

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected AChE reactivation with this compound.

Possible Causes and Solutions:

  • Timing of Administration: The therapeutic window for oxime administration is critical. The "aging" process, where the organophosphate-AChE bond becomes irreversible, can prevent reactivation.

    • Troubleshooting Step: Administer this compound as soon as possible after organophosphate exposure. The efficacy of this compound is highest when given immediately after OP administration.[1]

  • Dosage: Suboptimal dosage can lead to incomplete AChE reactivation.

    • Troubleshooting Step: Refer to dose-response studies to determine the optimal dose for the specific organophosphate and rodent model. A study on dichlorvos-inhibited erythrocyte AChE in rats showed a clear dose-dependent reactivation by this compound.[8]

  • Organophosphate Type: The reactivation potency of this compound varies depending on the specific organophosphate compound.

    • Troubleshooting Step: Review literature for the known efficacy of this compound against the specific organophosphate used in your experiment. For example, this compound is highly effective against paraoxon (B1678428) and methylchlorpyrifos but less so against cyclosarin (B1206272) and soman.[1]

Problem: Unexpected behavioral side effects in rodents treated with this compound.

Possible Causes and Solutions:

  • Intrinsic Cholinesterase Inhibitory Activity: Although low, this compound does possess some intrinsic AChE inhibitory activity, which could potentially cause mild cholinergic signs at very high doses.[6][7]

    • Troubleshooting Step: Ensure the administered dose is within the established therapeutic range and not approaching the LD50.

  • Confounding Factors: Behavioral changes may be influenced by the stress of handling, injection, or the experimental environment itself.

    • Troubleshooting Step: Implement proper acclimatization and handling procedures for the animals. Use appropriate control groups (e.g., vehicle-treated) to differentiate the effects of the compound from experimental procedures.

Data Presentation

Table 1: Acute Toxicity of this compound and Other Oximes in Rats

OximeLD50 (mg/kg, i.p.)
This compound 612
K048246
Pralidoxime120
Obidoxime177

Source: Lorke and Petroianu, 2009, as cited in[1]

Table 2: Protective Efficacy of this compound against Various Organophosphates in Rodents

OrganophosphateAnimal ModelThis compound Efficacy (Relative Risk of Death)Comparator Efficacy (RR)
DFPRat0.16Pralidoxime (0.62), Obidoxime (0.19)
Ethyl-paraoxonRat0.20Pralidoxime (0.78), Obidoxime (0.64)
Azinphos-methylRat0.26Pralidoxime (0.39), Obidoxime (0.37)

Source: Lorke et al., 2008b; Nurulain et al., 2009; Lorke et al., 2013, as cited in[1]

Experimental Protocols

Acetylcholinesterase (AChE) Activity Assay in Rat Brain Tissue
  • Tissue Preparation:

    • Euthanize the rat and immediately perfuse transcardially with ice-cold saline to remove blood from the brain.

    • Dissect the brain on an ice-cold surface and homogenize the tissue in a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the AChE activity measurement.

  • Assay Procedure (Ellman's Method):

    • Prepare a reaction mixture containing the brain homogenate supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer.

    • Initiate the reaction by adding the substrate, acetylthiocholine.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

    • Calculate AChE activity and express it as units per gram of tissue.

Mandatory Visualizations

Organophosphate_Toxicity_Pathway cluster_0 Normal Cholinergic Synapse cluster_1 Organophosphate Poisoning cluster_2 This compound Intervention ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Cholinergic_Crisis Cholinergic Crisis (Muscarinic & Nicotinic Symptoms) Postsynaptic_Receptor->Cholinergic_Crisis OP Organophosphate (OP) OP->AChE Inhibition Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Excess_ACh Excess ACh Excess_ACh->Postsynaptic_Receptor Overstimulation This compound This compound This compound->Inhibited_AChE Reactivation

Caption: Organophosphate toxicity and this compound intervention pathway.

Experimental_Workflow cluster_rodent_model Rodent Model Preparation cluster_exposure_treatment Exposure and Treatment cluster_assessment Assessment cluster_data_analysis Data Analysis Acclimatization Acclimatization of Rodents Grouping Random Assignment to Groups (Control, OP, OP+this compound) Acclimatization->Grouping OP_Admin Organophosphate Administration (e.g., paraoxon, dichlorvos) Grouping->OP_Admin K027_Admin This compound Administration (intramuscular or intraperitoneal) OP_Admin->K027_Admin Behavioral Behavioral Assessment (e.g., Open Field, Elevated Plus Maze) K027_Admin->Behavioral Biochemical Biochemical Analysis (AChE activity, serum markers) K027_Admin->Biochemical Histopathology Histopathological Examination (Liver, Kidney, Brain) K027_Admin->Histopathology Stats Statistical Analysis Behavioral->Stats Biochemical->Stats Histopathology->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for evaluating this compound efficacy.

Non_Cholinergic_Pathway OP_Exposure Organophosphate Exposure Oxidative_Stress Oxidative Stress OP_Exposure->Oxidative_Stress MAPK_Activation MAPK Pathway Activation (ERK, JNK, p38) Oxidative_Stress->MAPK_Activation Neuronal_Damage Neuronal Damage / Apoptosis Oxidative_Stress->Neuronal_Damage Neuroinflammation Neuroinflammation MAPK_Activation->Neuroinflammation Neuroinflammation->Neuronal_Damage K027_Intervention This compound K027_Intervention->Oxidative_Stress Reduces

Caption: Non-cholinergic pathways in organophosphate toxicity.

References

Technical Support Center: Refining K027 Treatment Protocols to Reduce Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine K027 treatment protocols and minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent reactivator of organophosphate-inhibited acetylcholinesterase (AChE).[1][2] Its primary function is to restore the activity of AChE, an enzyme crucial for breaking down the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By reactivating AChE, this compound helps to terminate neuronal transmission and prevent the overstimulation of cholinergic receptors.[3]

Q2: What are the known on-target and potential off-target effects of acetylcholinesterase inhibitors like this compound?

The intended on-target effect of this compound is the reactivation of inhibited AChE. However, like other cholinesterase inhibitors, it can lead to side effects due to the systemic increase in acetylcholine levels. These effects, which can be considered on-target but undesirable in a therapeutic context, include gastrointestinal issues, bradycardia (slow heart rate), and increased secretions.[4][5][6]

For the purposes of this guide, we will consider a hypothetical off-target effect of this compound involving the unintended inhibition of a kinase, "Kinase X," which could lead to unforeseen cellular consequences unrelated to AChE activity.

Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of this compound?

Several strategies can help distinguish between on-target and off-target effects:

  • Dose-Response Correlation: Determine if the effective concentration of this compound in your cellular assay aligns with its known potency for AChE reactivation. A significant discrepancy might suggest off-target activity.

  • Orthogonal Validation: Use a structurally different AChE reactivator. If this compound reproduces the on-target effect without causing the suspected off-target phenotype, it suggests the phenotype is specific to this compound's chemical structure.[7]

  • Genetic Validation: Use siRNA or CRISPR-Cas9 to knock down the expression of acetylcholinesterase. If the phenotype persists even in the absence of the primary target, it is likely an off-target effect.[8][9][10]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to its intended target (AChE) within intact cells. A lack of engagement at concentrations that produce the phenotype could point to off-target effects.[11][12][13]

Q4: What are the initial steps to reduce this compound off-target effects in my experiments?

  • Titrate for the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that achieves the desired level of AChE reactivation without inducing the off-target phenotype.

  • Use Appropriate Controls:

    • Vehicle Control: To ensure the solvent (e.g., DMSO) is not causing the observed effects.

    • Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. This helps confirm that the observed effects are not due to the chemical scaffold itself.

  • Optimize Incubation Time: Shorter incubation times may be sufficient to observe the on-target effect while minimizing the engagement of off-targets.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps Expected Outcome
High cytotoxicity observed at effective this compound concentrations. Off-target kinase inhibition (e.g., "Kinase X").1. Perform a kinome-wide selectivity screen to identify unintended kinase targets. 2. Test this compound in cell lines with varying expression levels of the suspected off-target kinase. 3. Use a known selective inhibitor of the off-target kinase to see if it phenocopies the toxicity.Identification of the off-target kinase responsible for cytotoxicity. This allows for the selection of more specific this compound analogs or the use of cell lines less sensitive to the off-target effect.
Inconsistent results between different cell lines. Varying expression levels of on-target (AChE) or off-target proteins.1. Quantify the protein levels of AChE and the suspected off-target kinase in each cell line using Western blotting or qPCR. 2. Correlate protein expression levels with the observed effects of this compound.Understanding the cellular context dependency of this compound's effects and selecting the most appropriate cell line for the experimental question.
Observed phenotype does not match known outcomes of AChE reactivation. Off-target effect is the primary driver of the observed phenotype.1. Perform genetic knockdown of AChE (see Protocol 3). 2. Conduct a Cellular Thermal Shift Assay (CETSA) to confirm target engagement (see Protocol 2).If the phenotype persists after AChE knockdown, or if CETSA shows no target engagement at the effective concentration, this strongly indicates an off-target mechanism.

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Activity Assay (Colorimetric)

Objective: To measure the on-target activity of this compound by quantifying the reactivation of inhibited AChE.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE.

    • Prepare a solution of the inhibitor (e.g., an organophosphate like paraoxon).

    • Prepare a stock solution of this compound and serial dilutions.

    • Prepare Ellman's reagent (DTNB) and the substrate acetylthiocholine (B1193921) (ATCh).

  • Assay Procedure (96-well plate format):

    • Add the AChE solution to each well.

    • Add the organophosphate inhibitor to induce inhibition and incubate.

    • Add the different concentrations of this compound to the respective wells and incubate to allow for reactivation.

    • Add DTNB solution to all wells.

    • Initiate the reaction by adding ATCh.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Plot the rate of AChE activity against the concentration of this compound to determine the reactivation potency (e.g., EC50).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

Objective: To confirm that this compound directly binds to AChE in a cellular environment.

Methodology:

  • Cell Treatment:

    • Treat intact cells with either vehicle or this compound at various concentrations for a specified time.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge the lysates to pellet aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using an anti-AChE antibody.

  • Data Analysis:

    • Quantify the band intensities for AChE at each temperature for both vehicle and this compound-treated samples.

    • Plot the percentage of soluble AChE against temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11][12][13]

Protocol 3: Genetic Validation of this compound Off-Target Effects using siRNA

Objective: To determine if the observed phenotype is dependent on the primary target, AChE.

Methodology:

  • siRNA Transfection:

    • Transfect cells with either a non-targeting control siRNA or an siRNA specifically targeting AChE.

  • Verification of Knockdown:

    • After 48-72 hours, harvest a subset of cells to confirm AChE knockdown via Western blotting or qPCR.

  • This compound Treatment:

    • Treat the remaining control and AChE-knockdown cells with this compound at the concentration that produces the phenotype of interest.

  • Phenotypic Analysis:

    • Perform the relevant phenotypic assay.

  • Data Analysis:

    • Compare the effect of this compound in the control cells versus the AChE-knockdown cells. If the phenotype is still present in the knockdown cells, it is likely an off-target effect.[8][9][10]

Visualizations

Acetylcholinesterase Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Vesicle Acetylcholine (ACh) in Vesicle Acetyl-CoA->ACh_Vesicle Choline Acetyltransferase Choline Choline Choline->ACh_Vesicle ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Choline_Metabolite Choline AChE->Choline_Metabolite Acetate Acetate AChE->Acetate cluster_presynaptic cluster_presynaptic Choline_Metabolite->cluster_presynaptic Reuptake Signal Signal Transduction ACh_Receptor->Signal This compound This compound This compound->AChE Reactivates Organophosphate Organophosphate Organophosphate->AChE Inhibits

Caption: this compound reactivates organophosphate-inhibited acetylcholinesterase (AChE).

Troubleshooting Workflow for Suspected Off-Target Effects Start Phenotype Observed with this compound Treatment CheckDose Is effective concentration >> known on-target potency? Start->CheckDose OrthogonalValidation Use structurally different AChE reactivator CheckDose->OrthogonalValidation Yes CheckDose->OrthogonalValidation No PhenotypeReproduced Phenotype reproduced? OrthogonalValidation->PhenotypeReproduced GeneticValidation Knockdown AChE (siRNA) PhenotypeReproduced->GeneticValidation No OnTarget Likely On-Target Effect PhenotypeReproduced->OnTarget Yes PhenotypePersists Phenotype persists? GeneticValidation->PhenotypePersists PhenotypePersists->OnTarget No OffTarget Likely Off-Target Effect PhenotypePersists->OffTarget Yes

Caption: A logical workflow to investigate suspected off-target effects of this compound.

Cellular Thermal Shift Assay (CETSA) Workflow Start Treat cells with Vehicle or this compound Heat Heat cells at various temperatures Start->Heat Lyse Lyse cells and centrifuge Heat->Lyse Supernatant Collect supernatant (soluble proteins) Lyse->Supernatant Western Western Blot for AChE Supernatant->Western Analyze Analyze band intensity vs. temperature Western->Analyze Result Shift in melting curve indicates target engagement Analyze->Result

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Validation & Comparative

K027 vs. Pralidoxime: A Comparative Guide to Efficacy in Reactivating Tabun-Inhibited Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the experimental oxime K027 and the clinically used pralidoxime (B1201516) in reactivating acetylcholinesterase (AChE) inhibited by the nerve agent tabun (B1200054). The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the relative performance of these two reactivators.

Executive Summary

The primary mechanism of toxicity for organophosphorus nerve agents like tabun is the irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme for nerve function. The current standard of care often includes the use of an oxime to reactivate the inhibited enzyme. While pralidoxime (2-PAM) is a widely recognized oxime, its efficacy against tabun is limited.[1] The experimental oxime this compound has emerged as a promising candidate with potential advantages. This guide synthesizes in vitro and in vivo data to offer a direct comparison of their reactivation capabilities.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for this compound and pralidoxime in the reactivation of tabun-inhibited AChE. Data is compiled from various in vitro studies to provide a comparative overview.

ParameterThis compoundPralidoximeSource
Reactivation Potency (in vitro)
Reactivation at 10⁻⁵ MLowVery Low / Negligible[2]
Reactivation at 10⁻³ M~16%Not specified, generally low[2]
Kinetic Constants (Rat Brain AChE)
KR (µM)54Not measurable due to low ability[3]
kR (min⁻¹)0.0148Not measurable[3]
kr (min⁻¹M⁻¹)273Not measurable[3]
Kinetic Constants (Human Brain AChE)
KR (µM)2511Not measurable due to low ability[3]
kR (min⁻¹)0.05Not measurable[3]
kr (min⁻¹M⁻¹)20Not measurable[3]

KR: Dissociation constant of the inhibited enzyme-reactivator complex (a measure of affinity). A lower value indicates higher affinity. kR: First-order rate constant of reactivation. kr: Second-order rate constant of reactivation (overall reactivation efficacy).

Experimental Protocols

In Vitro AChE Reactivation Assay (Ellman's Method)

This protocol outlines a standard in vitro method for assessing the reactivation of tabun-inhibited AChE by oximes.

1. Materials:

  • Acetylcholinesterase (AChE) source (e.g., rat brain homogenate, purified enzyme)

  • Tabun (inhibitor)

  • This compound and Pralidoxime (reactivators)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Acetylthiocholine iodide (ATCI, substrate)

  • Spectrophotometer (plate reader or cuvette-based)

2. Procedure: a. Enzyme Preparation: Prepare a solution of AChE in phosphate buffer. b. Inhibition: Incubate the AChE solution with a known concentration of tabun for a specific period (e.g., 30 minutes) to achieve significant inhibition. c. Reactivation: Add the oxime (this compound or pralidoxime) at various concentrations to the inhibited enzyme solution and incubate for a defined time (e.g., 10-30 minutes). d. Activity Measurement: i. Transfer the reaction mixture to a microplate well or cuvette. ii. Add DTNB solution. iii. Initiate the reaction by adding the substrate, ATCI. iv. Immediately measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity. e. Calculations: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the oxime to the activity of the uninhibited and inhibited enzyme controls.

In Vivo Efficacy Assessment in a Rodent Model

This protocol provides a general framework for evaluating the in vivo efficacy of oximes against tabun poisoning.

1. Animals:

  • Laboratory rats or mice.

2. Materials:

  • Tabun

  • This compound and Pralidoxime

  • Atropine (as an adjunct therapy)

  • Saline solution

3. Procedure: a. Poisoning: Administer a lethal or sublethal dose of tabun to the animals (e.g., via subcutaneous injection). b. Treatment: At a specified time post-poisoning (e.g., 1-5 minutes), administer the antidote therapy. This typically consists of the oxime (this compound or pralidoxime) and atropine, often given via intramuscular or intraperitoneal injection. c. Observation: Monitor the animals for signs of toxicity and survival over a 24-hour period. d. Biochemical Analysis (Optional): At selected time points, blood and tissue samples (e.g., brain, diaphragm) can be collected to measure AChE activity, providing a direct assessment of in vivo reactivation. e. Data Analysis: The primary endpoint is typically the protective ratio (PR), calculated as the LD₅₀ of tabun in treated animals divided by the LD₅₀ in untreated animals.

Visualizations

experimental_workflow cluster_invitro In Vitro Protocol AChE AChE Source Inhibited_AChE Tabun-Inhibited AChE AChE->Inhibited_AChE Inhibition Tabun Tabun (Inhibitor) Tabun->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime Oxime (this compound or Pralidoxime) Oxime->Reactivated_AChE Measurement Spectrophotometric Measurement (412 nm) Reactivated_AChE->Measurement Ellman Ellman's Reagent (DTNB) + Substrate (ATCI) Ellman->Measurement Result Reactivation % Measurement->Result

Caption: In Vitro Experimental Workflow for AChE Reactivation.

logical_comparison cluster_this compound This compound cluster_Pralidoxime Pralidoxime Tabun_Inhibition Tabun-Inhibited AChE K027_vitro Higher in vitro reactivation potency Tabun_Inhibition->K027_vitro Reactivation by Pralidoxime_vitro Low to negligible in vitro reactivation Tabun_Inhibition->Pralidoxime_vitro Reactivation by K027_vivo Promising in vivo efficacy K027_affinity Demonstrates measurable affinity (KR) Pralidoxime_vivo Limited in vivo efficacy against tabun Pralidoxime_affinity Affinity not measurable due to low reactivation

Caption: Logical Comparison of this compound and Pralidoxime Efficacy.

Discussion

The available data consistently indicate that this compound demonstrates superior efficacy in reactivating tabun-inhibited AChE compared to pralidoxime, particularly in in vitro settings.[2][3] Kinetic studies reveal that while both oximes have limitations, this compound exhibits measurable affinity for the tabun-inhibited enzyme and a quantifiable reactivation rate, whereas these parameters are often not determinable for pralidoxime due to its very low potency.[3]

In vivo studies also suggest a therapeutic advantage for this compound. When administered as part of an antidotal regimen, this compound has shown a greater ability to protect against the lethal effects of tabun poisoning in animal models compared to pralidoxime.[4] It is important to note that the in vivo efficacy of any oxime is influenced by various factors, including its pharmacokinetic profile and ability to reach the site of action.

Conclusion

Based on the reviewed experimental data, this compound represents a more promising reactivator of tabun-inhibited AChE than pralidoxime. Its enhanced in vitro reactivation kinetics and superior in vivo protective effects in preclinical studies highlight its potential as a more effective countermeasure for tabun poisoning. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential of this compound. Pralidoxime's efficacy against tabun is considered insufficient, underscoring the need for the development and evaluation of novel, more potent oximes like this compound.

References

K027 vs. Obidoxime: A Comparative Analysis for Organophosphate Pesticide Poisoning

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the efficacy and mechanisms of the experimental oxime K027 compared to the established reactivator obidoxime (B3283493) in the treatment of organophosphate pesticide poisoning.

The landscape of antidotes for organophosphate (OP) pesticide poisoning is continually evolving, with research striving for more effective and broad-spectrum acetylcholinesterase (AChE) reactivators. While obidoxime has been a standard treatment in many countries, the experimental oxime this compound has emerged as a promising candidate with potentially superior attributes. This guide provides a comprehensive comparative analysis of this compound and obidoxime, summarizing key experimental data, outlining methodologies, and illustrating relevant pathways to inform future research and development.

Executive Summary

Organophosphate pesticides exert their toxicity by inhibiting acetylcholinesterase (AChE), a critical enzyme for nerve function. The primary treatment involves the administration of an AChE reactivator, known as an oxime, to restore enzyme function. This guide focuses on a direct comparison of obidoxime, a well-established oxime, and this compound, a newer experimental oxime.

Overall, experimental data suggests that this compound demonstrates comparable or even superior efficacy to obidoxime in treating poisoning by several organophosphate pesticides.[1][2][3][4] this compound exhibits a favorable safety profile, characterized by low intrinsic toxicity and minimal brain penetration, allowing for the administration of higher, more effective doses.[1][3][4] In contrast, while obidoxime is effective against a range of pesticides, its use can be associated with a higher risk of adverse effects at increased dosages.[5][6]

Mechanism of Action: AChE Reactivation

The fundamental mechanism of action for both this compound and obidoxime is the reactivation of OP-inhibited AChE. Organophosphates phosphorylate the serine hydroxyl group in the active site of AChE, rendering it inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis.

Oximes, like this compound and obidoxime, possess a nucleophilic oxime group that attacks the phosphorus atom of the organophosphate bound to the enzyme.[7] This action cleaves the bond between the organophosphate and AChE, regenerating the active enzyme and restoring normal nerve function.[7][8]

AChE_Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Inhibition OP_Pesticide Organophosphate Pesticide OP_Pesticide->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Reactivation Oxime_OP_Complex Oxime-OP Complex (Excreted) Inhibited_AChE->Oxime_OP_Complex Oxime Oxime (this compound or Obidoxime) Oxime->Reactivated_AChE Oxime->Oxime_OP_Complex Reactivated_AChE->AChE

Mechanism of Acetylcholinesterase (AChE) Reactivation by Oximes.

In Vivo Efficacy: A Comparative Look

The protective efficacy of this compound and obidoxime has been evaluated in animal models against various organophosphate pesticides. A key metric used in these studies is the relative risk (RR) of death, where a lower RR indicates superior protection.

OrganophosphateOximeRelative Risk (RR) of DeathSpeciesReference
Diisopropylfluorophosphate (DFP) This compound0.16Rat[1][2]
Obidoxime0.19Rat[1][2]
Ethyl-paraoxon This compound0.20Rat[1][2]
Obidoxime0.64Rat[1][2]
Azinphos-methyl This compound0.23Rat[9]
Obidoxime0.21Rat[9]

As the data indicates, this compound was significantly more effective than obidoxime in protecting against ethyl-paraoxon-induced mortality.[1][2] For DFP and azinphos-methyl, both oximes provided substantial protection, with this compound showing a slight, though not always statistically significant, advantage.[1][2][9]

In Vitro Reactivation Potency

The ability of an oxime to reactivate inhibited AChE in a controlled laboratory setting is a crucial indicator of its potential therapeutic efficacy.

InhibitorOximeReactivation PotencyEnzyme SourceReference
Paraoxon-inhibited AChE ObidoximeSuperior to this compoundHuman Erythrocyte[2]
This compoundHigh, but less than obidoximeHuman Erythrocyte[2]
Leptophos-oxon-inhibited AChE Obidoxime31.4% (at 10 µM)Human[5][10]
This compound16.4% (at 10 µM)Human[5][10]
Tabun-inhibited AChE This compoundComparable to obidoximeNot Specified[11]
ObidoximeComparable to this compoundNot Specified[11]
VX-inhibited AChE This compoundComparable to obidoximeNot Specified[11]
ObidoximeComparable to this compoundNot Specified[11]

In vitro studies show that while obidoxime may exhibit better reactivation kinetics for certain OP-inhibited enzymes like paraoxon, this compound demonstrates broad-spectrum reactivation capabilities across various pesticides and nerve agents.[1][2][3][4][11]

Pharmacokinetics and Safety Profile

The pharmacokinetic properties and safety profile of an antidote are as critical as its efficacy.

ParameterThis compoundObidoximeReference
Toxicity Low intrinsic toxicityRelatively more toxic[3][4][12]
Maximum Plasma Concentration (Tmax) ~30 minutes (i.m. injection)-[1][2][3][4]
Brain Penetration ~2%Limited[1][2][3][4]
Human Serum Albumin (HSA) Binding 5%7%[13]

This compound's low toxicity is a significant advantage, as it allows for the administration of higher doses, which can be crucial for effective treatment.[1][3][4] Both oximes exhibit limited penetration of the blood-brain barrier, which can be desirable to avoid central nervous system side effects.[1][2][3][4]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, the following are generalized methodologies for key experiments.

In Vivo Protection Studies

InVivo_Workflow Animal_Model Animal Model (e.g., Rats) OP_Exposure Organophosphate Exposure Animal_Model->OP_Exposure Treatment Oxime Administration (this compound or Obidoxime) OP_Exposure->Treatment Observation Observation Period (e.g., 48 hours) Treatment->Observation Data_Analysis Data Analysis (Cox Survival Analysis) Observation->Data_Analysis Outcome Determine Relative Risk of Death (RR) Data_Analysis->Outcome

Workflow for In Vivo Protection Studies.
  • Animal Model: Typically, male Wistar rats are used.[14]

  • Organophosphate Administration: The specific organophosphate pesticide is administered, often via intraperitoneal or subcutaneous injection.[2][9]

  • Oxime Treatment: Within one minute of OP exposure, the oxime (this compound or obidoxime) is administered, usually intramuscularly.[2]

  • Observation: Animals are monitored for a set period (e.g., 48 hours) for signs of toxicity and mortality.

  • Data Analysis: Survival data is analyzed using statistical methods like Cox proportional hazards regression to determine the relative risk of death.[2]

In Vitro AChE Reactivation Assay

InVitro_Workflow AChE_Source AChE Source (e.g., Human Erythrocytes) Inhibition Inhibition with OP AChE_Source->Inhibition Reactivation Incubation with Oxime (this compound or Obidoxime) Inhibition->Reactivation Measurement Measure AChE Activity (Ellman's Method) Reactivation->Measurement Calculation Calculate % Reactivation Measurement->Calculation

Workflow for In Vitro AChE Reactivation Assay.
  • Enzyme Source: Acetylcholinesterase is obtained from a source such as human erythrocytes or rat brain homogenate.[2][5]

  • Inhibition: The enzyme is incubated with a specific organophosphate to achieve a high level of inhibition.

  • Reactivation: The inhibited enzyme is then incubated with varying concentrations of the oxime (this compound or obidoxime) for a defined period.

  • Activity Measurement: The remaining AChE activity is measured using a spectrophotometric method, such as the Ellman's method.[10]

  • Calculation: The percentage of reactivation is calculated by comparing the activity of the oxime-treated enzyme to that of the uninhibited and inhibited controls.

Conclusion and Future Directions

The experimental oxime this compound presents a compelling case as a potentially more efficacious and safer alternative to obidoxime for the treatment of organophosphate pesticide poisoning. Its broad-spectrum activity, coupled with a favorable safety profile, underscores its promise. However, it is crucial to note that much of the comparative data comes from preclinical animal studies. Further research, including rigorous clinical trials in humans, is necessary to definitively establish the clinical superiority of this compound and to warrant its potential replacement of established oximes like obidoxime in standard therapeutic regimens. The continued development and evaluation of novel oximes remain a critical area of research in toxicology and emergency medicine.

References

A Head-to-Head Comparison of K027 and HI-6 for Nerve Agent Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of nerve agent antidote development is continually evolving, with the goal of identifying broad-spectrum reactivators of acetylcholinesterase (AChE) that are both highly effective and possess a favorable safety profile. Among the numerous candidates, the experimental oxime K027 and the more established HI-6 have garnered significant attention. This guide provides a detailed, data-driven comparison of these two compounds, focusing on their performance against various nerve agents, supported by experimental data from in vitro and in vivo studies.

Executive Summary

This compound and HI-6 represent two distinct approaches to AChE reactivation. This compound, a newer bispyridinium oxime, is characterized by its exceptionally low toxicity and notable efficacy against the nerve agent tabun (B1200054).[1][2][3] Conversely, HI-6 is recognized for its broader spectrum of activity, particularly its effectiveness against soman (B1219632), a nerve agent notoriously resistant to many oximes.[4][5] However, HI-6's efficacy against tabun is limited.[2][5] The choice between these two reactivators may therefore depend on the specific nerve agent threat and the desired therapeutic window.

Performance Data: this compound vs. HI-6

The following tables summarize key quantitative data from various studies to facilitate a direct comparison of the two oximes. It is crucial to note that experimental conditions such as animal models, nerve agent doses, and oxime concentrations vary between studies, which can influence the results.

In Vitro AChE Reactivation

The ability of an oxime to reactivate nerve agent-inhibited AChE in vitro is a primary indicator of its potential therapeutic efficacy.

Nerve AgentEnzyme SourceOximeConcentrationReactivation (%)Reference
TabunRat BrainThis compound10⁻⁵ MComparable to Obidoxime & Trimedoxime[2]
TabunRat BrainHI-610⁻⁵ MLow efficacy[2]
SarinRat BrainThis compound10⁻⁵ M - 10⁻⁴ MLess effective than HI-6[6]
SarinRat BrainHI-610⁻⁵ M - 10⁻⁴ MMost potent reactivator tested[6]
CyclosarinRat BrainThis compoundNot SpecifiedReactivation potency comparable to HI-6[1][3]
CyclosarinRat BrainHI-6Not SpecifiedReactivation potency comparable to this compound[1][3]
Paraoxon (surrogate)Human Erythrocyte AChEThis compoundNot SpecifiedSuperior to HI-6[1]
Paraoxon (surrogate)Human Erythrocyte AChEHI-6Not SpecifiedLess effective than this compound[1]
In Vivo Protection Studies

In vivo studies provide a more comprehensive assessment of an oxime's effectiveness, taking into account its pharmacokinetic and pharmacodynamic properties within a living organism.

Nerve AgentAnimal ModelTreatmentOutcomeReference
TabunMiceThis compound + BenactyzineSuperior protection vs. HI-6[1]
TabunMiceHI-6 + BenactyzineInferior protection vs. This compound[1]
TabunRatsThis compound + AtropineReduced neurotoxicity[1][3]
TabunRatsHI-6 + AtropineNot efficacious in reducing neurotoxicity[1][3]
SomanMiceThis compoundInferior mortality-reducing efficacy vs. HI-6[1][3]
SomanMiceHI-6Superior mortality-reducing efficacy vs. This compound[1][3]
Dichlorvos (pesticide)RatsThis compoundMore efficacious than HI-6[1][3]
Dichlorvos (pesticide)RatsHI-6Less efficacious than this compound[1][3]
Pharmacokinetic Parameters

Understanding the absorption, distribution, metabolism, and excretion (ADME) of these oximes is critical for optimizing dosing and treatment regimens.

ParameterThis compoundHI-6Animal ModelReference
Time to Cmax (i.m.)~30 min38 ± 9 minRat / Pig[1][7]
Elimination Half-life (t½)~128 min~93 minRat / Pig[8]
Brain Penetration~2%~1%Rat[1][3]
Human Serum Albumin Binding5%1%In Vitro[9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are summaries of the typical protocols used for in vitro and in vivo evaluation of AChE reactivators.

In Vitro AChE Reactivation Assay (Modified Ellman's Method)

This assay quantifies the ability of an oxime to reactivate AChE that has been inhibited by a nerve agent or surrogate.

  • Enzyme Preparation: A source of AChE, such as homogenized rat brain tissue or purified human erythrocyte AChE, is prepared.

  • Inhibition: The enzyme preparation is incubated with a specific concentration of a nerve agent (e.g., sarin, tabun) or a surrogate (e.g., paraoxon) for a set period to achieve a desired level of inhibition (typically 80-95%).

  • Reactivation: The oxime of interest (this compound or HI-6) is added to the inhibited enzyme solution at various concentrations and incubated for a defined time.

  • Activity Measurement: The remaining AChE activity is measured spectrophotometrically. The substrate acetylthiocholine (B1193921) (ATCh) is added, which is hydrolyzed by active AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, the absorbance of which is measured over time.

  • Calculation: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the oxime to the activity of the fully inhibited and non-inhibited enzyme controls.

In Vivo Efficacy and Protection Studies in Rodents

These studies assess the ability of an oxime to protect animals from the lethal effects of nerve agent poisoning.

  • Animal Model: Typically, rats or mice are used.

  • Nerve Agent Challenge: Animals are challenged with a lethal dose (e.g., 1.5x LD₅₀) of a nerve agent via subcutaneous or intramuscular injection.

  • Antidotal Treatment: Shortly after the nerve agent challenge (usually 1-5 minutes), animals are treated with the oxime (this compound or HI-6), often in combination with an anticholinergic agent like atropine. The oxime is typically administered intramuscularly.

  • Observation: Animals are monitored for a set period (e.g., 24 hours) for signs of toxicity and survival.

  • Endpoint Measurement: The primary endpoint is typically the survival rate. In some studies, a protective ratio is calculated, which is the ratio of the LD₅₀ of the nerve agent in treated animals to the LD₅₀ in untreated animals. Other endpoints can include the measurement of AChE activity in blood and various tissues (brain, diaphragm) at a specific time point post-treatment.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Nerve_Agent_Toxicity_and_Oxime_Reactivation cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Inhibited_AChE Inhibited AChE Nerve_Agent Nerve Agent Nerve_Agent->AChE Inhibits Oxime Oxime (this compound or HI-6) Oxime->Inhibited_AChE Reactivates Inhibited_AChE->Postsynaptic_Receptor ACh Accumulation & Overstimulation Reactivated_AChE Reactivated AChE

Caption: Mechanism of nerve agent toxicity and oxime reactivation at the cholinergic synapse.

Experimental_Workflow cluster_invitro In Vitro Reactivation Assay cluster_invivo In Vivo Protection Study A1 Prepare AChE Source (e.g., brain homogenate) A2 Inhibit AChE with Nerve Agent A1->A2 A3 Add Oxime (this compound or HI-6) A2->A3 A4 Measure AChE Activity (Ellman's Method) A3->A4 A5 Calculate % Reactivation A4->A5 B1 Select Animal Model (e.g., rats) B2 Administer Lethal Dose of Nerve Agent B1->B2 B3 Treat with Oxime (this compound or HI-6) +/- Atropine B2->B3 B4 Monitor for Survival and Toxic Signs (24h) B3->B4 B5 Determine Survival Rate or Protective Ratio B4->B5

Caption: Generalized experimental workflows for evaluating oxime efficacy.

Conclusion

The head-to-head comparison of this compound and HI-6 reveals a trade-off between specialized efficacy and broad-spectrum activity. This compound stands out for its low toxicity and superior performance against tabun, making it a promising candidate for scenarios where tabun is the primary threat.[1][2][3] In contrast, HI-6's proven effectiveness against the difficult-to-treat nerve agent soman solidifies its position as a valuable broad-spectrum reactivator, despite its shortcomings against tabun.[4][5]

For drug development professionals, these findings underscore the ongoing challenge of developing a single, universal oxime effective against all nerve agents. Future research may focus on creating derivatives that combine the favorable attributes of both this compound and HI-6, or on developing strategies that involve the co-administration of multiple, specialized oximes to provide comprehensive protection against a range of chemical threats. The detailed experimental protocols and comparative data provided in this guide are intended to serve as a valuable resource for researchers and scientists working towards this critical objective.

References

In vivo validation of K027's protective effects against sarin exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo protective effects of the experimental oxime K027 against sarin (B92409) exposure, benchmarked against established and alternative treatments. The information is supported by experimental data to aid in the evaluation of this compound as a potential medical countermeasure.

Executive Summary

Sarin, a potent organophosphorus nerve agent, primarily exerts its toxicity by irreversibly inhibiting the enzyme acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by hyperstimulation of muscarinic and nicotinic receptors, potentially leading to seizures, respiratory failure, and death.[1] The standard treatment regimen for sarin poisoning involves the co-administration of an anticholinergic agent (like atropine), an AChE reactivator (an oxime), and an anticonvulsant (like diazepam).[1]

This compound is an experimental oxime investigated for its potential to reactivate sarin-inhibited AChE. This guide synthesizes available in vivo data to compare its efficacy with other oximes such as HI-6, pralidoxime (B1201516) (2-PAM), and obidoxime. While in vitro studies have shown some reactivation potential, in vivo evidence for this compound's efficacy against sarin is less robust compared to its effectiveness against other nerve agents like tabun.[2] Data suggests that at clinically relevant concentrations, this compound may be less effective than the current gold-standard, HI-6, for treating sarin exposure.

Comparative Efficacy of AChE Reactivators Against Sarin

The following tables summarize key quantitative data from in vivo studies, providing a comparative overview of the protective effects of various oximes against sarin poisoning.

Table 1: In Vivo Protective Efficacy of Various Oximes Against Sarin Exposure

CompoundAnimal ModelSarin Challenge DoseAntidote DoseEfficacy Metric (ED50)¹Co-administered Drug(s)Reference
HI-6 Rat3 x LD50 (s.c.)0.72 µg/mL (serum conc.)0.72 µg/mLAtropine[3]
Pralidoxime (2-PAM) Rat3 x LD50 (s.c.)2.56 µg/mL (serum conc.)2.56 µg/mLAtropine[3]
Obidoxime Rat3 x LD50 (s.c.)9.05 µg/mL (serum conc.)9.05 µg/mLAtropine[3]
HNK-102 Mouse6.0 x LCt50 (inhalation)56.56 mg/kg (i.m.)Protection Index: ~4-fold > 2-PAMAtropine[4]
Pralidoxime (2-PAM) Mouse6.0 x LCt50 (inhalation)30 mg/kg (i.m.)BaselineAtropine[4]

¹ED50 (Effective Dose, 50%) is the dose of a drug that produces a therapeutic effect in 50% of the population. In this context, it refers to the serum concentration required to protect 50% of the animals from a lethal dose of sarin.

Table 2: Sarin Lethality Data in Rodents

Animal ModelRoute of AdministrationLD50 ValueReference
MouseSubcutaneous (s.c.)172 µg/kg[4]
RatSubcutaneous (s.c.)160 µg/kg[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for evaluating the efficacy of antidotes against sarin exposure in rodent models.

In Vivo Sarin Exposure and Antidote Efficacy Study in Mice
  • Animal Model: Male Swiss albino mice.

  • Sarin Administration: Sarin is diluted in saline and administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. The challenge dose is typically a multiple of the predetermined LD50 value (e.g., 2 x LD50).

  • Antidote Administration: The test compound (e.g., this compound) and reference compounds (e.g., HI-6, 2-PAM) are administered, often in combination with atropine. Administration is typically intramuscular (i.m.) or intraperitoneal (i.p.) and can be given either as a pretreatment (prophylactic) or post-exposure (therapeutic).

  • Observation: Animals are monitored for a set period (e.g., 24 or 48 hours) for clinical signs of toxicity (e.g., tremors, convulsions, salivation) and survival.[6]

  • Data Analysis: The protective efficacy is often expressed as a protective index or ratio, calculated by dividing the LD50 of sarin in the treated group by the LD50 of sarin in the control (untreated) group.[4]

Cholinesterase Activity Measurement
  • Sample Collection: At predetermined time points post-exposure and treatment, blood and tissue samples (e.g., brain, diaphragm) are collected.

  • Assay: Acetylcholinesterase activity is measured using the Ellman method or a similar spectrophotometric assay.[5]

  • Data Analysis: The percentage of AChE reactivation is calculated by comparing the enzyme activity in the treated group to that of the sarin-exposed and unexposed control groups.

Signaling Pathways in Sarin Toxicity

While the primary mechanism of sarin toxicity is the inhibition of AChE, secondary non-cholinergic pathways contribute significantly to the observed neurotoxicity.

Sarin_Toxicity_Pathways cluster_cholinergic Primary Cholinergic Pathway cluster_noncholinergic Secondary Non-Cholinergic Pathways Sarin Sarin AChE Acetylcholinesterase (AChE) Sarin->AChE Inhibition ACh_inc ↑ Acetylcholine (ACh) Muscarinic_R Muscarinic Receptors ACh_inc->Muscarinic_R Overstimulation Nicotinic_R Nicotinic Receptors ACh_inc->Nicotinic_R Overstimulation Cholinergic_Crisis Cholinergic Crisis (hyperstimulation) Muscarinic_R->Cholinergic_Crisis Nicotinic_R->Cholinergic_Crisis Glutamate_inc ↑ Glutamate Cholinergic_Crisis->Glutamate_inc Microglia_Astro Microglia & Astrocyte Activation Cholinergic_Crisis->Microglia_Astro Activation NMDA_R NMDA Receptors Glutamate_inc->NMDA_R Activation Excitotoxicity Glutamatergic Excitotoxicity NMDA_R->Excitotoxicity Neuronal_Damage Neuronal Damage & Cell Death Excitotoxicity->Neuronal_Damage Neuroinflammation Neuroinflammation Neuroinflammation->Neuronal_Damage Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Microglia_Astro->Cytokines Release Cytokines->Neuroinflammation

Caption: Sarin's primary and secondary neurotoxic signaling pathways.

Sarin exposure leads to a cascade of events beyond the initial cholinergic crisis. The excessive neuronal firing triggers the release of the excitatory neurotransmitter glutamate, leading to excitotoxicity mediated by NMDA receptors.[7] Furthermore, sarin induces a significant neuroinflammatory response, characterized by the activation of microglia and astrocytes, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[8][9][10][11] These secondary pathways contribute to neuronal damage and the long-term neurological consequences of sarin poisoning.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel antidote against sarin exposure.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) LD50_Det Sarin LD50 Determination Animal_Model->LD50_Det Exp_Groups Experimental Group Design (Control, Sarin, Sarin + Antidotes) LD50_Det->Exp_Groups Sarin_Exp Sarin Exposure (Specific dose and route) Exp_Groups->Sarin_Exp Antidote_Admin Antidote Administration (e.g., this compound, HI-6 + Atropine) Sarin_Exp->Antidote_Admin Monitoring Monitoring & Observation (Clinical signs, Survival) Antidote_Admin->Monitoring Data_Collection Data & Sample Collection (Blood, Tissues) Monitoring->Data_Collection Analysis Biochemical & Histological Analysis (AChE activity, Cytokine levels) Data_Collection->Analysis Results Results & Statistical Analysis Analysis->Results

Caption: A generalized experimental workflow for in vivo antidote testing.

Conclusion

The available in vivo data on the efficacy of this compound against sarin poisoning is limited and suggests it may be less potent than other oximes like HI-6 at clinically relevant doses. While this compound has shown promise against other organophosphates, its translation as a primary treatment for sarin exposure requires more definitive in vivo comparative studies. Future research should focus on direct, head-to-head comparisons of this compound with standard and emerging oximes against lethal sarin challenges in validated animal models. Furthermore, elucidation of the engagement of this compound with non-cholinergic pathways may provide additional insights into its overall therapeutic potential.

References

A Cross-Species Comparative Analysis of K027 Acetylcholinesterase Reactivation Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivation potency of K027, a promising oxime reactivator, across different species. The data presented is compiled from various in vitro and in vivo studies to assist researchers in evaluating its potential as a broad-spectrum antidote for organophosphate poisoning.

Executive Summary

This compound is a bispyridinium oxime that has demonstrated significant efficacy in reactivating acetylcholinesterase (AChE) inhibited by a range of organophosphorus (OP) compounds, including nerve agents and pesticides. Cross-species comparisons are crucial for the preclinical assessment of such antidotes, as the reactivation potency of oximes can vary significantly between different species. This guide synthesizes available data to highlight these differences and provide a basis for further research and development.

Data Presentation: In Vitro Reactivation Potency of this compound

The following table summarizes the in vitro reactivation potency of this compound against acetylcholinesterase (AChE) inhibited by various organophosphates across different species. The data is presented as the percentage of reactivation observed under specific experimental conditions.

SpeciesEnzyme SourceInhibitorThis compound ConcentrationReactivation (%)Reference
HumanBrain HomogenateCyclosarin10⁻⁵ M~25%[1]
HumanErythrocyte AChELeptophos-oxon10 µM16.4%[2]
HumanErythrocyte AChELeptophos-oxon100 µM49.3%[2]
HumanErythrocyte AChEParaoxonNot SpecifiedHigh[3]
RatBrain HomogenateCyclosarin10⁻⁵ MPoor (<10%)[1]
RatErythrocytesDichlorvos (B1670471) (DDVP)5% LD₅₀ (in vivo)Significant[4]
PigBrain AChESarin10⁻⁴ M18%

Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, such as inhibitor concentration, incubation time, and specific assay protocols.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process for evaluating this compound, the following diagrams have been generated using Graphviz.

Acetylcholinesterase Inhibition and Reactivation Pathway

AChE_Inhibition_Reactivation cluster_inhibition AChE Inhibition by Organophosphate cluster_reactivation Reactivation by this compound AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Covalent Bonding OP Organophosphate (OP) OP->Inhibited_AChE Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack This compound This compound (Oxime) This compound->Reactivated_AChE OP_this compound OP-K027 Complex Reactivated_AChE->OP_this compound

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.

In Vitro AChE Reactivation Assay Workflow

AChE_Reactivation_Assay cluster_prep Preparation cluster_assay Assay Procedure AChE_Source 1. Prepare AChE Source (e.g., Brain Homogenate, Erythrocyte Lysate) Incubate_Inhibitor 4. Incubate AChE with Organophosphate AChE_Source->Incubate_Inhibitor OP_Inhibitor 2. Prepare Organophosphate Inhibitor Solution OP_Inhibitor->Incubate_Inhibitor K027_Solution 3. Prepare this compound Solution Add_this compound 5. Add this compound to Inhibited AChE K027_Solution->Add_this compound Incubate_Inhibitor->Add_this compound Incubate_Reactivation 6. Incubate for Reactivation Add_this compound->Incubate_Reactivation Ellman_Assay 7. Perform Ellman's Assay (add DTNB and ATCI) Incubate_Reactivation->Ellman_Assay Measure_Absorbance 8. Measure Absorbance at 412 nm Ellman_Assay->Measure_Absorbance Calculate_Reactivation 9. Calculate % Reactivation Measure_Absorbance->Calculate_Reactivation

Caption: General workflow for the in vitro AChE reactivation assay.

Experimental Protocols

The following is a detailed protocol for a standard in vitro acetylcholinesterase reactivation assay based on the Ellman method, which is commonly used in the cited studies.

In Vitro Acetylcholinesterase Reactivation Assay (Ellman's Method)

1. Materials and Reagents:

  • Acetylcholinesterase (AChE) source (e.g., human erythrocyte lysate, rat brain homogenate)

  • Organophosphate (OP) inhibitor solution (e.g., paraoxon, cyclosarin)

  • This compound solution at various concentrations

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Enzyme Preparation: Prepare a solution of AChE in phosphate buffer to a final concentration that provides a linear rate of reaction for at least 5-10 minutes.

  • Inhibition Step:

    • To the wells of a 96-well plate, add the AChE solution.

    • Add the OP inhibitor solution to achieve approximately 95% inhibition of the enzyme activity.

    • Incubate for a time sufficient to ensure complete inhibition (e.g., 30 minutes at 25°C). A control group with no inhibitor should be included to measure the initial enzyme activity.

  • Reactivation Step:

    • Add different concentrations of the this compound solution to the inhibited enzyme wells. A control group with buffer instead of this compound is included to measure spontaneous reactivation.

    • Incubate for a specific period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for reactivation.

  • Measurement of AChE Activity:

    • Initiate the colorimetric reaction by adding a solution of DTNB followed by the substrate, ATCI, to all wells.

    • Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (kinetic measurement) for 5-10 minutes.

  • Calculation of Reactivation Percentage:

    • The rate of the reaction (change in absorbance per minute) is proportional to the AChE activity.

    • The percentage of reactivation is calculated using the following formula:

      Where:

      • Activity_reactivated is the activity in the presence of this compound.

      • Activity_inhibited is the activity after inhibition and before adding this compound.

      • Activity_initial is the activity of the native, uninhibited enzyme.

Discussion of Cross-Species Differences

The available data indicates that there are notable species-specific differences in the reactivation potency of this compound. For instance, this compound showed good reactivation of cyclosarin-inhibited human brain AChE, but was a poor reactivator for the same enzyme from rat brain[1]. This highlights the importance of using human-derived enzymes or appropriate animal models in the preclinical evaluation of AChE reactivators. The extrapolation of data from animal studies to humans should be done with caution[5].

In vivo studies have shown this compound to be effective in rats and mice against poisoning by various OPs, including dichlorvos and tabun[3]. In rats, this compound was found to be more efficacious than several established oximes in reducing the lethal effects of dichlorvos[4]. While these in vivo results are promising, direct quantitative comparisons of reactivation percentages across species from these studies are challenging due to differences in experimental design, including the OP used, dosage, and measured endpoints.

Conclusion

This compound is a potent reactivator of OP-inhibited AChE, with its efficacy being influenced by both the specific organophosphate and the species from which the enzyme is derived. The data presented in this guide underscores the critical need for cross-species comparative studies in the development of new medical countermeasures against organophosphate poisoning. Future research should aim to generate more comprehensive and directly comparable data across a wider range of species to better predict the efficacy of this compound in humans.

References

K027 Demonstrates Promising Preclinical Efficacy as a Broad-Spectrum Acetylcholinesterase Reactivator

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – Preclinical data analysis reveals that the experimental oxime K027 shows significant efficacy in reactivating acetylcholinesterase (AChE) inhibited by a range of organophosphorus (OP) compounds, including nerve agents and pesticides. Comparative studies indicate that this compound's performance is often comparable or superior to that of established antidotes such as pralidoxime (B1201516) and obidoxime. This guide provides a comprehensive overview of the preclinical data, detailed experimental methodologies, and the underlying mechanism of action.

Comparative Efficacy of this compound in Preclinical Models

The therapeutic potential of this compound as a reactivator of OP-inhibited AChE has been evaluated in various in vitro and in vivo models. Quantitative analysis highlights its potency against a spectrum of OP compounds.

In Vitro Reactivation of AChE

This compound has demonstrated notable efficacy in reactivating AChE inhibited by nerve agents and pesticides in vitro. The following table summarizes the percentage of reactivation achieved with this compound compared to other oximes.

Organophosphate InhibitorThis compoundPralidoxime (2-PAM)ObidoximeHI-6
Nerve Agents
TabunComparable to Obidoxime, Higher than HI-6[1]-Comparable to this compound[1]Lower than this compound[1]
SarinSufficient to significantly increase activity[1]Higher than this compound[1]Higher than this compound[1]Higher than this compound[1]
VXComparable to Obidoxime[1]-Comparable to this compound[1]-
CyclosarinInsufficient reactivation[2]Poor reactivatorPoor reactivator-
SomanInsufficient reactivation[2]---
Pesticides
ParaoxonReactivated to >10%[2]---
MethylchlorpyrifosReactivated to >10%[2]---
Dichlorvos (DDVP)Reactivated to >10%[2]---
Leptophos-oxon (100 µM)49.3%-50.3%32.8%

Data compiled from multiple preclinical studies.[1][2] "-" indicates data not available in the provided search results.

In Vivo Protective Efficacy Against Organophosphate Poisoning

In animal models of OP poisoning, this compound has shown significant therapeutic and protective effects, often reducing mortality more effectively than standard treatments. The table below presents the relative risk (RR) of death in rats treated with different oximes after exposure to various OPs. A lower RR indicates superior protective efficacy.

Organophosphate InhibitorThis compound (RR)Pralidoxime (RR)Obidoxime (RR)K048 (RR)
DFP0.16 0.620.190.28
Ethyl-paraoxon0.20 0.780.640.32
Azinphos-methyl0.23 0.370.210.20

Data from a standardized experimental setting in rats.[3][4]

Mechanism of Action: AChE Reactivation

Organophosphates inhibit the vital enzyme acetylcholinesterase by phosphorylating a serine residue in its active site. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. Oxime reactivators like this compound function by removing the phosphoryl group from the serine residue, thereby restoring the enzyme's function.

AChE_Reactivation cluster_0 Normal Synaptic Transmission cluster_1 Organophosphate Poisoning cluster_2 Treatment with this compound AChE Active Acetylcholinesterase Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine ACh->AChE Hydrolysis Inhibited_AChE Inhibited AChE (Phosphorylated) OP Organophosphate AChE2 Active AChE OP->AChE2 Inhibition Reactivated_AChE Reactivated AChE This compound This compound (Oxime) Inhibited_AChE2 Inhibited AChE This compound->Inhibited_AChE2 Reactivation Inhibited_AChE2->Reactivated_AChE

Caption: Mechanism of AChE inhibition by organophosphates and reactivation by this compound.

Experimental Protocols

The preclinical efficacy of this compound was evaluated using standardized in vitro and in vivo experimental protocols.

In Vitro AChE Reactivation Assay (Ellman's Method)

This assay spectrophotometrically measures the activity of AChE.

Objective: To determine the percentage of reactivation of OP-inhibited AChE by this compound and other oximes.

Procedure:

  • Enzyme Preparation: A solution of purified acetylcholinesterase (e.g., from rat brain homogenate) is prepared in a phosphate (B84403) buffer (pH 8.0).

  • Inhibition: The AChE solution is incubated with a specific concentration of an organophosphate inhibitor for a defined period (e.g., 30 minutes) to achieve near-complete inhibition.

  • Reactivation: The inhibited enzyme is then incubated with various concentrations of the oxime reactivator (e.g., this compound, pralidoxime) for a set time (e.g., 10 minutes).

  • Activity Measurement: The remaining AChE activity is measured using Ellman's reagent (DTNB) and the substrate acetylthiocholine (B1193921) (ATCh). The hydrolysis of ATCh by active AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm and is proportional to the AChE activity.

  • Calculation: The percentage of reactivation is calculated by comparing the enzyme activity in the presence of the reactivator to the activity of the non-inhibited and inhibited enzyme controls.

In_Vitro_Workflow start Start enzyme_prep Prepare AChE Solution start->enzyme_prep inhibition Inhibit AChE with Organophosphate enzyme_prep->inhibition reactivation Add this compound or Comparator Oxime inhibition->reactivation measurement Measure AChE Activity (Ellman's Method) reactivation->measurement end End measurement->end

Caption: Workflow for the in vitro AChE reactivation assay.

In Vivo Therapeutic Efficacy Study in Rats

This protocol assesses the ability of this compound to protect animals from the lethal effects of organophosphate poisoning.

Objective: To determine the therapeutic efficacy of this compound and comparator oximes in reducing mortality in rats poisoned with a lethal dose of an organophosphate.

Procedure:

  • Animal Model: Wistar rats are commonly used for these studies.

  • LD50 Determination: The median lethal dose (LD50) of the specific organophosphate is determined in the rat strain being used.

  • Poisoning: Animals are challenged with a specific dose of the organophosphate (e.g., a multiple of the LD50) via subcutaneous or intramuscular injection.

  • Treatment: Immediately after poisoning, groups of animals are treated with an intramuscular injection of this compound, a comparator oxime, or a vehicle control. Often, an anticholinergic agent like atropine (B194438) is co-administered.

  • Observation: The animals are observed for a set period (e.g., 24 hours), and the number of survivors in each group is recorded.

  • Data Analysis: The protective efficacy is often expressed as a protective ratio or a reduction in the relative risk of death compared to the control group.

In_Vivo_Workflow start Start animal_prep Acclimate Rats start->animal_prep poisoning Administer Lethal Dose of Organophosphate animal_prep->poisoning treatment Administer this compound or Comparator Oxime (+/- Atropine) poisoning->treatment observation Observe for 24 hours and Record Survival treatment->observation analysis Calculate Protective Efficacy observation->analysis end End analysis->end

Caption: Workflow for the in vivo therapeutic efficacy study.

Conclusion

The preclinical data strongly suggest that this compound is a highly promising candidate for the treatment of organophosphate poisoning. Its broad-spectrum efficacy against both nerve agents and pesticides, coupled with its low toxicity, warrants further investigation and development as a potential next-generation antidote.

References

Assessing the Clinical Relevance of K027's In Vitro Reactivation Rates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxime K027 has emerged as a promising candidate for the reactivation of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), such as nerve agents and pesticides. This guide provides a comprehensive comparison of this compound's in vitro reactivation performance against other established and experimental oximes, supported by experimental data and detailed methodologies. The objective is to offer a clear perspective on its potential clinical relevance in the context of OP poisoning treatment.

Comparative Analysis of In Vitro Reactivation Efficacy

The therapeutic efficacy of an oxime is critically dependent on its ability to reactivate OP-inhibited AChE. Numerous in vitro studies have evaluated this compound's potency against various OP agents, often in direct comparison with clinically used oximes like pralidoxime (B1201516) (2-PAM) and obidoxime (B3283493), as well as the promising experimental oxime HI-6.

Reactivation of AChE Inhibited by Nerve Agents

This compound has demonstrated variable but often potent reactivation of AChE inhibited by nerve agents. Its performance is highly dependent on the specific nerve agent.

Nerve AgentThis compound Reactivation PotencyComparative PerformanceReference
Tabun (GA)HighComparable or superior to obidoxime and trimedoxime; higher than HI-6.[1][2][1][2]
Sarin (B92409) (GB)Low to ModerateLower than other oximes, but still capable of significant reactivation.[1][1]
VXLow to ModerateComparable to obidoxime, methoxime, and pralidoxime; lower than HI-6.[2][3][2][3]
Cyclosarin (GF)PoorPoor reactivator.[2][2]
Reactivation of AChE Inhibited by Pesticides

This compound has shown significant promise in reactivating AChE inhibited by various organophosphate pesticides.

PesticideThis compound Reactivation PotencyComparative PerformanceReference
ParaoxonHighSuperior to pralidoxime and HI-6; comparable to obidoxime and trimedoxime.[2][2]
Methyl-paraoxonHighSuperior to pralidoxime.[2][2]
Dichlorvos (DDVP)HighThe most efficacious among tested oximes in reducing lethal effects.[4][4]
Diisopropylfluorophosphate (DFP)HighMore efficacious than pralidoxime.[2][2]
Leptophos-oxonHighAmong the most potent reactivators, alongside methoxime, trimedoxime, and obidoxime.[5][5]

Experimental Protocols

The following section details a generalized experimental protocol for assessing the in vitro reactivation of inhibited acetylcholinesterase, based on the widely used Ellman's method.

Principle of the Assay

The Ellman's method is a colorimetric assay used to measure AChE activity. Acetylthiocholine (B1193921) is used as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color development is proportional to the AChE activity. In a reactivation assay, the ability of an oxime to restore the activity of OP-inhibited AChE is measured.

Materials and Reagents
  • Acetylcholinesterase (AChE) source (e.g., purified from bovine erythrocytes, rat brain homogenate)

  • Organophosphate inhibitor (e.g., paraoxon, diisopropylfluorophosphate)

  • Oxime reactivators (e.g., this compound, pralidoxime, obidoxime, HI-6)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Procedure
  • Enzyme Inhibition:

    • Incubate a known concentration of AChE with a specific concentration of the organophosphate inhibitor in phosphate buffer for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to achieve a high degree of inhibition (typically >90%).

  • Reactivation:

    • Add the oxime reactivator (e.g., this compound or a comparator) at various concentrations to the inhibited enzyme solution.

    • Incubate for a specific time (e.g., 10-30 minutes) at the same controlled temperature to allow for reactivation to occur.

  • Measurement of AChE Activity:

    • To initiate the colorimetric reaction, add the substrate solution containing acetylthiocholine and DTNB to each well.

    • Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each sample.

    • The percentage of reactivation is calculated using the following formula: % Reactivation = [(Rate of reactivated enzyme - Rate of inhibited enzyme) / (Rate of native enzyme - Rate of inhibited enzyme)] x 100

Visualizing Key Processes

To better understand the underlying mechanisms and experimental flow, the following diagrams have been generated using Graphviz.

AChE_Reactivation cluster_inhibition Inhibition cluster_reactivation Reactivation AChE Active AChE Inhibited_AChE Inhibited AChE (Phosphorylated) AChE->Inhibited_AChE Covalent Bonding OP Organophosphate Reactivated_AChE Reactivated AChE Inhibited_AChE->Reactivated_AChE Nucleophilic Attack Oxime_OP_Complex Oxime-OP Complex Oxime Oxime (this compound)

Caption: Mechanism of AChE inhibition by organophosphates and subsequent reactivation by an oxime like this compound.

Experimental_Workflow start Start inhibition 1. Inhibit AChE with Organophosphate start->inhibition reactivation 2. Add Oxime Reactivator (e.g., this compound) inhibition->reactivation measurement 3. Add Substrate (ATCI) and DTNB (Ellman's Reagent) reactivation->measurement readout 4. Measure Absorbance at 412 nm (Kinetic Readout) measurement->readout analysis 5. Calculate % Reactivation readout->analysis end End analysis->end

Caption: A generalized workflow for the in vitro acetylcholinesterase reactivation assay.

Conclusion

The in vitro data strongly suggest that this compound is a potent reactivator of acetylcholinesterase inhibited by a broad range of organophosphorus compounds, particularly several pesticides and the nerve agent tabun.[1][2] Its efficacy is often comparable or superior to that of established oximes like pralidoxime and obidoxime.[2] However, its lower reactivation potency against certain nerve agents, such as sarin and VX, highlights the ongoing challenge of developing a universal broad-spectrum oxime reactivator.[1][3]

For researchers and drug development professionals, this compound represents a valuable lead compound. Further investigations should focus on optimizing its structure to improve its reactivation spectrum, as well as comprehensive in vivo studies to fully elucidate its pharmacokinetic and toxicological profiles. The experimental protocols and comparative data presented in this guide provide a solid foundation for future research and development in the critical area of OP antidote design.

References

Safety Operating Guide

Proper Disposal Procedures for K027: A Comprehensive Guide for Laboratory and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of K027 Hazardous Waste

For researchers, scientists, and drug development professionals, the proper management and disposal of hazardous waste is a critical component of laboratory safety and regulatory compliance. This guide provides detailed procedural information for the safe handling and disposal of this compound, a hazardous waste stream generated from the production of toluene (B28343) diisocyanate (TDI). Adherence to these procedures is essential to protect personnel, the environment, and ensure compliance with the Resource Conservation and Recovery Act (RCRA).

This compound is specifically defined by the Environmental Protection Agency (EPA) as "centrifuge and distillation residues from toluene diisocyanate production." This waste is categorized as hazardous due to the presence of toxic organic compounds. The primary hazardous constituents of concern in this compound waste are Toluene-2,4-diisocyanate, Toluene-2,6-diisocyanate, and Toluenediamine.

Immediate Safety and Handling Precautions

Due to the hazardous nature of the primary components of this compound waste, stringent safety measures must be implemented upon handling. Toluene diisocyanate (TDI) is a potent respiratory sensitizer (B1316253) and is classified as a possible human carcinogen.

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-face, air-supplying respirator is mandatory when handling open containers of this compound waste or in areas with inadequate ventilation.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.

  • Skin Protection: Chemical-resistant gloves (e.g., butyl rubber, Teflon), a chemical-protective suit, and boots are necessary to prevent skin contact.

Handling and Storage:

  • All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Waste containers must be kept tightly closed when not in use to prevent the release of hazardous vapors.

  • Store this compound waste in a designated, secure area away from incompatible materials, particularly water and strong bases, as these can cause a violent reaction.

  • Secondary containment should be used for all liquid this compound waste containers to mitigate spills.

This compound Disposal Plan: A Step-by-Step Workflow

The proper disposal of this compound waste is governed by the EPA's Land Disposal Restrictions (LDR) program under RCRA. This "cradle-to-grave" system mandates that the waste be treated to specific standards before it can be landfilled.

Logical Workflow for this compound Disposal

K027_Disposal_Workflow cluster_generation Waste Generation & Characterization cluster_treatment Treatment (per 40 CFR 268.40) cluster_verification Verification & Final Disposal A Generation of this compound Waste (Centrifuge & Distillation Residues) B Waste Characterization (Wastewater vs. Non-Wastewater) A->B Sample & Analyze C Non-Wastewater this compound B->C <1% TOC & <1% TSS D Wastewater this compound B->D >=1% TOC or >=1% TSS E Treatment Technology: Carbon Adsorption (CARBN) or Combustion (CMBST) C->E F Treatment Technology: Combustion (CMBST) D->F G Analyze Treated Residue for Universal Treatment Standards (UTS) E->G F->G H Compliant Residue G->H Meets UTS Limits I Non-Compliant Residue G->I Exceeds UTS Limits J Secure Landfill Disposal H->J K Re-treatment I->K K->C Re-characterize & Treat

Caption: Logical workflow for the proper disposal of this compound hazardous waste.

Quantitative Data: Universal Treatment Standards (UTS)

Before land disposal, this compound waste must be treated to meet the Universal Treatment Standards (UTS) for its hazardous constituents, as specified in 40 CFR § 268.48.

Regulated Hazardous ConstituentCAS No.Wastewater Standard (mg/L)Non-Wastewater Standard (mg/kg)
Toluene-2,4-diisocyanate584-84-90.1410
Toluene-2,6-diisocyanate91-08-70.1410
Toluenediamine25376-45-80.8114

Experimental Protocols: Approved Treatment Technologies

The approved treatment technologies for this compound waste are Carbon Adsorption (CARBN) and Combustion (CMBST) for non-wastewaters, and Combustion (CMBST) for wastewaters. The following are conceptual protocols outlining the key steps for these technologies.

Conceptual Protocol for Carbon Adsorption (CARBN) of Non-Wastewater this compound

This protocol is for the treatment of liquid non-wastewater this compound waste.

Objective: To remove organic constituents from the this compound waste stream to meet Universal Treatment Standards.

Methodology:

  • Waste Pre-treatment:

    • Characterize the this compound waste stream to determine the concentration of organic constituents, pH, and presence of suspended solids.

    • Filter the waste to remove any suspended solids that could clog the carbon bed.

    • Adjust the pH of the waste stream if necessary to optimize adsorption efficiency.

  • Carbon Selection and Column Setup:

    • Select a granular activated carbon (GAC) with a high affinity for the target organic compounds in this compound.

    • Pack a column with the selected GAC. The bed depth and diameter will depend on the flow rate and concentration of the waste stream.

  • Adsorption Process:

    • Pump the pre-treated this compound waste through the GAC column at a controlled flow rate.

    • Monitor the effluent from the column periodically to determine the breakthrough of contaminants.

    • Once breakthrough occurs (i.e., the concentration of contaminants in the effluent exceeds the UTS), the carbon is considered spent.

  • Post-Treatment and Verification:

    • Collect the treated effluent and analyze it for the hazardous constituents of this compound to ensure compliance with UTS.

    • The spent activated carbon is now considered a hazardous waste and must be managed and disposed of according to RCRA regulations, which may include regeneration or incineration.

Conceptual Protocol for Combustion (CMBST) of this compound Waste

This protocol is applicable to both wastewater and non-wastewater forms of this compound.

Objective: To destroy the organic hazardous constituents in this compound waste through high-temperature incineration.

Methodology:

  • Waste Characterization and Feed Preparation:

    • Determine the heating value, viscosity, and elemental composition (including chlorine and sulfur content) of the this compound waste.

    • Blend the waste with other fuels if necessary to ensure stable combustion and meet the operational parameters of the incinerator.

  • Incineration Process:

    • Introduce the this compound waste into a licensed hazardous waste incinerator.

    • Maintain the incinerator at a high temperature (typically >1,800°F) with a sufficient residence time to ensure complete destruction of the organic compounds.

    • Control the air-to-fuel ratio to optimize combustion efficiency and minimize the formation of products of incomplete combustion.

  • Air Pollution Control:

    • Pass the combustion gases through an air pollution control system to remove particulate matter, acid gases (e.g., HCl), and other pollutants.

    • Continuously monitor the stack emissions to ensure compliance with Clean Air Act regulations.

  • Residue Management and Verification:

    • Collect the incinerator ash and scrubber water.

    • Analyze the ash to ensure it meets the applicable UTS for land disposal. If it does not, it may require further treatment (e.g., stabilization).

    • Manage the scrubber water as a hazardous waste.

Signaling Pathway for Regulatory Compliance

Regulatory_Compliance_Pathway cluster_rcra RCRA Framework cluster_facility Facility Responsibility cluster_compliance Compliance Actions RCRA Resource Conservation and Recovery Act LDR Land Disposal Restrictions (LDR) RCRA->LDR mandates UTS Universal Treatment Standards (UTS) LDR->UTS specifies Verification Analytical Verification of Treated Waste UTS->Verification provides limits for Generator Waste Generator (e.g., Laboratory) TSDF Treatment, Storage, and Disposal Facility (TSDF) Generator->TSDF transfers waste with manifest & LDR notification Treatment Application of Approved Treatment Technology (CARBN or CMBST) TSDF->Treatment Treatment->Verification post-treatment Disposal Compliant Land Disposal Verification->Disposal if UTS are met

Caption: Signaling pathway for RCRA regulatory compliance in this compound disposal.

By implementing these comprehensive procedures, research facilities and drug development professionals can ensure the safe and compliant disposal of this compound hazardous waste, thereby upholding their commitment to laboratory safety and environmental stewardship.

Personal protective equipment for handling K027

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent compounds like K027, an acetylcholinesterase (AChE) inhibitor utilized in Alzheimer's disease research.[1] Adherence to strict safety and handling protocols is crucial to mitigate potential health risks associated with this class of compounds. Acetylcholinesterase inhibitors can be highly toxic and disrupt nerve function, necessitating careful handling to prevent accidental exposure.[2]

This guide provides essential, immediate safety and logistical information, including operational procedures and disposal plans, to support the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the primary defense against chemical exposure.[2] The following table summarizes the recommended PPE for handling this compound, based on general knowledge of the hazards associated with potent acetylcholinesterase inhibitors.

PPE CategoryItemSpecifications and Use
Eye Protection Safety GogglesShould be ANSI Z87.1 compliant and worn with side-shields to protect against splashes. A face shield may be necessary for tasks with a higher risk of splashes.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are mandatory. Double-gloving is recommended when handling the solid compound.[3] Gloves should be inspected for tears or punctures before use and changed immediately if contaminated.[2]
Body Protection Laboratory CoatA lab coat, preferably a disposable, solid-front, or back-closing gown, should be worn to protect against skin contact.[3][4] For procedures with a high splash risk, a chemical-resistant apron or full-body suit may be necessary.[2]
Respiratory Protection RespiratorFor handling the compound as a powder, a fit-tested N95 respirator is the minimum requirement. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[4]
Footwear Closed-Toe ShoesNon-perforated shoes that fully cover the foot are required to protect against spills and falling objects.[4]

Operational Plan: Step-by-Step Handling Procedures

A standardized workflow is critical for minimizing exposure risk during the handling of this compound.

1. Preparation and Pre-Handling:

  • Risk Assessment: Before beginning work, conduct a thorough risk assessment for all planned procedures.

  • Designated Area: All work with this compound should be performed in a designated and clearly marked area, such as a certified chemical fume hood or a containment glove box, to prevent cross-contamination.[4]

  • Gather Materials: Assemble all necessary equipment, reagents, and PPE before starting the experiment.

2. Handling the Compound:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Avoid Aerosolization: Take care to avoid the formation of dust and aerosols when handling the solid compound.[2]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly after handling the compound.[2]

  • Weighing: Conduct all weighing operations within a chemical fume hood or a powder containment hood. Use a dedicated spatula and a disposable weigh boat.

  • Solution Preparation: When preparing solutions, slowly add the solvent to the compound to prevent splashing.

3. Post-Handling and Decontamination:

  • Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.

  • Equipment: Clean and decontaminate all reusable equipment according to established laboratory protocols.

  • PPE Removal: Remove PPE carefully to avoid self-contamination and dispose of single-use items in the designated hazardous waste container.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]

  • Solid Waste: Collect contaminated solid waste, such as gloves, weigh boats, and paper towels, in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name and concentration.[5]

  • Empty Containers: Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

  • Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. High-temperature incineration is often the preferred method for the disposal of pharmaceutical waste.[6]

K027_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Designate Handling Area (Fume Hood) prep1->prep2 prep3 Assemble PPE and Equipment prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Weigh Solid this compound handling1->handling2 handling3 Prepare this compound Solution handling2->handling3 handling4 Perform Experiment handling3->handling4 post1 Decontaminate Work Surfaces & Equipment handling4->post1 post2 Segregate and Contain Waste post1->post2 post3 Remove and Dispose of PPE post2->post3 disp1 Label Hazardous Waste post2->disp1 post4 Wash Hands Thoroughly post3->post4 disp2 Store Waste in Designated Area disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.